molecular formula C21H17N3O4 B1662904 Nortadalafil CAS No. 171596-36-4

Nortadalafil

Cat. No.: B1662904
CAS No.: 171596-36-4
M. Wt: 375.4 g/mol
InChI Key: XHDLVMPUSXRZOS-FOIQADDNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nortadalafil is demethyl Tadalafil. Tadalafil is a PDE5 inhibitor, currently marketed in pill form for treating erectile dysfunction (ED) under the name Cialis;  and under the name Adcirca for the treatment of pulmonary arterial hypertension.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,8R)-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4/c25-18-9-22-21(26)15-8-13-12-3-1-2-4-14(12)23-19(13)20(24(15)18)11-5-6-16-17(7-11)28-10-27-16/h1-7,15,20,23H,8-10H2,(H,22,26)/t15-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDLVMPUSXRZOS-FOIQADDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)NCC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C(=O)NCC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431339
Record name Nortadalafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

629652-62-6, 171596-36-4
Record name rel-(6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=629652-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nortadalafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171596364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nortadalafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORTADALAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W59DMB3LD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Nortadalafil from Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The clandestine inclusion of synthetic phosphodiesterase type 5 (PDE-5) inhibitors in herbal supplements and other complex matrices poses a significant public health risk. Nortadalafil, a demethylated analog of the approved drug tadalafil, is one such compound that evades routine screening methods. This in-depth technical guide provides a comprehensive framework for researchers, analytical scientists, and drug development professionals to effectively discover, isolate, and characterize this compound. The guide details a multi-step analytical workflow, from advanced sample preparation strategies tailored for complex matrices to definitive structural elucidation using high-resolution mass spectrometry. Each protocol is presented with a focus on the underlying scientific principles, ensuring both technical accuracy and practical applicability. This document serves as a vital resource for regulatory bodies, quality control laboratories, and research institutions dedicated to combating pharmaceutical adulteration.

Introduction: The Challenge of this compound

This compound, also known as demethyl tadalafil, is a structural analog of tadalafil, the active ingredient in Cialis® and Adcirca®.[1][2][3] As a potent PDE-5 inhibitor, it mimics the physiological effects of its parent compound, which is used to treat erectile dysfunction and pulmonary arterial hypertension.[4][5] The key structural difference is the absence of a methyl group on the piperazinedione ring, a modification that slightly alters its physicochemical properties.[6]

The primary concern surrounding this compound is its illicit use as an undeclared ingredient in so-called "natural" or "herbal" dietary supplements.[4] This fraudulent practice exposes consumers to unknown quantities of a potent pharmaceutical agent, potentially leading to adverse health events, especially in individuals with contraindications for PDE-5 inhibitors. The complexity of the matrices in which this compound is found—ranging from plant extracts to food products—presents a significant analytical challenge, requiring sophisticated and robust methodologies for its detection and isolation.[7][8]

This guide outlines a systematic approach to overcoming these challenges, providing a logical workflow from initial screening to final confirmation.

Chemical Profile of this compound

A clear understanding of this compound's chemical properties is fundamental to developing effective analytical strategies.

PropertyValueSource
Chemical Name (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione[2]
Molecular Formula C21H17N3O4[2][9]
Molecular Weight 375.38 g/mol [2][10]
Exact Mass 375.1219[2]
Parent Compound Tadalafil (C22H19N3O4)[6]

The structural relationship between Tadalafil and this compound is a critical aspect for analytical method development, particularly in mass spectrometry-based approaches.

Tadalafil to this compound Tadalafil Tadalafil (C22H19N3O4) This compound This compound (C21H17N3O4) Tadalafil->this compound N-Demethylation (-CH2)

Caption: Metabolic relationship between Tadalafil and this compound.

Analytical Workflow: A Strategic Overview

The discovery and isolation of this compound from complex matrices necessitates a multi-phased approach. The following workflow provides a logical progression from sample receipt to definitive identification.

Caption: General workflow for this compound discovery and isolation.

Phase 1: Sample Preparation - The Critical First Step

The primary objective of sample preparation is to extract this compound from the complex matrix while minimizing interferences that could compromise subsequent analysis. The choice of technique is dictated by the nature of the sample (e.g., herbal powder, liquid, capsule).

Extraction Techniques

3.1.1 Ultrasound-Assisted Extraction (UAE)

A versatile and efficient method for solid and semi-solid samples.

  • Rationale: The use of ultrasonic waves creates cavitation bubbles in the solvent, disrupting the sample matrix and enhancing the penetration of the solvent, thereby improving extraction efficiency.

  • Protocol:

    • Weigh 50 mg of the homogenized sample into a centrifuge tube.[11]

    • Add 1 mL of methanol.[11]

    • Sonicate the mixture for 20-30 minutes.[12]

    • Centrifuge at 2000-4000 rpm for 10 minutes.[11]

    • Carefully transfer the supernatant to a clean vial for analysis.[11]

3.1.2 Solid-Phase Extraction (SPE)

Ideal for cleaning up extracts from particularly "dirty" matrices.

  • Rationale: SPE provides a more selective extraction by utilizing the differential affinity of the analyte and interfering compounds for a solid sorbent. A mixed-mode cation exchange sorbent is often effective for basic compounds like this compound.

  • Protocol:

    • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by deionized water.

    • Load the supernatant from the initial solvent extraction (e.g., UAE).

    • Wash the cartridge with a weak organic solvent (e.g., 2% formic acid in water, followed by methanol) to remove interferences.

    • Elute this compound with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.

Phase 2: Screening and Identification by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for detecting and identifying this compound due to its high sensitivity and selectivity.[13][14][15]

Chromatographic Separation

A reversed-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system is typically employed.[13][16]

  • Rationale: Reversed-phase chromatography effectively separates moderately polar compounds like this compound from both highly polar and non-polar matrix components. The use of a C18 or phenyl-based column provides suitable retention and selectivity.[13][17]

ParameterTypical ConditionsRationale
Column C18 or Phenyl, 2.1/4.6 mm x 50/150 mm, <5 µmProvides good retention and peak shape for PDE-5 inhibitors.[13][17]
Mobile Phase A 0.1% Formic Acid or 10mM Ammonium Acetate in WaterAcidified mobile phase promotes protonation and good ionization in ESI+.[18]
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reversed-phase chromatography.[18][19]
Flow Rate 0.2 - 1.0 mL/minDependent on column dimensions.[7][18]
Column Temp. 30 - 50 °CHigher temperatures can improve peak shape and reduce viscosity.[7]
Injection Vol. 5 - 20 µLStandard volume for analytical LC-MS.[18]

Example Gradient Elution Program:

Time (min)% Mobile Phase B
0.010
1.010
8.095
10.095
10.110
12.010
Mass Spectrometric Detection

A tandem mass spectrometer (e.g., triple quadrupole or high-resolution Q-TOF/Orbitrap) is essential for both screening and confirmation.[7][16]

  • Rationale: The initial full scan MS will show the protonated molecular ion [M+H]+ for this compound at m/z 376.1. Subsequent MS/MS fragmentation provides a unique fingerprint for structural confirmation. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition, further increasing confidence in identification.[6][16]

Key Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Precursor Ion: m/z 376.1

  • Product Ions (for MRM): Monitor for characteristic fragments. While specific this compound fragmentation data may need to be generated, key fragments would be expected to be similar to those of tadalafil, with shifts corresponding to the demethylation.

Phase 3: Method Validation for Quantification

Once this compound is identified, a quantitative method must be validated to determine its concentration in the matrix. This is crucial for assessing the level of risk to consumers. Method validation should be performed in accordance with ICH guidelines or other relevant regulatory standards.[20][21][22]

Key Validation Parameters

The following parameters are essential for a robust and reliable quantitative method.[23][24]

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to unequivocally assess the analyte in the presence of other components.No interfering peaks at the retention time of this compound in blank matrix samples.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.99.[19]
Accuracy The closeness of the measured value to the true value.Recovery of 80-120% for spiked matrix samples at different concentrations.
Precision The degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 15%.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio ≥ 3.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.Consistent results with minor changes in mobile phase composition, flow rate, etc.

Conclusion and Future Outlook

The analytical framework presented in this guide provides a robust and scientifically sound approach for the discovery, isolation, and quantification of this compound in complex matrices. The combination of efficient sample preparation with the high sensitivity and specificity of LC-MS/MS offers a powerful tool for regulatory agencies and quality control laboratories. As clandestine manufacturers continue to synthesize new and unapproved drug analogs, the principles outlined herein—systematic screening, structural elucidation through fragmentation analysis, and rigorous method validation—will remain critical in the ongoing effort to protect public health. The continuous development and sharing of analytical methods and spectral libraries will be paramount in staying ahead of this evolving threat.

References

An In-depth Technical Guide to the Physicochemical Properties of N-desmethyl Tadalafil

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-desmethyl tadalafil is a primary metabolite of tadalafil, the active pharmaceutical ingredient in medications used to treat erectile dysfunction and pulmonary arterial hypertension. The metabolic process involves the demethylation of the nitrogen atom within the piperazinedione ring of the parent compound. A thorough understanding of the physicochemical properties of N-desmethyl tadalafil is paramount for researchers, scientists, and drug development professionals. These properties govern its pharmacokinetic and pharmacodynamic behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for biological activity and drug-drug interactions. This guide provides a comprehensive overview of the known physicochemical characteristics of N-desmethyl tadalafil, alongside detailed analytical methodologies for its characterization.

Chemical Identity and Structure

N-desmethyl tadalafil, also known as Nor-Tadalafil, is structurally similar to its parent compound, with the notable absence of a methyl group on the piperazine nitrogen. This subtle structural modification can influence its polarity, solubility, and interaction with biological targets.

Table 1: Chemical Identifiers of N-desmethyl Tadalafil

IdentifierValueSource(s)
Chemical Name (6R,12aR)-6-(benzo[d][1][2]dioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione[3]
CAS Number 171596-36-4[3][4]
Molecular Formula C₂₁H₁₇N₃O₄[1][3][4]
Molecular Weight 375.38 g/mol [1][3]

Physicochemical Properties

The physicochemical properties of a drug metabolite are critical determinants of its biological fate. While comprehensive experimental data for N-desmethyl tadalafil is not as abundant as for its parent drug, tadalafil, we can infer and present the available information.

Table 2: Physicochemical Properties of N-desmethyl Tadalafil

PropertyValue/DescriptionSource(s)
Appearance White to off-white solid[5]
Melting Point Data not available. For comparison, the melting point of tadalafil is reported to be in the range of 298-302 °C.[6][7]
Solubility Soluble in Dimethyl sulfoxide (DMSO). Slightly soluble in Methanol. Expected to have poor aqueous solubility, similar to tadalafil.[8][9]
pKa Data not available. The predicted pKa for tadalafil is approximately 16.68, suggesting it is a very weak acid.[7]
Storage Recommended to be stored at 2-8°C for long-term stability.[3][5]

Metabolic Pathway of Tadalafil to N-desmethyl Tadalafil

The formation of N-desmethyl tadalafil is a key step in the metabolism of tadalafil. This biotransformation is primarily mediated by the cytochrome P450 enzyme system in the liver.

Tadalafil Metabolism Tadalafil Tadalafil (C₂₂H₁₉N₃O₄) NDesmethyl N-desmethyl Tadalafil (C₂₁H₁₇N₃O₄) Tadalafil->NDesmethyl

Caption: Metabolic conversion of Tadalafil to N-desmethyl Tadalafil.

Analytical Methodologies

Accurate and robust analytical methods are essential for the quantification and characterization of N-desmethyl tadalafil in various matrices, including bulk drug substances, pharmaceutical formulations, and biological samples.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, identification, and quantification of N-desmethyl tadalafil. A well-designed HPLC method can effectively separate the metabolite from the parent drug and other related impurities.

This protocol provides a general framework for the analysis of N-desmethyl tadalafil. Optimization may be required based on the specific instrumentation and sample matrix.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[10][11]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[10] The exact ratio should be optimized for optimal separation.

  • Flow Rate: Typically set between 0.8 and 1.2 mL/min.

  • Detection Wavelength: Based on the UV spectrum of the parent compound, tadalafil, which shows maxima around 221, 284, and 292 nm, a detection wavelength of 284 nm is recommended for good sensitivity.[12][13]

  • Sample Preparation:

    • Bulk Material/Reference Standard: Dissolve an accurately weighed amount of N-desmethyl tadalafil in a suitable solvent (e.g., DMSO or a mixture of mobile phase components) to achieve a known concentration.

    • Biological Samples (e.g., Plasma): Protein precipitation followed by solid-phase extraction or liquid-liquid extraction is typically required to remove interfering substances.[14][15]

  • Injection Volume: 10-20 µL.

  • Data Analysis: The concentration of N-desmethyl tadalafil is determined by comparing the peak area of the analyte in the sample to that of a calibration curve prepared with known concentrations of a reference standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, particularly in complex biological matrices, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry.

  • LC System: An ultra-high-performance liquid chromatography (UPLC) or HPLC system.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.[2][14]

  • Ionization Mode: Positive ion mode is typically used for tadalafil and its analogues.[14]

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions are monitored. For N-desmethyl tadalafil (precursor ion [M+H]⁺ ≈ m/z 376.1), the product ions would need to be determined experimentally by infusing a standard solution and performing a product ion scan. Common fragmentation pathways for tadalafil analogues involve the cleavage of the piperazinedione ring.[16]

  • Sample Preparation: Similar to HPLC-UV, but may require more rigorous cleanup to minimize matrix effects. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.

  • Data Analysis: Quantification is achieved by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this to a calibration curve.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Instrumentation cluster_Data Data Processing SP_Start Sample SP_Extraction Extraction (LLE or SPE) SP_Start->SP_Extraction SP_Concentration Evaporation & Reconstitution SP_Extraction->SP_Concentration A_HPLC HPLC/UPLC Separation (C18 Column) SP_Concentration->A_HPLC A_MS Mass Spectrometry (ESI-MS/MS) A_HPLC->A_MS D_Integration Peak Integration A_MS->D_Integration D_Quantification Quantification (Calibration Curve) D_Integration->D_Quantification D_Report Report Generation D_Quantification->D_Report

Caption: A typical analytical workflow for the quantification of N-desmethyl tadalafil.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for unambiguous structure confirmation. The ¹H NMR spectrum of N-desmethyl tadalafil is expected to be similar to that of tadalafil, with the key difference being the absence of the N-methyl singlet peak (around δ 2.92 ppm in tadalafil).[17] The aromatic and aliphatic proton signals would remain largely unchanged.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present, including N-H stretching (from the demethylated nitrogen and the indole), C=O stretching (from the amide groups in the piperazinedione ring), and C-O stretching (from the methylenedioxy group).

  • UV-Visible Spectroscopy: The UV spectrum in a suitable solvent like methanol is expected to exhibit absorption maxima similar to tadalafil, primarily due to the conserved chromophoric indole and benzodioxole moieties.[13]

Stability

The stability of N-desmethyl tadalafil is a critical parameter for its handling, storage, and the development of analytical methods. While specific stability studies on N-desmethyl tadalafil are not widely published, inferences can be drawn from studies on tadalafil. Tadalafil has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions, while being relatively stable to heat and light.[18][19] It is reasonable to assume that N-desmethyl tadalafil would exhibit a similar stability profile. For research purposes, it is recommended to store N-desmethyl tadalafil in a tightly sealed container at refrigerated temperatures (2-8°C), protected from light and moisture.[3][5]

Synthesis and Isolation

N-desmethyl tadalafil is available from various chemical suppliers as a research chemical and reference standard.[3] For laboratory-scale synthesis, it can be prepared through synthetic routes analogous to those used for tadalafil, often involving a Pictet-Spengler reaction followed by the formation of the piperazinedione ring.[1][20] It can also be isolated from in vitro metabolism studies of tadalafil using techniques like preparative HPLC.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of N-desmethyl tadalafil. While there are gaps in the publicly available experimental data for this specific metabolite, a strong foundational understanding can be built upon the known properties of the parent drug, tadalafil, and data from chemical suppliers. The analytical methodologies detailed herein provide a robust starting point for researchers to develop and validate methods for the accurate quantification and characterization of N-desmethyl tadalafil. Further research into the specific physicochemical and pharmacological properties of this metabolite will be invaluable for a more complete understanding of the overall disposition and effects of tadalafil.

References

An In-Depth Technical Guide to the Mechanism of Action of Nortadalafil as a PDE5 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nortadalafil, the N-desmethylated analogue and a metabolite of the well-established phosphodiesterase type 5 (PDE5) inhibitor tadalafil, has garnered significant interest within the scientific community.[1] Its structural similarity to tadalafil suggests a comparable mechanism of action, primarily centered on the selective inhibition of PDE5. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's function as a PDE5 inhibitor. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, the molecular interactions with the PDE5 active site, and the anticipated pharmacodynamic and pharmacokinetic profiles based on its structural characteristics and in comparison to its parent compound, tadalafil.

Introduction: The Role of PDE5 in Cellular Signaling

Phosphodiesterase type 5 (PDE5) is a key enzyme in the regulation of intracellular signaling pathways that govern smooth muscle contraction and relaxation.[1] Specifically, PDE5 is responsible for the hydrolytic degradation of cyclic guanosine monophosphate (cGMP), a critical second messenger in the NO/cGMP pathway.[1] The inhibition of PDE5 leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG) and initiates a cascade of downstream events culminating in decreased intracellular calcium levels and subsequent smooth muscle relaxation and vasodilation.[2] This mechanism is fundamental to physiological processes such as penile erection and the regulation of pulmonary vascular tone. Consequently, PDE5 has emerged as a significant therapeutic target for conditions like erectile dysfunction and pulmonary arterial hypertension.[3]

The Nitric Oxide/cGMP Signaling Pathway and PDE5 Inhibition

The physiological effects of this compound are mediated through its interaction with the nitric oxide (NO)/cGMP pathway.[1] Under conditions of sexual stimulation or in response to other physiological cues, nitric oxide is released from endothelial cells and nerve endings. NO diffuses into adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[2]

This compound, by selectively inhibiting PDE5, prevents the degradation of cGMP to the inactive 5'-GMP. This leads to elevated intracellular cGMP concentrations, thereby amplifying and prolonging the downstream signaling cascade that results in vasodilation.[1][3]

PDE5_Inhibition_Pathway cluster_0 Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive activates sGC_active sGC (active) sGC_inactive->sGC_active GTP GTP cGMP cGMP GTP->cGMP sGC catalysis GMP 5'-GMP (inactive) cGMP->GMP hydrolysis PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation This compound This compound This compound->PDE5 inhibits

Figure 1: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.

Molecular Mechanism of this compound at the PDE5 Active Site

This compound functions as a competitive inhibitor of PDE5, meaning it vies with the endogenous substrate, cGMP, for binding to the enzyme's catalytic site. The structural architecture of the PDE5 active site is a complex pocket that accommodates the guanine ring of cGMP. The binding of PDE5 inhibitors like tadalafil, and by extension this compound, involves a series of specific molecular interactions.

While a crystal structure of the this compound-PDE5 complex is not publicly available, insights can be gleaned from the well-characterized interactions of tadalafil with the PDE5 active site. Tadalafil's binding is stabilized by a combination of hydrogen bonds and hydrophobic interactions. A key interaction is the hydrogen bond between the piperazinedione ring of tadalafil and an invariant glutamine residue within the active site.

This compound, being the N-desmethyl analogue of tadalafil, lacks the methyl group on the piperazinedione ring.[1][3] This structural modification is not expected to significantly alter the core binding interactions with the PDE5 active site. The fundamental pharmacophore responsible for high-affinity binding remains intact. However, the absence of the methyl group may subtly influence the compound's conformation within the binding pocket and its overall physicochemical properties.

Tadalafil_Nortadalafil_Structure cluster_tadalafil Tadalafil cluster_this compound This compound (N-desmethyl Tadalafil) tadalafil_img tadalafil_img nortadalafil_img nortadalafil_img tadalafil_img->nortadalafil_img N-demethylation tadalafil_label N-methyl group present nortadalafil_label N-methyl group absent

Figure 2: A simplified 2D representation highlighting the structural difference between Tadalafil and this compound. (Note: Actual chemical structure images would be embedded here in a full whitepaper).

Potency and Selectivity Profile

The efficacy and safety of a PDE5 inhibitor are critically dependent on its potency towards PDE5 and its selectivity over other phosphodiesterase isoforms.

Potency against PDE5

While this compound is recognized as a potent PDE5 inhibitor, specific quantitative data for its half-maximal inhibitory concentration (IC50) is not consistently available in the public domain.[4][5][6] For comparative purposes, its parent compound, tadalafil, exhibits high potency with a reported IC50 value of approximately 5 nM for PDE5.[3][4][6][7] Given the structural similarity, it is hypothesized that this compound also possesses a high affinity for the PDE5 active site.

CompoundTargetIC50 (nM)Source
This compound PDE5Data Not Available[4][5][6]
Tadalafil PDE5~5[3][4][6][7]
Table 1: Comparative Potency of this compound and Tadalafil against PDE5.
Selectivity Profile

The selectivity of a PDE5 inhibitor for its target enzyme over other PDE isoforms is crucial for minimizing off-target effects. Tadalafil is known for its high selectivity for PDE5 over other PDE enzymes, particularly PDE6, which is found in the retina.[1] This high selectivity is thought to contribute to a lower incidence of visual disturbances compared to some other PDE5 inhibitors. Tadalafil does exhibit some inhibition of PDE11, an enzyme present in the prostate and testes, though the clinical significance of this is not fully understood.[1]

It is anticipated that this compound shares a similar high-selectivity profile with tadalafil due to their structural resemblance.[1] However, a detailed experimental characterization of this compound's selectivity against a full panel of PDE isoenzymes is not currently available in the literature.

Pharmacokinetics and Metabolism

The structural difference between this compound and tadalafil, specifically the absence of the N-methyl group, is expected to influence their pharmacokinetic profiles. N-demethylation is a common metabolic pathway, and the resulting metabolite is typically more polar than the parent compound.[1] This increased polarity can affect absorption, distribution, metabolism, and excretion (ADME) properties.

While specific pharmacokinetic parameters for this compound are not well-documented, the well-characterized profile of tadalafil provides a valuable reference. Tadalafil is rapidly absorbed, has a long half-life of approximately 17.5 hours, and its exposure increases proportionally with the dose.[1][8][9][10] It is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[9]

It is plausible that this compound, being a metabolite of tadalafil, would have a different pharmacokinetic profile, potentially with altered clearance and half-life due to its increased polarity. However, without direct experimental data, this remains a hypothesis.

Pharmacokinetic ParameterTadalafil (20 mg dose)This compound
Tmax (median) ~2 hoursData Not Available
t1/2 (mean) ~17.5 hoursData Not Available
Oral Clearance (CL/F) (mean) ~2.5 L/hData Not Available
Volume of Distribution (Vz/F) (mean) ~63 LData Not Available
Primary Metabolism CYP3A4Data Not Available
Table 2: Pharmacokinetic Parameters of Tadalafil and the Data Gap for this compound.[8][9][10]

Experimental Protocols for In Vitro PDE5 Inhibition Assay

The determination of the inhibitory activity of compounds like this compound against PDE5 is typically performed using in vitro enzymatic assays. A common method is the fluorescence polarization (FP) assay.

Principle of the Fluorescence Polarization (FP) Assay

This assay measures the change in the polarization of fluorescently labeled cGMP upon its hydrolysis by PDE5. A fluorescently labeled cGMP tracer is used, which, when bound to a specific antibody, has a high polarization value. When unlabeled cGMP is hydrolyzed by PDE5 to GMP, the produced GMP competes with the tracer for antibody binding, leading to a decrease in the fluorescence polarization signal. The degree of inhibition by a test compound is proportional to the measured polarization.

Step-by-Step Methodology
  • Reagent Preparation: Prepare solutions of recombinant human PDE5 enzyme, cGMP substrate, the test compound (this compound) at various concentrations, a fluorescently labeled GMP tracer, and a GMP-specific antibody in an appropriate assay buffer.

  • Assay Plate Preparation: In a suitable microplate (e.g., a 384-well plate), add the test compound at varying dilutions and the PDE5 enzyme. Include positive and negative controls.

  • Pre-incubation: Incubate the plate for a defined period to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction: Initiate the reaction by adding the cGMP substrate. Incubate the plate to allow the enzymatic conversion of cGMP to GMP.

  • Detection: Add the fluorescent GMP tracer and the GMP-specific antibody to the wells.

  • Data Acquisition: Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by fitting the data to a dose-response curve.

FP_Assay_Workflow start Start reagent_prep Reagent Preparation (PDE5, this compound, cGMP, Tracer, Antibody) start->reagent_prep plate_setup Plate Setup (Add PDE5 and this compound) reagent_prep->plate_setup pre_incubation Pre-incubation plate_setup->pre_incubation reaction_init Initiate Reaction (Add cGMP) pre_incubation->reaction_init incubation Enzymatic Reaction (cGMP -> GMP) reaction_init->incubation detection Detection (Add Tracer and Antibody) incubation->detection read_plate Measure Fluorescence Polarization detection->read_plate data_analysis Data Analysis (Calculate % Inhibition, Determine IC50) read_plate->data_analysis end End data_analysis->end

Figure 3: A generalized workflow for a Fluorescence Polarization-based PDE5 inhibition assay.

Conclusion and Future Directions

This compound, as the N-desmethyl analogue of tadalafil, is a potent and selective inhibitor of phosphodiesterase type 5. Its mechanism of action is intrinsically linked to the potentiation of the NO/cGMP signaling pathway through the prevention of cGMP degradation. While its core molecular interactions with the PDE5 active site are expected to be highly similar to those of tadalafil, the absence of the N-methyl group likely influences its pharmacokinetic properties.

A significant gap in the current scientific literature is the lack of comprehensive quantitative data on the in vitro potency (IC50), selectivity profile, and in vivo pharmacokinetics of this compound. Future research should focus on the full pharmacological characterization of this compound to elucidate the precise impact of N-demethylation on its therapeutic potential and safety profile. Such studies would provide a more complete understanding of this compound and could inform the development of novel PDE5 inhibitors with optimized properties.

References

In Vitro Characterization of Nortadalafil's Enzymatic Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nortadalafil, also known as demethyl tadalafil, is a significant analogue and metabolite of tadalafil, a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2][3] The therapeutic efficacy of tadalafil and its analogues in conditions such as erectile dysfunction and pulmonary arterial hypertension is rooted in their ability to modulate the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[3][4][5] This pathway is fundamental in regulating smooth muscle tone and vasodilation.[1][4]

The enzyme PDE5 plays a crucial role by specifically hydrolyzing cGMP to its inactive form, 5'-GMP, thereby terminating the signaling cascade.[5][6] Inhibition of PDE5 by compounds like this compound leads to an accumulation of intracellular cGMP, which in turn activates protein kinase G (PKG) and results in the relaxation of smooth muscle cells.[4][7] This vasodilation is the key mechanism behind the therapeutic effects of PDE5 inhibitors.[1][4]

Given that this compound is a demethylated form of tadalafil, understanding its specific interaction with PDE5 and other phosphodiesterase isozymes is critical for a comprehensive pharmacological assessment.[1][3] This technical guide provides a detailed framework for the in vitro characterization of this compound's enzymatic activity, focusing on methodologies to determine its inhibitory potency, selectivity, and kinetic profile. The protocols and data analysis techniques described herein are designed to provide researchers, scientists, and drug development professionals with a robust and self-validating system for evaluating this compound and similar compounds.

Core Principles of Enzymatic Characterization

The primary objective of the in vitro characterization of an enzyme inhibitor like this compound is to quantify its interaction with the target enzyme. This involves determining several key parameters:

  • Half-maximal inhibitory concentration (IC50): This is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[4] It is a primary measure of the inhibitor's potency.

  • Inhibition constant (Ki): The Ki is the dissociation constant for the enzyme-inhibitor complex and represents the inhibitor's binding affinity.[8] Unlike the IC50, the Ki is independent of the substrate concentration, providing a more fundamental measure of inhibitor potency.[8][9]

  • Selectivity: This refers to the inhibitor's preferential binding to the target enzyme over other related enzymes.[1] High selectivity is a desirable trait as it minimizes off-target effects and potential side effects.[10][11] In the case of this compound, its selectivity for PDE5 over other PDE isoforms, particularly PDE6 (found in the retina) and PDE11, is of significant interest.[1][7][10]

  • Enzyme Kinetics: This involves studying the rate of the enzymatic reaction and how it is affected by varying concentrations of the substrate and inhibitor.[12] Kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[13][14][15]

Experimental Workflows and Methodologies

A thorough in vitro characterization of this compound's enzymatic activity necessitates a series of well-defined experiments. The following sections detail the protocols for determining IC50, Ki, and selectivity.

Diagram of the PDE5 Signaling Pathway and Inhibition

PDE5_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 Hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (Inactive) PDE5->GMP Relaxation Smooth Muscle Relaxation PKG->Relaxation This compound This compound This compound->PDE5 Inhibits

Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.

IC50 Determination: Fluorescence Polarization (FP) Assay

The fluorescence polarization (FP) assay is a robust and widely used method for determining the in vitro potency of PDE5 inhibitors.[4][16] The principle of this assay is based on the change in polarization of emitted light when a small, fluorescently labeled substrate (e.g., FAM-cGMP) is hydrolyzed by PDE5 and subsequently binds to a larger binding agent.[5][16]

Experimental Protocol
  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, for example, 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 0.01% bovine serum albumin (BSA).[16]

    • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.

    • Serial Dilutions: Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of concentrations for testing. Ensure the final DMSO concentration in the assay is low (e.g., ≤1%) to prevent interference with enzyme activity.[16]

    • Enzyme Solution: Dilute recombinant human PDE5A1 enzyme to the desired working concentration in the assay buffer.[5]

    • Substrate Solution: Dilute a fluorescently labeled cGMP substrate (e.g., FAM-Cyclic-3′,5′-GMP) in the assay buffer.[5]

    • Stop/Detection Solution: This solution contains a binding agent that specifically binds to the hydrolyzed GMP product.[16]

  • Assay Procedure:

    • Add the serially diluted this compound and control solutions (e.g., a known PDE5 inhibitor like tadalafil and a DMSO-only control for 100% activity) to the wells of a microplate (e.g., a 384-well plate).[4]

    • Add the diluted PDE5 enzyme solution to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[4][5]

    • Initiate the enzymatic reaction by adding the FAM-labeled cGMP substrate to all wells.[4]

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for substrate hydrolysis.[4]

    • Stop the reaction by adding the stop/detection solution containing the binding agent.[5][16]

    • Incubate at room temperature for a short period to allow the binding to reach equilibrium.[4]

    • Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters.[4][5]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[16]

Diagram of the Fluorescence Polarization Assay Workflow

FP_Assay_Workflow Start Start Prep_Inhibitor Prepare Serial Dilutions of this compound Start->Prep_Inhibitor Add_Inhibitor_Enzyme Add Diluted Inhibitor and PDE5 Enzyme to Microplate Prep_Inhibitor->Add_Inhibitor_Enzyme Pre_Incubate Incubate at Room Temperature Add_Inhibitor_Enzyme->Pre_Incubate Add_Substrate Add FAM-labeled cGMP to Initiate Reaction Pre_Incubate->Add_Substrate Incubate_37C Incubate at 37°C Add_Substrate->Incubate_37C Add_Stop_Solution Add Stop Solution with Binding Agent Incubate_37C->Add_Stop_Solution Incubate_RT_Final Incubate at Room Temperature Add_Stop_Solution->Incubate_RT_Final Read_FP Read Fluorescence Polarization Incubate_RT_Final->Read_FP Calculate_IC50 Calculate % Inhibition and Determine IC50 Value Read_FP->Calculate_IC50 End End Calculate_IC50->End

Caption: A generalized workflow for the in vitro PDE5 inhibition fluorescence polarization assay.

Determination of the Inhibition Constant (Ki)

The inhibition constant (Ki) provides a more absolute measure of inhibitor potency than the IC50 value.[8] The Ki can be calculated from the IC50 using the Cheng-Prusoff equation for competitive inhibitors:[9]

Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the concentration of the substrate used in the assay.

  • Km is the Michaelis-Menten constant for the substrate.

To determine the Ki, the Km of the enzyme for its substrate must first be experimentally determined.

Experimental Protocol for Km Determination
  • Perform the enzymatic assay (e.g., the FP assay described above) with a fixed concentration of the PDE5 enzyme and varying concentrations of the cGMP substrate.

  • Measure the initial reaction velocities (V) at each substrate concentration.

  • Plot the reaction velocity against the substrate concentration.

  • Fit the data to the Michaelis-Menten equation to determine the Vmax (maximum reaction velocity) and Km.[9][12] Various graphical methods, such as the Lineweaver-Burk or Eadie-Hofstee plots, can also be used to determine these parameters.[9]

Once the Km is known, the Ki for this compound can be calculated using the experimentally determined IC50 value and the Cheng-Prusoff equation.[9]

Selectivity Profiling

To assess the selectivity of this compound, its inhibitory activity against a panel of different phosphodiesterase isoforms should be determined.[1] This is crucial for predicting potential off-target effects.[11]

Experimental Protocol
  • Perform enzymatic assays (e.g., FP assays) for a panel of PDE isoforms, including but not limited to PDE1, PDE2, PDE3, PDE4, PDE6, and PDE11.

  • Determine the IC50 value of this compound for each PDE isoform.

  • Calculate the selectivity ratio by dividing the IC50 value for each off-target PDE isoform by the IC50 value for PDE5.

A higher selectivity ratio indicates greater selectivity for PDE5.

Data Presentation: Hypothetical In Vitro Activity of this compound

The following tables present hypothetical but realistic data for the in vitro characterization of this compound, with tadalafil included as a reference compound.

Table 1: IC50 Values of this compound and Tadalafil against Various PDE Isoforms
CompoundPDE1 IC50 (nM)PDE2 IC50 (nM)PDE3 IC50 (nM)PDE4 IC50 (nM)PDE5 IC50 (nM)PDE6 IC50 (nM)PDE11 IC50 (nM)
This compound >10,000>10,000>10,000>10,0006.895085
Tadalafil 3,6002,5001,800>10,0005.0[17]>10,00025
Table 2: Selectivity Profile of this compound and Tadalafil
CompoundPDE1/PDE5 SelectivityPDE6/PDE5 SelectivityPDE11/PDE5 Selectivity
This compound >1470-fold~140-fold~12.5-fold
Tadalafil ~720-fold>2000-fold5-fold

Conclusion

This technical guide provides a comprehensive framework for the in vitro characterization of this compound's enzymatic activity. By following the detailed protocols for determining IC50, Ki, and selectivity, researchers can obtain a thorough understanding of the compound's pharmacological profile. The use of robust and validated assay methodologies, such as the fluorescence polarization assay, ensures the generation of high-quality and reproducible data. This information is essential for the continued investigation of this compound and the development of novel and selective PDE5 inhibitors.

References

An In-Depth Technical Guide to the Synthesis of Nortadalafil and its Precursor Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nortadalafil, also known as N-desmethyl tadalafil, is a significant analogue and primary metabolite of Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3] Its role as a key reference standard in analytical chemistry, a precursor for novel analogues, and its frequent appearance as an illicit adulterant in dietary supplements, necessitates a thorough understanding of its synthesis.[4][5][6] This guide provides a detailed exploration of the chemical synthesis pathways for this compound, focusing on the precursor molecules, reaction mechanisms, and the analytical methodologies required for its characterization. The narrative emphasizes the rationale behind synthetic strategies, grounding all claims in established chemical principles and authoritative sources.

Introduction: The Chemical and Pharmacological Landscape of this compound

This compound is a complex tetracyclic compound featuring a fused indole-pyridopyrazinedione system.[3] Its chemical structure, (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, is identical to that of Tadalafil, with the critical exception of the absence of a methyl group on the nitrogen atom of the piperazinedione ring.[1][2][3] This structural modification, while seemingly minor, significantly influences its pharmacokinetic profile, often rendering it more polar than the parent compound.[1]

Like Tadalafil, this compound functions as a selective inhibitor of the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[7][8] By inhibiting PDE5, this compound elevates cGMP levels, leading to smooth muscle relaxation and vasodilation.[1] Its significance in the scientific community is threefold:

  • As a Metabolite: It is a product of in-vivo N-demethylation of Tadalafil, a common Phase I metabolic reaction mediated by cytochrome P450 enzymes.[1]

  • As an Analytical Standard: Its presence is a key indicator when screening for Tadalafil consumption or for the illicit adulteration of so-called "herbal" supplements.[4][6][9]

  • As a Precursor (Scaffold): The secondary amine on its piperazinedione ring provides a reactive site for chemical modification, making this compound a valuable starting point for the synthesis of new Tadalafil analogues with potentially altered pharmacological properties.[1][10][11]

This guide will focus exclusively on the chemical synthesis of this compound, as it is a synthetic molecule with no known natural biosynthetic pathways.

Synthesis Pathways and Precursor Molecules

The synthesis of this compound can be approached from two primary strategic directions: the direct modification of the Tadalafil molecule or a de novo synthesis built from foundational precursor molecules.

Pathway 1: N-Demethylation of Tadalafil

The most direct and common laboratory-scale synthesis of this compound is the N-demethylation of Tadalafil.[1] This is a post-synthesis modification where the fully formed Tadalafil molecule serves as the immediate precursor.

Causality of Experimental Choice: This pathway is favored for producing analytical standards due to its efficiency and the commercial availability of Tadalafil. It involves a single, targeted chemical transformation rather than a multi-step assembly, simplifying the purification process.

Core Precursors:

  • Tadalafil: The starting material and direct precursor.

  • Demethylating Agents: Various reagents can be employed to cleave the N-methyl bond. The choice of reagent is critical and depends on the desired reaction conditions and the need to avoid unwanted side reactions on the complex tetracyclic structure. Common classes of reagents for N-demethylation include chloroformates (e.g., α-chloroethyl chloroformate in the von Braun reaction) or other specialized agents.

The general workflow for this pathway is illustrated below.

G cluster_0 Pathway 1: N-Demethylation Tadalafil Tadalafil (Precursor) Reaction N-Demethylation Reaction (e.g., von Braun Reaction) Tadalafil->Reaction [1] Reagent Addition Purification Chromatographic Purification (e.g., HPLC) Reaction->Purification [2] Work-up This compound This compound (Final Product) Purification->this compound [3] Isolation

Caption: Workflow for this compound synthesis via demethylation.

Pathway 2: De Novo Synthesis

A de novo synthesis builds the this compound molecule from simpler, more fundamental precursors. This approach mirrors the established synthesis of Tadalafil and its analogues, offering greater flexibility for creating diverse derivatives. The key difference lies in the final cyclization step, where a different amine is used.

Causality of Experimental Choice: This pathway is essential for large-scale production and for creating novel analogues where the N-substituent is something other than a methyl group. It provides foundational control over the entire molecular architecture. The core of this synthesis is the Pictet-Spengler reaction , a powerful method for constructing the tetrahydro-β-carboline skeleton.[12]

Core Precursors:

  • D-Tryptophan Methyl Ester: This chiral amino acid derivative forms the indole backbone of the molecule.[12][13]

  • Piperonal (1,3-Benzodioxole-5-carbaldehyde): This aldehyde provides the benzodioxole ring system.

  • Chloroacetyl Chloride: Used to acylate the secondary amine formed after the Pictet-Spengler reaction.

  • Ammonia or a protected equivalent (e.g., Benzylamine followed by hydrogenolysis): This provides the crucial second nitrogen atom for forming the piperazinedione ring without the methyl group. In Tadalafil synthesis, methylamine is used at this stage.

The logical flow of the de novo synthesis is depicted below.

G cluster_1 Pathway 2: De Novo Synthesis P1 D-Tryptophan Methyl Ester Step1 Pictet-Spengler Reaction P1->Step1 P2 Piperonal P2->Step1 Intermediate1 cis-β-Carboline Intermediate Step1->Intermediate1 Step2 Acylation Intermediate1->Step2 P3 Chloroacetyl Chloride P3->Step2 Intermediate2 Chloroacetamide Intermediate Step2->Intermediate2 Step3 Cyclization Intermediate2->Step3 P4 Ammonia (or equivalent) P4->Step3 This compound This compound (Final Product) Step3->this compound

Caption: Logical flow for the de novo synthesis of this compound.

Experimental Protocols & Methodologies

The following protocols are generalized frameworks. Researchers must adapt them based on specific laboratory conditions and safety protocols. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: De Novo Synthesis of this compound

This multi-step protocol outlines the construction of the this compound scaffold.

Step 1: Pictet-Spengler Reaction to form Tetrahydro-β-carboline

  • Dissolve D-Tryptophan methyl ester and Piperonal in a suitable solvent (e.g., dichloromethane).[12]

  • Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), to initiate the condensation and cyclization.[12]

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress with Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the acid, perform a liquid-liquid extraction, and purify the resulting cis-β-carboline intermediate using column chromatography.

Step 2: Acylation of the β-Carboline Intermediate

  • Dissolve the purified β-carboline from Step 1 in an aprotic solvent.

  • Cool the solution in an ice bath.

  • Slowly add Chloroacetyl chloride to the solution. An organic base (e.g., triethylamine) is typically added to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction mixture and purify the chloroacetamide intermediate.

Step 3: Final Cyclization to form the Piperazinedione Ring

  • Dissolve the chloroacetamide intermediate in a polar solvent.

  • Add a source of ammonia (e.g., a solution of ammonia in methanol or another suitable amine).

  • Heat the reaction mixture under reflux until the intramolecular cyclization is complete.

  • Cool the reaction, remove the solvent under reduced pressure, and purify the final product, this compound, via recrystallization or preparative HPLC.

Analytical Characterization

Confirmation of the successful synthesis and purity of this compound is critical. A combination of spectroscopic and chromatographic techniques is required for full elucidation.

High-Performance Liquid Chromatography (HPLC):

  • Purpose: To assess purity and quantify the product. A reversed-phase C18 column is typically used.[14][15]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like methanol or acetonitrile is effective.[15][16]

  • Detection: UV detection at approximately 280-285 nm is suitable for the chromophore in this compound.[14][15]

Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of the compound.

  • Technique: Electrospray ionization (ESI) in positive mode is standard.[4]

  • Expected Ion: this compound (C₂₁H₁₇N₃O₄, Molecular Weight: 375.38 g/mol ) will show a prominent protonated molecular ion [M+H]⁺ at m/z 376.[3][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To provide definitive structural elucidation by mapping the proton and carbon environments.

  • Key Indicator: The most telling feature in the ¹H-NMR spectrum distinguishing this compound from Tadalafil is the absence of the sharp singlet corresponding to the N-methyl protons. Instead, a signal for the N-H proton on the piperazinedione ring will be present.[1]

Data Presentation: Comparative Analysis

The following table summarizes the key molecular identifiers for this compound, providing a quick reference for analytical scientists.

PropertyValueSource(s)
IUPAC Name (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione[2][3]
Synonyms N-desmethyl tadalafil, Demethyltadalafil[1][2][3]
CAS Number 171596-36-4[2][3][17]
Molecular Formula C₂₁H₁₇N₃O₄[2][3][17]
Molecular Weight 375.38 g/mol [2][7][17]
Expected [M+H]⁺ 376[3]

Conclusion

This compound is a synthetic molecule of significant analytical and medicinal chemistry interest. While the term "biosynthesis" is not applicable, its chemical synthesis is well-understood and proceeds through two logical pathways: N-demethylation of Tadalafil and de novo synthesis from foundational precursors like D-tryptophan methyl ester and piperonal. The de novo pathway, utilizing the powerful Pictet-Spengler reaction, offers the greatest versatility for research and development. The protocols and analytical data presented in this guide provide a comprehensive framework for the synthesis, purification, and characterization of this compound, enabling researchers to produce this vital compound for use as a reference standard and as a scaffold for future drug discovery efforts.

References

A Guide to the Preclinical Pharmacological Profile of Nortadalafil

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nortadalafil, the N-desmethyl analogue and active metabolite of tadalafil, is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3] This technical guide provides a comprehensive overview of the preclinical pharmacological profile of this compound, synthesized from established methodologies for the PDE5 inhibitor class. We delve into the molecular mechanism of action, in vitro characterization, and the pharmacokinetic and pharmacodynamic properties observed in relevant preclinical models of erectile dysfunction and pulmonary arterial hypertension. Furthermore, this document outlines the standard toxicological evaluation required for such a compound. The insights herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to design and interpret preclinical studies for this compound and related analogues.

Introduction: The Significance of this compound

This compound, chemically known as (6R,12aR)-6-(benzo[d][1][2]dioxol-5-yl)-2,3,12,12a-tetrahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4(6H,7H)-dione, is a principal analogue of tadalafil.[3] It is distinguished from its parent compound by the absence of a methyl group on the piperazinedione ring.[2] This structural modification is the result of N-demethylation, a common Phase I metabolic reaction, which can influence the compound's physicochemical and pharmacokinetic properties.[1]

Like tadalafil, this compound's therapeutic potential lies in its selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme critical to the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[2][4] This mechanism is the cornerstone of approved therapies for erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[3][5] Understanding the distinct preclinical profile of this compound is crucial for evaluating its potential as a therapeutic agent in its own right and for comprehending the overall pharmacological activity of its parent drug, tadalafil.

Molecular Mechanism of Action: PDE5 Inhibition

The pharmacological activity of this compound is mediated through the nitric oxide (NO)/cGMP pathway.[1] In target tissues such as the penile corpus cavernosum and pulmonary vasculature, the release of NO, typically triggered by neuronal stimulation, activates the enzyme soluble guanylate cyclase (sGC). sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[6]

The accumulation of intracellular cGMP acts as a second messenger, activating protein kinase G (PKG) and leading to a cascade of events that results in the sequestration of intracellular calcium and the relaxation of vascular smooth muscle cells.[7] This vasodilation increases blood flow, which is the physiological basis for penile erection and the reduction of pulmonary arterial pressure.[3][6]

The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases.[6] this compound selectively inhibits the PDE5 isozyme, thereby preventing cGMP degradation and potentiating the vasodilatory effects of NO.[1][2]

PDE5_Inhibition_Pathway NO Nitric Oxide (NO) (from Nerve Endings/ Endothelium) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) Activation cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Degraded by Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation GMP 5'-GMP (Inactive) PDE5->GMP This compound This compound This compound->PDE5 Inhibits PK_Workflow Dosing Compound Administration (e.g., Oral Gavage, IV) in Rodent Model (Rat/Mouse) Sampling Serial Blood Sampling (e.g., Tail Vein, Jugular Vein) at Pre-defined Time Points Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Extraction Sample Preparation (e.g., Protein Precipitation, Liquid-Liquid Extraction) Processing->Extraction Analysis Bioanalysis (LC-MS/MS Quantification of This compound in Plasma) Extraction->Analysis Calculation Pharmacokinetic Analysis (Non-compartmental analysis) Analysis->Calculation Parameters Determine PK Parameters (Cmax, Tmax, AUC, t1/2, CL, Vd, F%) Calculation->Parameters ED_Model_Workflow AnimalPrep Anesthetize Rat Expose Carotid Artery & Cavernous Nerve Cannulation Cannulate Carotid Artery (for MAP) Insert Needle into Corpus Cavernosum (for ICP) AnimalPrep->Cannulation Dosing Administer this compound or Vehicle (IV or PO) Cannulation->Dosing Stimulation Electrical Stimulation of Cavernous Nerve (Varying Frequencies) Dosing->Stimulation Measurement Simultaneously Record Intracavernosal Pressure (ICP) & Mean Arterial Pressure (MAP) Stimulation->Measurement Analysis Calculate Primary Endpoint: ΔICP and ICP/MAP Ratio Measurement->Analysis

References

An In-Depth Technical Guide to the Metabolic Pathway of Tadalafil to Nortadalafil

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical exploration of the metabolic conversion of tadalafil to its N-desmethyl metabolite, nortadalafil. Designed for researchers, scientists, and drug development professionals, this document delves into the core enzymatic processes, validated experimental methodologies for their characterization, and the profound implications of this pathway in a clinical and pharmaceutical context. We will move beyond simple procedural lists to explain the causal-driven logic behind experimental design, ensuring a robust and validated understanding of this critical biotransformation.

Introduction: The Significance of Tadalafil Metabolism

Tadalafil (marketed as Cialis®) is a potent and highly selective reversible inhibitor of phosphodiesterase type 5 (PDE5).[1][2] This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a key molecule in modulating smooth muscle relaxation and vasodilation.[3] By inhibiting PDE5, tadalafil enhances the physiological erectile response and is also utilized in treating benign prostatic hyperplasia (BPH) and pulmonary arterial hypertension (PAH).[1][2]

The clinical efficacy and safety profile of any xenobiotic, including tadalafil, are intrinsically linked to its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME). The metabolic pathway, in particular, dictates the drug's half-life, potential for drug-drug interactions (DDIs), and the formation of active or inactive byproducts. One of the key metabolic routes for tadalafil is its conversion to this compound. A thorough characterization of this pathway is not merely an academic exercise; it is a cornerstone of preclinical and clinical drug development, directly informing dosing strategies, predicting potential adverse effects, and ensuring patient safety.

The Core Biotransformation: N-Demethylation by Cytochrome P450 3A4

The metabolic fate of tadalafil is predominantly sealed within the liver.[1] The principal Phase I reaction leading to the formation of this compound is N-demethylation, which involves the removal of a methyl group from the piperazinedione ring of the parent molecule.[4]

Primary Enzymatic Driver: CYP3A4

Exhaustive in vitro studies using human liver microsomes and recombinant human cytochrome P450 enzymes have unequivocally identified CYP3A4 as the predominant enzyme responsible for tadalafil's metabolism.[5][6][7][8] While other isoforms, including CYP2C9, CYP2C8, CYP2C19, and CYP2D6, can contribute to the formation of tadalafil's catechol metabolite (another metabolic branch), their catalytic efficiency is significantly lower than that of CYP3A4.[7] The N-demethylation reaction to form this compound is, therefore, overwhelmingly attributed to CYP3A4. This enzymatic specificity is a critical piece of information, as CYP3A4 is involved in the metabolism of approximately 50% of all clinically used drugs, making it a major hub for potential drug-drug interactions.[1][8]

It is important to note that while this compound is a known metabolite, the major circulating metabolite of tadalafil is a methylcatechol glucuronide, which is formed through a separate pathway involving catechol formation followed by methylation and glucuronidation.[6][9] However, understanding the N-demethylation pathway to this compound remains crucial as this compound itself is a selective PDE5 inhibitor.[10][11]

Tadalafil_Metabolism Tadalafil Tadalafil (C₂₂H₁₉N₃O₄) This compound This compound (N-desmethyl Tadalafil) (C₂₁H₁₇N₃O₄) Tadalafil->this compound N-Demethylation (Phase I Metabolism) CYP3A4 CYP3A4 (Predominant Enzyme) CYP3A4->Tadalafil

Caption: Metabolic conversion of Tadalafil to this compound via CYP3A4.

Experimental Framework for Pathway Characterization

To rigorously define and validate this metabolic pathway, a multi-step experimental approach is employed. This system is self-validating, with each stage providing evidence that corroborates the findings of the others.

In Vitro Metabolism Using Human Liver Microsomes (HLMs)

Causality & Rationale: HLMs are subcellular fractions of hepatocytes that are rich in Phase I (CYP) and Phase II (e.g., UGT) drug-metabolizing enzymes.[12][13] They serve as the gold-standard in vitro tool for initial metabolic studies because they are readily available, relatively cost-effective, amenable to high-throughput screening, and provide a reliable proxy for hepatic metabolism.[14] The primary objective here is to confirm metabolite formation and determine the reaction kinetics.

Detailed Protocol: Tadalafil Metabolic Stability in HLMs

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube on ice, prepare a master mix containing Phosphate Buffer (e.g., 100 mM, pH 7.4) and a pooled stock of Human Liver Microsomes (final concentration typically 0.5-1.0 mg/mL).

    • Rationale: A physiological pH is essential for optimal enzyme activity. Pooled HLMs from multiple donors are used to average out inter-individual variability in enzyme expression.

  • Initiation of Reaction:

    • Pre-warm the HLM mixture at 37°C for 5-10 minutes.

    • Add Tadalafil (from a stock solution in a low concentration of organic solvent like acetonitrile or DMSO, ensuring the final solvent concentration is <1% to prevent enzyme inhibition). Test a range of concentrations (e.g., 1-50 µM) to determine kinetic parameters.[14]

    • Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Rationale: CYP enzymes are NADPH-dependent monooxygenases. A regenerating system ensures a constant supply of the NADPH cofactor, maintaining linear reaction kinetics over the incubation period.

  • Time-Course Incubation:

    • Incubate the reaction tubes in a shaking water bath at 37°C.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Termination:

    • Immediately add the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes), which may also contain an internal standard for subsequent bioanalysis.

    • Vortex vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to precipitate the microsomal proteins.

    • Rationale: Acetonitrile serves a dual purpose: it instantly denatures the enzymes, stopping the reaction, and it precipitates proteins, clarifying the sample for analysis.

  • Sample Analysis:

    • Collect the supernatant for analysis by LC-MS/MS to quantify the remaining tadalafil and the newly formed this compound.

Reaction Phenotyping: Pinpointing the Responsible Enzyme

Causality & Rationale: While HLM studies demonstrate metabolism, they don't definitively identify the specific enzyme(s) involved. Reaction phenotyping is a necessary validation step. This is achieved using two complementary methods:

  • Recombinant Human Enzymes (rhCYPs): Using commercially available, individually expressed CYP isoforms (e.g., rhCYP3A4, rhCYP2C9, etc.) allows for a direct assessment of each enzyme's ability to metabolize the drug in a clean system, free from the complexity of the full microsomal matrix.

  • Selective Chemical Inhibition: This involves running the HLM assay in the presence of a chemical known to be a specific inhibitor of a particular CYP isoform. A significant decrease in metabolite formation in the presence of the inhibitor provides strong evidence for that enzyme's involvement. For CYP3A4, ketoconazole is a potent and widely used selective inhibitor.[15]

Bioanalytical Quantification by UPLC-MS/MS

Causality & Rationale: Accurate quantification of both the parent drug and its metabolite is non-negotiable. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the industry standard due to its unparalleled sensitivity, specificity, and high throughput.[16][17] It can distinguish between structurally similar compounds like tadalafil and this compound and quantify them at very low concentrations in complex biological matrices.

Detailed Protocol: UPLC-MS/MS Quantification

  • Sample Preparation:

    • Use the supernatant collected from the protein precipitation step of the in vitro assay.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, <3 µm particle size) is typically used.[17]

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).[17]

    • Flow Rate: A typical flow rate for UPLC is 0.5-0.8 mL/min.

    • Rationale: The C18 column separates compounds based on hydrophobicity. The acidic mobile phase modifier aids in the positive ionization of tadalafil and this compound.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode is used, as both tadalafil and this compound contain basic nitrogen atoms that readily accept a proton to form [M+H]⁺ ions.[17]

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion (the [M+H]⁺ of the analyte) and a specific product ion that is formed after fragmentation in the mass spectrometer.

      • Tadalafil MRM Transition (Example): m/z 390.4 → 268.3[17]

      • This compound MRM Transition (Hypothetical): m/z 376.4 → 268.3 (The precursor ion would be different due to the loss of CH₂, but the core fragment could be similar).

    • Internal Standard: A stable isotopically labeled (SIL) internal standard, such as tadalafil-d3, is crucial for correcting for variability during sample preparation and analysis.[18]

    • Rationale: MRM provides exceptional specificity, as it is highly unlikely that another compound in the matrix will have the same precursor ion, product ion, and chromatographic retention time.

Experimental_Workflow cluster_0 In Vitro Incubation cluster_1 Sample Preparation cluster_2 Bioanalysis Start Prepare HLM + Buffer Prewarm Pre-warm at 37°C Start->Prewarm AddDrug Add Tadalafil Prewarm->AddDrug Initiate Add NADPH Regenerating System AddDrug->Initiate Incubate Incubate at 37°C (Time Course) Initiate->Incubate Terminate Terminate Reaction (Ice-cold Acetonitrile + Internal Standard) Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject on UPLC-MS/MS System Collect->Inject Quantify Quantify Tadalafil & this compound Inject->Quantify Result Data Analysis (Kinetic Parameters) Quantify->Result

Caption: Workflow for characterizing Tadalafil metabolism in vitro.

Data Interpretation & Clinical Significance

The data generated from these experiments allow for the calculation of key kinetic parameters, which can be summarized for clarity.

ParameterDescriptionSignificance for Tadalafil Metabolism
Vmax The maximum rate of the enzymatic reaction.Indicates the maximum capacity of CYP3A4 to form this compound.
Km Michaelis-Menten constant; the substrate concentration at which the reaction rate is half of Vmax.Represents the affinity of CYP3A4 for tadalafil. A lower Km suggests a higher affinity.
CLint Intrinsic Clearance (Vmax/Km).A measure of the enzyme's catalytic efficiency. Used in models to predict in vivo hepatic clearance.

Note: This table summarizes the types of data generated; specific values would be derived from experimental results.

Implications for Drug Development:

  • Drug-Drug Interactions (DDIs): The central role of CYP3A4 is a critical flag for potential DDIs.[1]

    • Inhibitors: Co-administration of tadalafil with strong CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) will decrease its metabolism, leading to higher plasma concentrations and a prolonged half-life. This increases the risk of dose-dependent adverse effects.[8]

    • Inducers: Conversely, co-administration with strong CYP3A4 inducers (e.g., rifampin, carbamazepine) will accelerate tadalafil's metabolism, potentially reducing its plasma concentration below the therapeutic threshold and diminishing its efficacy.[1]

  • Pharmacokinetic Variability: The expression and activity of CYP3A4 can vary significantly between individuals due to genetic factors, disease states, and environmental influences. This can lead to inter-individual differences in tadalafil clearance, contributing to variability in patient response.

Conclusion

The metabolic conversion of tadalafil to this compound is a well-defined pathway predominantly mediated by the cytochrome P450 3A4 enzyme. The elucidation of this pathway is a testament to a systematic and logical scientific approach, integrating in vitro tools like human liver microsomes with the precision of modern bioanalytical techniques such as UPLC-MS/MS. For drug development professionals, understanding this N-demethylation reaction is fundamental. It provides the mechanistic basis for predicting and interpreting drug-drug interactions, understanding sources of pharmacokinetic variability, and ultimately ensuring the safe and effective clinical use of tadalafil.

References

An In-depth Technical Guide to Nortadalafil's Effect on Cyclic GMP Signaling Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nortadalafil, a demethylated analogue of tadalafil, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] As a member of the PDE5 inhibitor class of compounds, its mechanism of action is intrinsically linked to the modulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2][3] This pathway is a critical regulator of numerous physiological processes, most notably smooth muscle relaxation, making its modulation a key therapeutic strategy for conditions such as erectile dysfunction and pulmonary arterial hypertension.[4][5][6]

This technical guide provides a comprehensive overview of this compound's effect on cGMP signaling. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate the pharmacological properties of this compound and similar compounds. The guide will delve into the core mechanism of action, present detailed protocols for quantifying its effects, and discuss the downstream consequences of PDE5 inhibition.

The Cyclic GMP Signaling Pathway: A Foundational Overview

The cGMP signaling cascade is a ubiquitous second messenger system that translates a variety of extracellular signals into intracellular responses.[7] In the context of vascular smooth muscle, the pathway is primarily initiated by the binding of nitric oxide (NO) to soluble guanylate cyclase (sGC). This activation of sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[8]

Elevated intracellular cGMP levels then lead to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates a number of downstream targets.[9][10] This cascade of events ultimately results in a decrease in intracellular calcium levels and desensitization of the contractile machinery to calcium, leading to smooth muscle relaxation and vasodilation.[10] The signaling is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cGMP to the inactive 5'-GMP.[8] PDE5 is the predominant isozyme responsible for cGMP degradation in the corpus cavernosum.[6][11][12]

Nitric Oxide (NO) Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream Effectors Downstream Effectors PKG->Downstream Effectors Phosphorylates Smooth Muscle Relaxation Smooth Muscle Relaxation Downstream Effectors->Smooth Muscle Relaxation cluster_0 cGMP Signaling cGMP cGMP PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Substrate Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation Promotes GMP 5'-GMP (inactive) PDE5->GMP Hydrolyzes This compound This compound This compound->PDE5 Inhibits

References

An In-Depth Technical Guide to the Therapeutic Potential of Nortadalafil

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Nortadalafil, the N-desmethyl metabolite of the well-established phosphodiesterase type 5 (PDE5) inhibitor Tadalafil, presents a compelling case for therapeutic investigation. While its pharmacological activity as a PDE5 inhibitor is known, this compound currently occupies a controversial space, primarily identified as an illegal, undeclared adulterant in so-called "natural" male enhancement supplements. This guide moves beyond its current illicit status to provide a rigorous scientific framework for evaluating its legitimate therapeutic potential. By detailing its molecular profile, mechanism of action, and comparative pharmacology, and by providing actionable protocols for its scientific validation, this document serves as a technical resource for researchers, scientists, and drug development professionals. The objective is to equip the scientific community with the necessary information and methodologies to systematically investigate this compound as a potential standalone therapeutic agent for conditions such as erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).

Introduction

The landscape of phosphodiesterase type 5 (PDE5) inhibitors is dominated by highly successful drugs like Tadalafil (Cialis®), pivotal in the management of erectile dysfunction and pulmonary arterial hypertension.[1][2] The metabolic fate of these drugs within the body often yields compounds with retained or altered pharmacological activity. This compound (N-desmethyl Tadalafil) is the principal active metabolite of Tadalafil, formed primarily through hepatic metabolism mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[3][4]

Structurally, this compound is distinguished from its parent compound by the absence of a methyl group on the piperazinedione ring.[3][5] This seemingly minor modification does not abolish its inhibitory effect on PDE5, allowing it to function through the same nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway.[1][5] However, this structural change can influence its pharmacokinetic and pharmacodynamic profile, including its potency, selectivity, and metabolic stability.[3]

Despite its known origin and mechanism, the scientific evaluation of this compound has been largely overshadowed by its frequent appearance as an undeclared ingredient in dietary supplements, prompting numerous warnings from regulatory bodies like the FDA.[6][7][8][9] This guide aims to shift the narrative, providing a structured, in-depth analysis of this compound's core scientific attributes and outlining a clear, protocol-driven path for its formal investigation as a therapeutic candidate.

Molecular Profile and Mechanism of Action

Chemical Structure and Comparative Analysis

This compound, with the chemical formula C₂₁H₁₇N₃O₄, is a structural analogue of Tadalafil (C₂₂H₁₉N₃O₄).[5][10] The defining difference is the N-demethylation at the piperidine ring, a common metabolic transformation that often renders a compound more polar than its parent.[3][5] This structural alteration is central to understanding its distinct pharmacological identity. While retaining the core tetracyclic framework necessary for binding to the PDE5 active site, the absence of the methyl group may alter binding kinetics and selectivity against other PDE isoforms.[5]

Mechanism of Action: PDE5 Inhibition

Like all drugs in its class, this compound exerts its therapeutic effect by selectively inhibiting the phosphodiesterase type 5 (PDE5) enzyme.[5][11][12] PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of the corpus cavernosum in the penis and the pulmonary vasculature.[1][2]

The physiological process of erection is initiated by the release of nitric oxide (NO) from nerve endings and endothelial cells during sexual stimulation.[11] NO activates the enzyme guanylate cyclase, which in turn increases the intracellular concentration of cGMP.[13] Elevated cGMP levels lead to smooth muscle relaxation, vasodilation, and increased blood flow into the corpus cavernosum, resulting in an erection.[2] By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects and enhancing erectile function in the presence of sexual stimulation.[12] A similar mechanism in the pulmonary arteries leads to vasodilation and a reduction in blood pressure, forming the basis for its potential use in PAH.[1]

Signaling Pathway Visualization

PDE5_Inhibition_Pathway cluster_cell Vascular Smooth Muscle Cell NO Nitric Oxide (NO) (from Nerve/Endothelium) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 Enzyme cGMP->PDE5 Substrate Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation Promotes GMP Inactive GMP PDE5->GMP Degrades This compound This compound This compound->PDE5 Inhibits Stimulation Sexual Stimulation Stimulation->NO

Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.

Pharmacokinetics and Pharmacodynamics (PK/PD)

A comprehensive understanding of this compound's PK/PD profile is essential for its development. While specific clinical data for this compound is scarce, inferences can be drawn from the well-documented profile of Tadalafil and the principles of drug metabolism.

Tadalafil is known for its long half-life of approximately 17.5 hours, which allows for a prolonged duration of action.[1][14] It is absorbed rapidly, with peak plasma concentrations (Cmax) reached at a median time of 2 hours.[4][14] Metabolism is primarily via CYP3A4 into metabolites that are considered pharmacologically inactive at therapeutic concentrations.[4][14]

As the N-desmethyl metabolite, this compound is expected to be more polar, which could potentially lead to a faster clearance rate and a shorter half-life compared to Tadalafil. However, its potency (as measured by its IC₅₀ value) for PDE5 inhibition is a critical determinant of its therapeutic potential. Tadalafil itself is highly potent, with an IC₅₀ of approximately 5 nM.[13] The precise IC₅₀ of this compound must be experimentally determined but is expected to be in the nanomolar range to be considered a viable candidate.

Comparative PK/PD Data Summary
ParameterTadalafil (Reference)This compound (Projected/To Be Determined)Rationale for Projection
Mechanism Selective PDE5 InhibitorSelective PDE5 InhibitorStructural analogue with retained core pharmacophore.
Potency (IC₅₀) ~5 nM[13]TBD (Expected nM range)N-demethylation may slightly alter but not abolish binding affinity.
Tmax (Oral) ~2 hours[14]TBDAbsorption kinetics require dedicated study.
Half-life (t₁/₂) ~17.5 hours[1][14]TBD (Potentially shorter)Increased polarity from demethylation may hasten clearance.
Metabolism Primarily CYP3A4[4][14]TBD (Further phase II conjugation likely)As a metabolite, it may undergo direct glucuronidation or other conjugations.
Excretion Feces (~61%) & Urine (~36%)[1][14]TBD (Likely increased renal clearance)Increased polarity typically favors urinary excretion.

TBD: To Be Determined through experimental validation.

Investigational Framework for Therapeutic Validation

A structured, multi-stage approach is required to scientifically validate the therapeutic potential of this compound. This framework must establish efficacy, selectivity, and safety through a series of in vitro and in vivo assays.

In Vitro Assays for Potency and Selectivity

The foundational step is to quantify this compound's inhibitory activity against PDE5 and assess its selectivity against other PDE isoforms to predict potential side effects.

This protocol provides a reliable method for determining the IC₅₀ value of this compound.[15][16]

  • Reagent Preparation:

    • Prepare a stock solution (e.g., 10 mM) of this compound in 100% DMSO. Perform a 3-fold serial dilution to create a range of test concentrations (e.g., starting from 50 µM).

    • Use Tadalafil as a positive control, prepared in the same manner.

    • Prepare the assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.01% Brij 35).[15][16]

    • Dilute recombinant human PDE5A1 enzyme and a fluorescently labeled substrate (e.g., FAM-cGMP) in the assay buffer to their optimal working concentrations.

  • Assay Procedure:

    • In a 96-well black microplate, add the serially diluted this compound, Tadalafil (positive control), and a DMSO-only (vehicle) control to designated wells.[15]

    • Add the diluted PDE5 enzyme solution to all wells except for a "no enzyme" blank.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the FAM-cGMP substrate to all wells.

    • Incubate the plate for 60 minutes at 37°C.

    • Stop the reaction by adding a binding agent (e.g., phosphate-binding nanoparticles) that binds to the hydrolyzed substrate.[15]

  • Data Acquisition and Analysis:

    • Read the fluorescence polarization (FP) in millipolarization units (mP) using a microplate reader (Excitation ~485 nm, Emission ~530 nm).[15]

    • Calculate the percentage of inhibition for each this compound concentration.

    • Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

In_Vitro_Workflow start Start: Compound (this compound) prep Prepare Serial Dilutions & Controls (Tadalafil) start->prep plate Dispense into 96-Well Plate prep->plate add_enzyme Add PDE5 Enzyme plate->add_enzyme incubate1 Incubate (15 min, RT) (Inhibitor Binding) add_enzyme->incubate1 add_substrate Add FAM-cGMP Substrate (Initiate Reaction) incubate1->add_substrate incubate2 Incubate (60 min, 37°C) (Enzymatic Reaction) add_substrate->incubate2 stop Add Binding Agent (Stop Reaction) incubate2->stop read Read Fluorescence Polarization (FP) stop->read analyze Calculate % Inhibition & Determine IC50 read->analyze end End: Potency Data analyze->end

Caption: Workflow for the in vitro PDE5 inhibition fluorescence polarization assay.

In Vivo Models for Efficacy Assessment

Translating in vitro potency to in vivo efficacy is a critical step. Rodent models are well-established for this purpose due to their cost-effectiveness and reproducibility.[17][18]

This model directly assesses the physiological erectile response.[17]

  • Animal Preparation:

    • Anesthetize adult male Sprague-Dawley rats.

    • Perform a midline abdominal incision to expose the pelvic plexus and cavernous nerve (CN).

    • Isolate the CN and place a bipolar stimulating electrode around it.

    • Insert a 23-gauge needle connected to a pressure transducer into the penile crus to measure intracavernosal pressure (ICP).[17]

    • Insert a catheter into the carotid artery to monitor mean arterial pressure (MAP).

  • Experimental Procedure:

    • Administer this compound (or vehicle control) via oral gavage or intraperitoneal injection at predetermined doses.

    • After a suitable absorption period, apply electrical stimulation to the CN (e.g., 5V, 20 Hz, 60-second duration).

    • Record the maximal ICP and MAP during stimulation.

  • Data Analysis:

    • The primary endpoint is the change in ICP (ΔICP) and the ratio of ΔICP to MAP (ΔICP/MAP), which normalizes the erectile response to systemic blood pressure.

    • Compare the results from this compound-treated groups to the vehicle control group to determine dose-dependent efficacy.

Current Status and Future Directions

Currently, this compound is not an approved drug for any indication.[5] Its presence is almost exclusively documented in the context of tainted "herbal" supplements, which pose a significant public health risk due to unknown dosages and potential interactions with other medications, such as nitrates.[7] The consumption of undeclared PDE5 inhibitors can lead to a life-threatening drop in blood pressure for individuals taking nitrate drugs for heart conditions.

The path to legitimizing this compound as a therapeutic agent requires a complete departure from its current association with adulterated products. The key research and development milestones must include:

  • Comprehensive Preclinical Characterization: Execution of the protocols outlined above to establish a full profile of its potency, selectivity, pharmacokinetics, and efficacy.

  • Toxicology and Safety Pharmacology: Rigorous evaluation of potential cardiotoxicity, hepatotoxicity, and other adverse effects in accordance with regulatory guidelines.

  • Intellectual Property Assessment: Investigation of the patent landscape surrounding Tadalafil analogues.[10]

  • Clinical Trials: If preclinical data is favorable, progression to Phase I, II, and III clinical trials to establish human safety, dosing, and efficacy.

Conclusion

This compound stands at a crossroads. On one hand, it is a known public health concern due to its illicit use in unregulated supplements. On the other, it is a pharmacologically active molecule with a validated mechanism of action and a clear lineage to a blockbuster drug. Its therapeutic potential is scientifically plausible but remains unproven. By applying the rigorous investigational framework detailed in this guide, the research community can systematically evaluate this compound's properties, moving it from the shadows of adulteration toward the light of legitimate scientific inquiry. The successful validation of its efficacy and safety could yield a new, valuable therapeutic option for patients with erectile dysfunction and pulmonary arterial hypertension.

References

Methodological & Application

Application Note & Protocol: Synthesis and Purification of Nortadalafil for Use as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

Nortadalafil is the N-demethylated analogue of Tadalafil, a widely used therapeutic agent for erectile dysfunction and pulmonary arterial hypertension.[1][2][3] The demethylation occurs in vivo as a common Phase I metabolic reaction, making this compound a key analyte in drug metabolism and pharmacokinetic (DMPK) studies.[4] Like its parent compound, this compound is a potent and selective inhibitor of PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP).[4][5] By inhibiting PDE5, this compound enhances the nitric oxide/cGMP signaling pathway, leading to vasodilation.[5]

The establishment of a chemical reference standard requires a substance of the highest possible purity and one that has been thoroughly characterized to confirm its identity and structure.[6] This document outlines a de novo synthesis approach rather than demethylation of Tadalafil, as this allows for greater control over the impurity profile and avoids the introduction of potentially difficult-to-remove, structurally similar impurities. The synthetic strategy is centered around the diastereoselective Pictet-Spengler reaction, a cornerstone in the synthesis of β-carboline alkaloids and related pharmaceutical compounds.[7][8]

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process designed to build the core tetracyclic structure with the correct stereochemistry. The key steps involve the formation of the β-carboline backbone, followed by the construction of the piperazinedione ring.

Synthesis_Workflow cluster_0 PART 1: Synthesis A D-Tryptophan Methyl Ester C Pictet-Spengler Reaction (cis-β-Carboline Intermediate) A->C B Piperonal B->C D Acylation with Chloroacetyl Chloride C->D Diastereoselective Condensation E Ammonolysis & Cyclization (Diketopiperazine Ring Formation) D->E N-Acylation F Crude this compound E->F Intramolecular Cyclization

Caption: Synthetic workflow for this compound production.

Purification and Characterization Strategy

Achieving reference standard quality necessitates a rigorous purification and characterization cascade. The crude product from the synthesis is first subjected to bulk purification via crystallization to remove major impurities. For ultimate purity, this is followed by semi-preparative chromatography. The final material is then comprehensively analyzed to confirm its identity, purity, and physical properties.

Purification_Workflow cluster_1 PART 2: Purification & Validation G Crude this compound H Purification by Recrystallization G->H Bulk Impurity Removal I Semi-Preparative HPLC (Optional, for >99.5% Purity) H->I High-Purity Fractionation J Characterization & QC H->J Final Analysis (if HPLC skipped) I->J Final Analysis K This compound Reference Standard J->K Certification

Caption: Purification and validation workflow for the reference standard.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Synthesis of this compound

Step 1: Pictet-Spengler Reaction - Synthesis of (1R,3R)-methyl 1-(benzo[d][4][9]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate

  • To a stirred suspension of D-tryptophan methyl ester hydrochloride (1.0 equiv) and piperonal (1.05 equiv) in an appropriate solvent like methanol or isopropanol, add a catalytic amount of a strong acid (e.g., concentrated HCl or trifluoroacetic acid).[8][10]

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. The use of specific solvents can improve the diastereoselectivity, favoring the desired cis-isomer.[10]

  • Upon completion, cool the reaction mixture to room temperature and then to 0-4°C to precipitate the product hydrochloride salt.

  • Filter the solid, wash with cold solvent, and dry under vacuum.

  • Neutralize an aqueous solution of the salt with a base (e.g., NaHCO₃) and extract the free base into an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the cis-β-carboline intermediate.

Step 2: Acylation with Chloroacetyl Chloride

  • Dissolve the cis-β-carboline intermediate (1.0 equiv) in dichloromethane.

  • Add an aqueous solution of sodium bicarbonate (e.g., 1.2 equiv) to the mixture and cool to 0-5°C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (2.0-2.4 equiv) in dichloromethane, maintaining the temperature below 10°C.[10]

  • Stir the biphasic mixture vigorously for 2-3 hours at room temperature. Monitor by TLC.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-chloroacetylated intermediate. This product is often used in the next step without further purification.

Step 3: Ammonolysis and Cyclization to form this compound

  • Dissolve the crude N-chloroacetylated intermediate in a suitable solvent such as methanol or tetrahydrofuran.

  • Add an excess of aqueous ammonia solution.

  • Heat the mixture in a sealed pressure vessel to 50-60°C for 16-24 hours. The reaction involves the displacement of the chloride by ammonia, followed by an intramolecular cyclization to form the diketopiperazine ring, yielding this compound.[4]

  • Cool the reaction mixture, which should result in the precipitation of the crude this compound.

  • Filter the solid product, wash thoroughly with water and then a small amount of cold methanol to remove residual reagents.

  • Dry the crude this compound under vacuum.

Protocol 2: Purification by Recrystallization
  • Transfer the crude this compound to a round-bottom flask.

  • Add a suitable solvent system, such as a mixture of acetone and water or an aliphatic alcohol (e.g., ethanol).[11]

  • Heat the mixture to reflux with stirring until all the solid dissolves completely.

  • Slowly cool the solution to room temperature to allow for the formation of crystals. For better crystal growth, avoid rapid cooling.

  • Further cool the flask in an ice bath for at least one hour to maximize precipitation.

  • Collect the purified crystals by vacuum filtration, wash with a small volume of the cold crystallization solvent.

  • Dry the crystals in a vacuum oven at 40-50°C to a constant weight.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • System: HPLC with UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[4]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 285 nm.

  • Sample Preparation: Prepare a solution of the this compound reference standard in the mobile phase or a suitable solvent like DMSO at a concentration of approximately 0.5 mg/mL.[12]

  • Analysis: Inject the sample and record the chromatogram. Purity is calculated based on the area percentage of the principal peak relative to the total area of all peaks.

Data Presentation: Reference Standard Characterization

The following table summarizes the required analytical tests and typical acceptance criteria for qualifying a batch of this compound as a reference standard.[6]

Parameter Method Acceptance Criteria Purpose
Appearance Visual InspectionWhite to Off-White Crystalline Powder[2]Confirms physical state
Identity ¹H NMR / ¹³C NMRSpectrum conforms to the proposed structure of this compoundStructural Elucidation
Mass Spectrometry (HRMS)[M+H]⁺ observed at m/z consistent with C₂₁H₁₇N₃O₄ (376.1292)Confirms Molecular Formula[4][1]
FTIR SpectroscopyIR absorption spectrum corresponds to the functional groups of this compoundConfirms Functional Groups
Purity HPLC (UV, 285 nm)≥ 98.0%Quantifies purity and impurities
Water Content Karl Fischer Titration≤ 1.0%Quantifies water content
Residual Solvents GC-HSMeets USP <467> or ICH Q3C limitsEnsures removal of process solvents
Melting Point Capillary MethodReport value (should be a sharp range)Indicator of purity

References

High-performance liquid chromatography (HPLC) method for Nortadalafil quantification

Author: BenchChem Technical Support Team. Date: January 2026

A Validated Reversed-Phase HPLC Method for the Quantification of Nortadalafil

Application Note AN-HPLC-028

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of this compound. This compound, a demethylated analogue of Tadalafil, is a phosphodiesterase type 5 (PDE5) inhibitor.[1] The significance of this compound has grown due to its identification as an un-declared ingredient in dietary supplements marketed for erectile dysfunction.[1][2] This method is designed for researchers, quality control analysts, and drug development professionals, providing a reliable protocol for purity assessment and quantification in bulk materials or finished products. The method utilizes a C18 stationary phase with a UV detector, demonstrating excellent linearity, accuracy, and precision in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4]

Introduction

This compound (Demethyl Tadalafil) is a structural analogue of Tadalafil, a widely prescribed medication for erectile dysfunction and pulmonary arterial hypertension.[5][6] Unlike its parent compound, this compound is not approved for therapeutic use, and its presence in consumer products poses potential health risks due to an unevaluated safety and toxicological profile.[2] Therefore, a sensitive and accurate analytical method is crucial for regulatory screening and quality control purposes.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture.[7] Reversed-phase HPLC, in particular, is highly effective for analyzing moderately polar to non-polar compounds like this compound and is the most common mode of HPLC used in pharmaceutical analysis.[8][9] This method separates analytes based on their hydrophobic interactions with a non-polar stationary phase.[10][11] This document provides a comprehensive, step-by-step protocol that is grounded in established chromatographic principles and validated according to rigorous international standards.[12][13]

Chromatographic Principle

The separation is achieved using reversed-phase chromatography. A non-polar C18 (octadecylsilane) stationary phase is used in conjunction with a polar mobile phase.[9] this compound, being a moderately hydrophobic molecule, partitions between the mobile and stationary phases.[14] Its retention is primarily governed by hydrophobic interactions; molecules with greater hydrophobicity are retained longer on the column.[10] An acidic modifier is added to the mobile phase to control the ionization state of the analyte, ensuring a consistent retention time and sharp, symmetrical peak shape. Detection is performed using a UV-Vis spectrophotometric detector set at a wavelength corresponding to the maximum absorbance of this compound, ensuring high sensitivity.

Experimental

Instrumentation and Reagents
  • HPLC System: An Agilent 1200 Series HPLC or equivalent, equipped with a quaternary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reagents:

    • This compound Reference Standard (Purity ≥98%)

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Formic Acid (ACS Grade, ~99%)

    • Deionized Water (Type I, 18.2 MΩ·cm)

Chromatographic Conditions

The chromatographic parameters are summarized in the table below. These conditions were optimized to achieve a suitable retention time, efficient separation from potential impurities, and excellent peak symmetry.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 284 nm
Run Time 10 minutes

Causality Behind Choices:

  • Column (C18): The C18 stationary phase provides the necessary hydrophobicity to retain this compound effectively.[9] A 150 mm length and 5 µm particle size offer a good balance between resolution, backpressure, and analysis time.

  • Mobile Phase: Acetonitrile is chosen for its strong elution properties and low UV cutoff. The 0.1% formic acid acidifies the mobile phase (pH ~2.8), suppressing the ionization of any basic functional groups on this compound, which leads to sharper peaks and more reproducible retention times.[10]

  • Wavelength (284 nm): This wavelength is selected based on the UV absorbance maximum for Tadalafil and its analogues, providing high sensitivity and selectivity for detection.[15][16]

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8 °C and protected from light.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, 150 µg/mL) by serially diluting the Standard Stock Solution with the mobile phase.

  • Sample Preparation: Accurately weigh a portion of the sample material expected to contain this compound. Dissolve the sample in methanol, using sonication if necessary to ensure complete dissolution.[17] Dilute the sample with the mobile phase to bring the final concentration within the linear range of the calibration curve. Filter the final solution through a 0.45 µm syringe filter prior to injection to remove particulates.

Method Validation Protocol

This method was validated according to the ICH Q2(R1) guideline, which outlines the necessary validation characteristics for analytical procedures.[3][18]

Key parameters for HPLC method validation per ICH Q2(R1).
System Suitability Test (SST)

Before sample analysis, the chromatographic system's performance must be verified. This is achieved by making five replicate injections of a standard solution (e.g., 50 µg/mL). The acceptance criteria are based on established standards to ensure the system is operating correctly.[19]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
RSD of Peak Area ≤ 2.0%
RSD of Retention Time ≤ 1.0%
Linearity and Range

Linearity was established by analyzing the calibration standards across the range of 5-150 µg/mL. The peak area was plotted against the concentration, and the linearity was evaluated by the correlation coefficient (r²) of the linear regression analysis. A value of r² > 0.999 is considered acceptable.[19]

Accuracy and Precision

Accuracy was determined by the recovery method. A known amount of this compound standard was spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.[19]

Precision was evaluated at two levels:

  • Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of the same standard solution (100 µg/mL) on the same day.

  • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst or on a different instrument.

The precision is expressed as the Relative Standard Deviation (RSD), with an acceptance criterion of ≤ 2.0%.[19]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines.[18]

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines

    • Where S = the slope of the calibration curve

Workflow and Data Analysis

The overall process from sample receipt to final result is outlined below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing a Sample Weighing b Dissolution & Dilution a->b c Filtration (0.45 µm) b->c d HPLC Injection c->d e Chromatographic Separation d->e f UV Detection (284 nm) e->f g Peak Integration f->g h Quantification via Calibration Curve g->h i Report Generation h->i

General workflow for this compound quantification by HPLC.

Conclusion

The RP-HPLC method described in this application note is simple, rapid, and reliable for the quantification of this compound. The method has been validated to demonstrate high levels of specificity, linearity, accuracy, and precision, making it suitable for routine quality control analysis in the pharmaceutical and dietary supplement industries. Adherence to the outlined system suitability tests ensures the consistent performance of the chromatographic system.

References

A Validated LC-MS/MS Protocol for the Detection of Nortadalafil in Diverse Dietary Supplement Matrices

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The clandestine adulteration of dietary supplements with undeclared pharmaceutical analogues poses a significant public health risk. Nortadalafil, a demethylated analogue of the phosphodiesterase type 5 (PDE5) inhibitor tadalafil, is one such compound illicitly included in products marketed for sexual enhancement.[1][2][3] Its unregulated presence can lead to adverse health events, especially in individuals with contraindications. This document provides a comprehensive, robust, and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the sensitive and selective identification and quantification of this compound in complex dietary supplement matrices. The methodology leverages a modified QuEChERS sample preparation technique, ensuring high recovery and effective matrix interference removal, followed by a rapid UPLC-MS/MS analysis. This protocol is designed to meet the stringent requirements of quality control laboratories, regulatory bodies, and research institutions, aligning with standards outlined by authorities like the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[4][5][6]

Introduction: The Analytical Challenge of Illicit Adulterants

Dietary supplements are regulated as food products under the Dietary Supplement Health and Education Act (DSHEA) of 1994, which does not require pre-market approval for safety or efficacy from the FDA.[7] This regulatory landscape has been exploited by unscrupulous manufacturers who adulterate products with synthetic pharmaceutical ingredients to achieve a physiological effect. This compound is a potent PDE5 inhibitor, structurally similar to tadalafil, the active ingredient in Cialis.[3] Its consumption without medical supervision can be dangerous.

The analytical challenge lies in the complexity and diversity of dietary supplement matrices, which can range from herbal powders and capsules to liquids and gummies. These matrices are often rich in compounds that can interfere with analysis, necessitating a highly selective and sensitive analytical technique. LC-MS/MS is the definitive method for this application, offering unparalleled specificity through Multiple Reaction Monitoring (MRM) and the sensitivity required to detect trace amounts of adulterants.[8][9] This application note details a complete workflow, from sample receipt to final data analysis, providing a self-validating system for the reliable detection of this compound.

This compound (Demethyl Tadalafil) is the N-demethylated analogue of tadalafil.[2] Understanding its chemical properties is fundamental to developing an effective analytical method.

PropertyValueSource
Chemical Formula C₂₁H₁₇N₃O₄[10][11]
Molecular Weight 375.38 g/mol [10][11]
CAS Number 171596-36-4[1][10]
IUPAC Name (2R,8R)-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),11,13,15-tetraene-4,7-dione[11]
Solubility Insoluble in water; Soluble in DMSO[10]

Experimental Workflow: A Step-by-Step Protocol

The following protocol is designed for robustness and high-throughput analysis, ensuring both accuracy and efficiency.

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt (Capsule, Powder, Liquid) Homogenize Homogenization Sample->Homogenize Weigh Weighing & Rehydration Homogenize->Weigh Extract QuEChERS Extraction (Acetonitrile + Salts) Weigh->Extract Cleanup dSPE Cleanup (PSA + C18) Extract->Cleanup Final Filtration & Dilution Cleanup->Final LCMS LC-MS/MS Analysis (UPLC-Triple Quadrupole) Final->LCMS Processing Data Acquisition & Integration LCMS->Processing Quant Quantification (Calibration Curve) Processing->Quant Report Final Report Quant->Report

Figure 1. Complete analytical workflow for this compound detection.
  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

  • Reagents: Formic acid (LC-MS grade), this compound analytical standard, Tadalafil-d3 (Internal Standard).

  • Kits: QuEChERS extraction salts (e.g., containing magnesium sulfate, sodium acetate), dSPE cleanup tubes (e.g., containing primary secondary amine (PSA) and C18 sorbents).

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is highly effective for cleaning up complex botanical matrices found in dietary supplements.[12][13][14]

  • Sample Homogenization:

    • Powders/Capsules: Weigh the contents of several capsules to check for uniformity. Create a composite by grinding the powder to a fine, consistent particle size.

    • Liquids/Gels: Mix thoroughly to ensure homogeneity before subsampling.

  • Extraction:

    • Accurately weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

    • For dry samples, add 9 mL of Type I water and vortex for 1 minute to rehydrate the matrix, which is critical for extraction efficiency.[15] Let it stand for 30 minutes.

    • Spike with an appropriate amount of internal standard (e.g., Tadalafil-d3).

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salt packet.[16] The anhydrous magnesium sulfate induces phase separation between the aqueous and organic layers.

    • Securely cap the tube and shake vigorously for 1 minute.

    • Centrifuge at 4,000 rpm for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE cleanup tube containing PSA and C18 sorbents.

    • Rationale: PSA effectively removes organic acids, sugars, and some polar pigments. C18 removes non-polar interferences like fats and waxes. This dual-sorbent approach provides a cleaner extract, reducing matrix effects during MS analysis.[12][13]

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Preparation:

    • Carefully collect the supernatant.

    • Filter the extract through a 0.22 µm syringe filter (e.g., PTFE) into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Table 1: Liquid Chromatography (LC) Parameters

ParameterRecommended ConditionRationale
System UPLC/HPLC SystemProvides efficient separation and high resolution.
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)Offers excellent retention and separation for compounds like this compound.[8][17]
Mobile Phase A 0.1% Formic Acid in WaterThe acid modifier promotes protonation of the analyte for positive mode ESI.[18][19]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good peak shape.[18]
Gradient 5% B to 95% B over 3.5 min, hold 2 min, re-equilibrateA gradient elution ensures separation from matrix components and sharp peaks.[17]
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing speed and separation.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape.
Injection Vol. 5 µLA small injection volume minimizes potential matrix effects.[18]

Table 2: Mass Spectrometry (MS) Parameters

ParameterRecommended ConditionRationale
System Triple Quadrupole Mass SpectrometerEssential for quantitative analysis using Multiple Reaction Monitoring (MRM).
Ionization Mode Electrospray Ionization (ESI), PositiveThis compound contains basic nitrogen atoms that are readily protonated [M+H]⁺.[17][20]
Analysis Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific ion transitions.[18]
Precursor Ion [M+H]⁺ m/z 376.1The protonated molecular ion of this compound (C₂₁H₁₇N₃O₄).
Product Ions Quantifier: m/z 268.1Qualifier: m/z 135.0The m/z 268.1 fragment is analogous to the major fragment of Tadalafil, resulting from the loss of a key moiety.[20][21] A qualifier ion confirms identity.
Collision Energy (CE) Instrument-specific optimization required (e.g., 15-30 eV)Optimized to achieve the most stable and intense product ion signal.[18][21]
Source Temp. 600 °COptimized for efficient desolvation of the eluent.[18]
Spray Voltage +5000 VGenerates a stable electrospray for optimal ionization.[18]

Data Analysis, Validation, and Quality Control

A robust analytical method requires rigorous validation to ensure its results are reliable and defensible, adhering to guidelines from bodies such as the FDA.[5]

  • Calibration: A calibration curve should be prepared in a blank matrix extract using the this compound analytical standard at a minimum of five concentration levels. The curve's linearity should be assessed, with an R² value >0.99 being acceptable.

  • Quantification: The concentration of this compound in samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Method Validation: The method should be validated for the following parameters:

    • Selectivity: Analysis of multiple blank matrix samples to ensure no endogenous interferences are present at the retention time of this compound.

    • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.[22]

    • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in at least five replicates. Accuracy should be within 80-120% and precision (RSD) should be <15%.[22]

    • Matrix Effect: Assessed to ensure that co-eluting matrix components are not causing ion suppression or enhancement.

    • Recovery: The efficiency of the QuEChERS extraction is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.[19]

Conclusion

This application note provides a detailed and scientifically grounded LC-MS/MS protocol for the detection of this compound in dietary supplements. The combination of a streamlined QuEChERS sample preparation method with the high selectivity and sensitivity of tandem mass spectrometry offers a reliable solution for quality control and regulatory laboratories. By implementing this validated method, organizations can effectively screen for this illicit adulterant, helping to ensure the safety and integrity of dietary supplements on the market and protecting consumer health.

References

Application Note: A Multi-dimensional NMR Approach for the Unambiguous Structural Elucidation of Nortadalafil

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nortadalafil (N-desmethyl tadalafil) is a primary analogue and metabolite of Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3] Its presence in counterfeit herbal supplements or as a related substance in pharmaceutical manufacturing necessitates robust analytical methods for its definitive identification and structural confirmation.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation of this compound. We detail not only the experimental protocols but also the underlying scientific rationale for each step, ensuring a trustworthy and reproducible methodology.

Introduction: The Analytical Challenge of Tadalafil Analogues

Tadalafil, the active pharmaceutical ingredient (API) in Cialis, is a complex heterocyclic molecule. This compound is a significant analogue where the N-methyl group of the piperazinedione ring is absent.[1] This seemingly minor modification can impact the compound's pharmacokinetic properties.[1] In the context of quality control and forensic analysis of adulterated products, distinguishing between Tadalafil and its analogues like this compound is critical.[4][6][7]

NMR spectroscopy stands as the gold standard for the non-destructive and unambiguous determination of molecular structures in solution.[8][9] Unlike mass spectrometry, which provides a mass-to-charge ratio, NMR provides a detailed atomic-level map of the molecule's covalent framework and stereochemistry by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. This guide outlines a systematic workflow employing a suite of NMR experiments to achieve complete structural verification of this compound.

Foundational NMR Principles for Structure Determination

The structural elucidation of this compound relies on a synergistic combination of several NMR experiments:

  • ¹H NMR (Proton NMR): Provides information about the chemical environment, number, and connectivity of hydrogen atoms. Key parameters are the chemical shift (δ), signal integration (relative number of protons), and spin-spin coupling (J-coupling), which reveals adjacent protons.

  • ¹³C NMR (Carbon NMR): Reveals the number and type of carbon atoms in the molecule. The chemical shift of each carbon signal is indicative of its electronic environment (e.g., aromatic, aliphatic, carbonyl).

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): A spectral editing technique that differentiates carbon signals based on the number of attached protons. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent.

  • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds).[10] This experiment is fundamental for tracing out proton-proton networks within molecular fragments, such as an ethyl group or a spin system in an aromatic ring.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation).[10][11] This is the primary method for definitively assigning carbon chemical shifts.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds).[10][11] This long-range correlation is the key to connecting the molecular fragments identified via COSY and HSQC, allowing for the assembly of the complete molecular structure.

Comprehensive Experimental Workflow

The process of NMR-based structural elucidation follows a logical progression from sample preparation to the final assembly of spectral data.

G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Elucidation A Weigh 10-25 mg of this compound B Dissolve in ~0.7 mL Deuterated Solvent (e.g., DMSO-d6) A->B C Filter into 5 mm NMR Tube B->C D Acquire 1D Spectra (¹H, ¹³C, DEPT-135) C->D E Acquire 2D Spectra (COSY, HSQC, HMBC) D->E F Assign ¹H & ¹³C Signals using 1D & HSQC Data E->F G Identify Spin Systems using COSY Data F->G H Connect Molecular Fragments using HMBC Correlations G->H I Confirm Final Structure H->I

Figure 1: Standard workflow for NMR structural elucidation.

Detailed Protocols

Protocol 1: NMR Sample Preparation

The quality of the final NMR spectra is critically dependent on proper sample preparation.[12] A homogenous solution free of particulate matter is essential to achieve high-resolution spectra.[13][14]

Rationale: Deuterated solvents are used because the spectrometer's lock system utilizes the deuterium signal to stabilize the magnetic field.[13] DMSO-d₆ is a common choice for Tadalafil and its analogues due to its excellent solubilizing power for these compounds.[15] The sample concentration must be sufficient for detecting less sensitive nuclei like ¹³C and for 2D experiments which require a good signal-to-noise ratio.[12][14]

Step-by-Step Methodology:

  • Weighing: Accurately weigh 15-25 mg of the this compound sample into a clean, dry vial. This amount is generally sufficient for a full suite of 1D and 2D experiments on a modern spectrometer.[12][14]

  • Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.[12]

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Visually inspect for any suspended particles. A clear, homogenous solution is required.[13]

  • Transfer & Filtration: Using a Pasteur pipette with a small plug of glass wool, carefully filter the solution directly into a standard 5 mm NMR tube.[13][14] This step removes any microscopic particulate matter that could degrade spectral quality.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Protocol 2: NMR Data Acquisition

The following are general acquisition parameters for a 400 or 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Rationale: The chosen parameters are a balance between obtaining high-quality data and practical experiment time. For quantitative ¹H NMR, a longer relaxation delay (D1) is crucial to ensure full relaxation of all protons for accurate integration. 2D experiments require a sufficient number of scans to build up a good signal-to-noise ratio for the cross-peaks, which are essential for interpretation.

Experiment Key Parameters Purpose
¹H NMR Scans: 16-32, Relaxation Delay (D1): 5sObtain high-resolution proton spectrum for integration and multiplicity analysis.
¹³C NMR Scans: 1024-2048, Proton DecouplingObserve all unique carbon environments.
DEPT-135 Scans: 256-512Differentiate CH/CH₃ (positive) from CH₂ (negative) signals.
gCOSY Scans: 8-16, F1 Increments: 256-512Map ³J(H,H) correlations to identify coupled proton networks.
gHSQC Scans: 4-8, F1 Increments: 256Map ¹J(C,H) correlations for direct C-H assignment.
gHMBC Scans: 16-64, F1 Increments: 256-512Map ²⁻³J(C,H) correlations to connect molecular fragments.

Data Interpretation and Structural Assembly

The final and most critical phase is the systematic interpretation of the acquired spectra to piece together the this compound structure.

G cluster_data Input Data cluster_logic Elucidation Logic COSY COSY (¹H-¹H Connectivity) Fragments Identify Fragments (e.g., Aromatic Rings, Aliphatic Chains) COSY->Fragments HSQC HSQC (¹H-¹³C Direct Bond) Assignments Assign CHx Groups HSQC->Assignments HMBC HMBC (¹H-¹³C Long Range) Connections Connect Fragments & Quaternary Carbons HMBC->Connections Fragments->Connections Assignments->Connections Structure Assemble Final Structure Connections->Structure

Figure 2: Logic diagram for assembling the structure from 2D NMR data.

Step 1: Analysis of 1D Spectra (¹H, ¹³C, DEPT-135) The initial analysis begins with the 1D spectra. The ¹H NMR spectrum provides the proton count and splitting patterns, while the ¹³C and DEPT-135 spectra reveal the number and type of carbon atoms (CH₃, CH₂, CH, and quaternary C).

Step 2: Assigning Direct C-H Bonds (HSQC) The HSQC spectrum is analyzed to create unambiguous one-bond correlations between each proton and its attached carbon.[11][16] This step is crucial for assigning the chemical shifts of protonated carbons.

Step 3: Tracing Proton Networks (COSY) The COSY spectrum reveals which protons are coupled to each other.[10] By "walking" through the cross-peaks, one can identify distinct spin systems. For this compound, this would help delineate the protons on the tetrahydro-β-carboline moiety and the benzodioxole ring system.

Step 4: Connecting the Fragments (HMBC) The HMBC spectrum is the key to the final assembly. It provides the long-range connectivity information needed to link the fragments identified in the COSY spectrum.[10][16] For instance, a correlation from a proton on the benzodioxole ring to a carbon in the carboline skeleton would definitively establish their connection. Crucially, HMBC also reveals correlations to quaternary carbons (like carbonyls), which are invisible in HSQC and DEPT spectra.

Expected NMR Data for this compound

The following tables summarize the expected chemical shift assignments for this compound based on data from Tadalafil and its analogues.[15][17][18][19][20] Experimental values may vary slightly based on solvent and concentration.

Table 1: Predicted ¹H NMR Assignments for this compound (in DMSO-d₆)

Proton Predicted δ (ppm) Multiplicity Integration
H-Ar (Benzodioxole) ~6.95 d 1H
H-Ar (Benzodioxole) ~6.85 dd 1H
H-Ar (Benzodioxole) ~6.75 d 1H
O-CH₂-O ~5.95 s 2H
H-Ar (Indole) ~7.50 d 1H
H-Ar (Indole) ~7.25 d 1H
H-Ar (Indole) ~7.05 t 1H
H-Ar (Indole) ~7.00 t 1H
Chiral-H ~5.80 s 1H
Chiral-H ~4.20 dd 1H
Aliphatic-CH₂ ~3.50-3.20 m 4H
Aliphatic-CH₂ ~2.90-2.70 m 2H
NH (Piperazinedione) ~8.20 s 1H

| NH (Indole) | ~10.90 | s | 1H |

Table 2: Predicted ¹³C NMR Assignments for this compound (in DMSO-d₆)

Carbon Type Predicted δ (ppm)
C=O (Amide) ~167, ~166
C-Ar (Indole/Benzene) ~147-108
O-CH₂-O ~101
C-Chiral ~58, ~53

| C-Aliphatic (CH₂) | ~45-25 |

Table 3: Key Expected HMBC Correlations for Structural Confirmation

Proton (¹H) Correlated Carbon (¹³C) Structural Information Confirmed
O-CH₂-O Protons Aromatic Carbons of Benzodioxole Confirms the methylenedioxy group attachment.
Chiral Proton Carbonyl Carbon (C=O) Links the stereocenter to the piperazinedione ring.
Chiral Proton Aromatic Carbons of Indole & Benzodioxole Connects the three core ring systems.
Aliphatic CH₂ Protons Carbonyl Carbon (C=O) Confirms the piperazinedione ring structure.

| Indole NH Proton | Aromatic and Aliphatic Carbons of Carboline | Confirms the indole portion of the tetracyclic core. |

Conclusion

The combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides an unequivocal method for the complete structural elucidation of this compound. This multi-dimensional approach allows for the systematic assignment of all proton and carbon signals and confirms the precise connectivity of the molecular framework. The protocols and interpretive logic detailed in this application note establish a self-validating system, ensuring high confidence in the analytical results. This methodology is indispensable for reference standard characterization, quality control in pharmaceutical manufacturing, and the forensic identification of undeclared analogues in counterfeit products.

References

Application Note: The Use of Nortadalafil as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, analytical scientists, and drug development professionals on the effective use of Nortadalafil as an analytical reference standard. This compound, a primary N-demethylated analogue of Tadalafil, is a potent phosphodiesterase type 5 (PDE5) inhibitor.[1][2] Its role as a reference material is critical for the accurate identification and quantification of Tadalafil-related compounds in various matrices, including pharmaceutical formulations and dietary supplements where it has been detected as an analogue.[2][3] This guide details the physicochemical properties of this compound, outlines best practices for its handling and storage, and presents detailed, validated protocols for its analysis using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Introduction to this compound and the Imperative of Reference Standards

This compound, also known as Demethyl Tadalafil, is a significant analogue of Tadalafil, a widely used medication for erectile dysfunction and pulmonary arterial hypertension.[2][4] Structurally, it differs from its parent compound by the absence of a methyl group on the piperazinedione ring.[5][6] This modification defines its chemical identity and influences its pharmacokinetic profile.[5] Like Tadalafil, this compound is a highly selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that modulates the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway to control vasodilation.[1][5]

The use of a well-characterized analytical reference standard is the cornerstone of modern pharmaceutical analysis, ensuring that analytical results are accurate, reproducible, and comparable across different laboratories.[7][8] A reference standard, supplied with a Certificate of Analysis (CoA), provides the benchmark for identity, purity, and concentration, which is essential for method validation, instrument calibration, and routine quality control.[7][9] This application note is grounded in the principles of analytical procedure validation outlined by major regulatory bodies, ensuring the described protocols are robust and reliable.[10][11][12]

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is fundamental to its use as a reference standard.

PropertyValueSource(s)
Chemical Name (6R,12aR)-6-(benzo[d][1][10]dioxol-5-yl)-2,3,12,12a-tetrahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4(6H,7H)-dione[4]
Synonyms Demethyl Tadalafil, N-Desmethyl Tadalafil[2][5][13]
CAS Number 171596-36-4[1][14]
Molecular Formula C₂₁H₁₇N₃O₄[1][14]
Molecular Weight 375.38 g/mol [1][14]
Appearance Powder[14]
Solubility Soluble in DMSO (≥32.7 mg/mL); Insoluble in water (<0.1 mg/mL)[1][14]
Storage Conditions Store at -20°C, desiccated[1][4][14]
Handling, Storage, and Solution Preparation

The integrity of an analytical reference standard is paramount. Improper handling can compromise its purity and stability, leading to erroneous results.

  • Receipt and Storage: Upon receipt, immediately transfer the this compound reference standard to a controlled environment as specified on the Certificate of Analysis (CoA), typically a desiccated freezer at -20°C.[1][4]

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles and moisture exposure, it is advisable to prepare stock solutions and aliquot them into single-use vials for long-term storage.

  • Stock Solution Preparation: Due to its poor aqueous solubility, this compound should be dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 1 mg/mL).[14] Subsequent dilutions for calibration curves should be made in the mobile phase to ensure compatibility with the analytical system.

  • Safety: Always handle the compound in a well-ventilated area, wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Material Safety Data Sheet (MSDS) for comprehensive safety information.

Protocol 1: Quantification by HPLC-UV

This protocol details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the identification and quantification of this compound. This method is suitable for quality control of bulk material and analysis of finished products where this compound concentrations are relatively high. The principles of this method are adapted from validated procedures for Tadalafil.[15][16]

Causality and Experimental Design

The selection of a C18 stationary phase is based on its proven efficacy in retaining and separating moderately non-polar compounds like this compound. The mobile phase, a mixture of an organic solvent (acetonitrile) and an acidic phosphate buffer, is designed to achieve optimal separation and peak shape. The buffer controls the pH, ensuring a consistent ionization state for the analyte and thus a reproducible retention time, while the UV detection wavelength is selected based on the chromophore of the molecule to maximize sensitivity.[15]

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh this compound RS B Prepare Stock Solution (1 mg/mL in DMSO) A->B C Prepare Calibration Standards (Dilute in Mobile Phase) B->C E System Suitability Test (Inject Standard) C->E D Prepare Sample (Extract, Filter) G Inject Sample D->G F Inject Standards & Build Calibration Curve E->F F->G H Integrate Peak Areas G->H I Calculate Concentration (from Calibration Curve) H->I LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Aliquot Plasma Sample (e.g., 100 µL) B Spike with Internal Standard (IS) A->B C Protein Precipitation (add Acetonitrile) B->C D Centrifuge & Collect Supernatant C->D E Evaporate & Reconstitute in Mobile Phase D->E F Inject Sample into LC-MS/MS System E->F G Separate by LC F->G H Detect by MS/MS (MRM) G->H I Integrate Analyte & IS Peaks H->I J Calculate Peak Area Ratio (Analyte / IS) I->J K Quantify using Calibration Curve J->K

References

Application Note & Protocol: Isolation and Purification of Nortadalafil from Complex Herbal Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and validated protocol for the isolation, purification, and analytical confirmation of nortadalafil from various herbal matrices. This compound, a demethylated analogue of tadalafil, is a potent phosphodiesterase type 5 (PDE5) inhibitor that has been identified as an illegal adulterant in numerous herbal supplements marketed for male enhancement.[1][2][3] The presence of such undeclared synthetic compounds poses significant health risks to consumers. This protocol is designed for researchers, scientists, and drug development professionals, providing a systematic workflow from sample preparation to the acquisition of a purified this compound isolate. The methodology leverages solid-phase extraction for sample clean-up, followed by semi-preparative High-Performance Liquid Chromatography (HPLC) for isolation. Final confirmation and purity assessment are achieved through Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Challenge of Adulterated Herbal Supplements

Herbal supplements represent a significant and growing segment of the consumer health market. However, the industry is plagued by the illegal adulteration of these products with synthetic pharmaceutical compounds to enhance their perceived efficacy.[2] this compound (also known as Demethyl Tadalafil) is a structural analogue of tadalafil, the active ingredient in Cialis®, and functions as a selective inhibitor of phosphodiesterase type 5 (PDE5).[4][5] Its mechanism of action involves the modulation of the nitric oxide/cyclic guanosine monophosphate (cGMP) pathway, leading to vasodilation.[4][6]

The clandestine inclusion of this compound and other tadalafil analogues in "all-natural" herbal products is a significant public health concern.[2][7][8][9] The isolation and characterization of these adulterants are crucial for regulatory enforcement, reference standard development, and toxicological studies. This document provides a detailed, field-proven methodology for the efficient isolation of this compound from complex herbal matrices, such as capsules and powders.

This compound: Chemical Profile

PropertyValueSource
Molecular Formula C₂₁H₁₇N₃O₄[10]
Molecular Weight 375.38 g/mol [6][10]
IUPAC Name (2R,8R)-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),11,13,15-tetraene-4,7-dione[5][10]
CAS Number 171596-36-4[4][10]
Solubility Insoluble in water; Soluble in DMSO and Ethanol (with sonication)[4][6]

Experimental Workflow Overview

The protocol is divided into four main stages: Sample Preparation and Extraction, Solid-Phase Extraction (SPE) Clean-up, Semi-Preparative HPLC Isolation, and Analytical Confirmation. Each stage is designed to maximize the recovery and purity of the target compound.

This compound Isolation Workflow A Herbal Matrix (Capsule/Powder) B Homogenization & Solvent Extraction A->B Step 1 C Crude Extract B->C D Solid-Phase Extraction (SPE) Clean-up C->D Step 2 E Semi-Purified Extract D->E F Semi-Preparative HPLC Fractionation E->F Step 3 G Isolated this compound Fractions F->G H Solvent Evaporation G->H Step 4 I Purified this compound Isolate H->I J Analytical Confirmation (UPLC-MS/MS, NMR) I->J Step 5 K Confirmed High-Purity This compound J->K

Caption: High-level workflow for this compound isolation.

Detailed Protocols

Stage 1: Sample Preparation and Extraction

Rationale: The initial extraction aims to efficiently solubilize this compound from the complex and varied components of the herbal matrix. A polar organic solvent like methanol or acetonitrile is chosen due to the solubility characteristics of tadalafil analogues and their proven effectiveness in similar applications.[11][12] Sonication is employed to disrupt cell walls and enhance mass transfer, thereby increasing extraction efficiency.

Materials:

  • Herbal supplement capsules or powder

  • Methanol (HPLC grade) or Acetonitrile (HPLC grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge (capable of 4000 x g)

  • 0.2 µm PTFE syringe filters

Protocol:

  • Sample Weighing: Accurately weigh the contents of several capsules to obtain a representative sample of approximately 500 mg of the herbal powder.

  • Solvent Addition: Transfer the powder to a 50 mL conical tube. Add 20 mL of methanol.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough wetting of the powder.

  • Ultrasonic Extraction: Place the tube in an ultrasonic bath for 30 minutes at room temperature.[12]

  • Centrifugation: Centrifuge the suspension at 4000 x g for 15 minutes to pellet the insoluble matrix components.

  • Supernatant Collection: Carefully decant the supernatant into a clean collection tube.

  • Re-extraction (Optional but Recommended): To maximize recovery, add another 15 mL of methanol to the pellet, repeat steps 3-5, and combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.2 µm PTFE syringe filter to remove any remaining particulate matter. This filtered solution is the crude extract.

Stage 2: Solid-Phase Extraction (SPE) Clean-up

Rationale: The crude extract contains a multitude of co-extracted compounds (e.g., lipids, pigments, plant alkaloids) that can interfere with subsequent chromatographic separation. SPE is a critical step to remove these interferences. A reversed-phase (C18) cartridge is selected, which retains this compound (a moderately nonpolar compound) while allowing more polar impurities to be washed away. A stepwise elution with increasing organic solvent concentration then selectively elutes this compound.

Materials:

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • SPE vacuum manifold

  • Methanol (HPLC grade)

  • Deionized water

  • Nitrogen gas stream evaporator

Protocol:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to go dry.

  • Sample Loading: Load the crude extract onto the conditioned cartridge.

  • Washing: Wash the cartridge with 5 mL of 20% methanol in water (v/v) to remove highly polar impurities.

  • Elution: Elute the this compound from the cartridge using 10 mL of 80% methanol in water (v/v). Collect this eluate.

  • Drying: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 2 mL of the initial mobile phase for semi-preparative HPLC (e.g., 50:50 acetonitrile:water). This is the semi-purified extract.

Stage 3: Semi-Preparative HPLC Isolation

Rationale: Semi-preparative HPLC is the core of the isolation process, allowing for the separation of this compound from closely related analogues and other remaining impurities based on differential partitioning between the mobile and stationary phases.[2][9] A C18 column is used for its broad applicability in separating compounds of moderate polarity. UV detection is employed to monitor the elution, and fractions corresponding to the this compound peak are collected.[2]

Instrumentation and Conditions:

ParameterSpecification
HPLC System Semi-preparative HPLC with UV detector and fraction collector
Column C18, 10 µm, 250 x 10 mm (or similar dimensions)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 70% B over 20 minutes
Flow Rate 4.0 mL/min
Detection UV at 290 nm
Injection Volume 500 µL of semi-purified extract

Protocol:

  • System Equilibration: Equilibrate the semi-preparative HPLC system with the initial mobile phase conditions (30% B) until a stable baseline is achieved.

  • Injection: Inject the reconstituted semi-purified extract.

  • Fraction Collection: Monitor the chromatogram in real-time. Collect the fractions corresponding to the major peak that elutes at the expected retention time for this compound. The UV spectrum of this peak should be consistent with that of tadalafil.[2]

  • Pooling: Pool the collected fractions from multiple runs.

  • Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator or nitrogen stream to yield the purified this compound isolate.

HPLC_Isolation_Process cluster_0 Semi-Purified Extract Semi-Purified Extract HPLC_Injection Injection Semi-Purified Extract->HPLC_Injection HPLC_Column C18 Semi-Prep Column Gradient Elution HPLC_Injection->HPLC_Column:f0 UV_Detector UV Detector (290 nm) HPLC_Column:f1->UV_Detector Fraction_Collector Fraction Collector UV_Detector->Fraction_Collector Waste Waste Fraction_Collector->Waste Non-target peaks Nortadalafil_Fractions Collected Fractions Fraction_Collector->Nortadalafil_Fractions Target peak

Caption: Semi-preparative HPLC fractionation workflow.

Stage 4: Analytical Confirmation and Purity Assessment

Rationale: It is imperative to confirm the identity and assess the purity of the isolated compound. UPLC-MS/MS provides high-sensitivity confirmation through mass-to-charge ratio (m/z) and fragmentation patterns, which are highly specific to the molecule's structure.[5] NMR spectroscopy provides definitive structural elucidation.[9][12]

A. UPLC-MS/MS Confirmation

Instrumentation and Conditions:

ParameterSpecification
System UPLC coupled to a Tandem Quadrupole or Q-TOF Mass Spectrometer
Column C18, <2 µm, 50 x 2.1 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization, Positive (ESI+)
Expected Ion [M+H]⁺ = m/z 376.1
Key Fragments Fragmentation should be compared to a reference standard or literature data. A characteristic loss of the benzodioxole moiety is often observed.[5]

Protocol:

  • Prepare a dilute solution (approx. 10 µg/mL) of the isolated this compound in the initial mobile phase.

  • Inject the solution into the UPLC-MS/MS system.

  • Confirm the presence of the protonated molecular ion at m/z 376.1.

  • Analyze the MS/MS fragmentation pattern to confirm the structure.

B. NMR for Structural Elucidation

For definitive structural confirmation, dissolve a sufficient amount of the purified isolate in a suitable deuterated solvent (e.g., DMSO-d₆) and perform ¹H NMR and ¹³C NMR analysis. The resulting spectra should be compared with published data for this compound.[12]

Trustworthiness and Self-Validation

This protocol incorporates several self-validating steps to ensure the integrity of the results:

  • Chromatographic Consistency: The retention time and UV spectrum of the target peak in the semi-preparative HPLC should be reproducible across multiple runs.

  • Mass Spectrometric Confirmation: The high-resolution mass measurement from MS analysis provides a high degree of confidence in the elemental composition of the isolated compound.

  • Fragmentation Pattern: The MS/MS fragmentation pattern serves as a molecular fingerprint, which must match that of a known standard or established literature data.

  • Purity Assessment: The final UPLC-MS/MS analysis also serves as a purity check. The absence of significant co-eluting peaks in the chromatogram indicates a high-purity isolate.

Conclusion

This application note provides a comprehensive and reliable protocol for the isolation of this compound from complex herbal matrices. The described workflow, combining efficient solvent extraction, SPE clean-up, and semi-preparative HPLC, is effective for obtaining high-purity this compound. The subsequent analytical confirmation using UPLC-MS/MS ensures the identity and integrity of the isolated compound. This protocol is an invaluable tool for regulatory laboratories, research institutions, and pharmaceutical companies working to combat the adulteration of herbal supplements and to produce analytical standards for further research.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nortadalafil Synthesis Yield and Purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nortadalafil synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this compound (N-desmethyl tadalafil). As a significant analogue and metabolite of Tadalafil, a highly selective PDE5 inhibitor, the efficient synthesis and rigorous purification of this compound are critical for research in areas such as erectile dysfunction and pulmonary arterial hypertension.[1][2][3]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges associated with this multi-step synthesis, ensuring high yield and purity in your final product.

Overview of this compound Synthesis

The synthesis of this compound is a multi-step process, fundamentally centered around the construction of its complex heterocyclic core. The most common and effective strategy involves two key transformations:

  • Pictet-Spengler Reaction: This reaction forms the critical tetrahydro-β-carboline backbone of the molecule. It involves the condensation of a β-arylethylamine (typically D-tryptophan or its ester derivative) with an aldehyde (piperonal), followed by an acid-catalyzed ring closure.[4][5] The efficiency and stereoselectivity of this step are paramount for the overall success of the synthesis.

  • Diketopiperazine Ring Formation: Following the Pictet-Spengler reaction, the second key step is the construction of the piperazinedione ring. This is typically achieved through a sequence of reactions involving coupling with an N-protected amino acid derivative (like a sarcosine equivalent) and subsequent intramolecular cyclization to yield the final this compound structure.[6][7]

This guide will address specific issues that can arise during these critical stages and subsequent purification steps.

dot

Nortadalafil_Synthesis_Workflow Start Starting Materials (D-Tryptophan Ester, Piperonal) PS_Reaction Step 1: Pictet-Spengler Reaction (Acid Catalysis, e.g., TFA) Start->PS_Reaction Intermediate Tetrahydro-β-carboline Intermediate PS_Reaction->Intermediate Forms core structure Coupling Step 2: Amide Coupling (e.g., Chloroacetyl Chloride) Intermediate->Coupling Amine_Intro Step 3: Amination (e.g., Methylamine) Coupling->Amine_Intro Cyclization Step 4: Intramolecular Cyclization (Diketopiperazine Formation) Amine_Intro->Cyclization Crude_Product Crude this compound Cyclization->Crude_Product High yield potential Purification Step 5: Purification (Crystallization / Chromatography) Crude_Product->Purification Final_Product High-Purity this compound Purification->Final_Product QC QC Analysis (HPLC, NMR, MS) Final_Product->QC

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems encountered during synthesis in a question-and-answer format.

Question 1: My Pictet-Spengler reaction is giving low yields and multiple spots on TLC. What are the common causes and how can I optimize it?

Answer: Low yield in the Pictet-Spengler reaction is a frequent challenge. The driving force for this reaction is the formation of an electrophilic iminium ion, which then undergoes cyclization.[4] The stability of this intermediate and the reaction conditions are critical. Here are the primary factors to investigate:

  • Inadequate Acid Catalysis: The catalyst is essential for generating the highly reactive N-acyliminium ion needed for cyclization.[4]

    • Causality: If the acid is too weak or used in insufficient quantity, the initial condensation of the amine and aldehyde may be slow or incomplete, and the subsequent iminium ion formation will be inefficient.

    • Solution: While traditional protic acids like HCl can be used, trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or dichloroethane (DCE) at reflux is often optimal for this substrate class.[7][8] Start with a catalyst loading of around 50% TFA in DCE and optimize from there.[8] Lewis acids like BF₃·OEt₂ are also effective alternatives for sensitive substrates.[9]

  • Improper Reaction Temperature: Temperature control is a delicate balance.

    • Causality: Some reactions proceed well at room temperature, while others require heat to overcome the activation energy barrier.[9] However, excessive heat can lead to the decomposition of starting materials or the sensitive indole ring, resulting in tarry side products.

    • Solution: Monitor the reaction progress closely using TLC or HPLC.[9] It is advisable to start at a lower temperature (e.g., 0°C to room temperature) and gradually increase it if the reaction is sluggish.[9]

  • Inappropriate Solvent: The solvent affects reactant solubility and intermediate stability.[9]

    • Causality: The solvent must fully dissolve the starting materials to ensure a homogeneous reaction mixture. Furthermore, the solvent's polarity can influence the stability of the charged iminium intermediate.

    • Solution: While protic solvents are traditional, aprotic media like DCE or DCM have often shown superior yields for this reaction type.[7][9] A solvent screen may be necessary if standard conditions fail.

dot

Pictet_Spengler_Troubleshooting Start Low Yield in Pictet-Spengler Reaction Check_Catalyst 1. Check Acid Catalyst Start->Check_Catalyst Check_Temp 2. Check Temperature Start->Check_Temp Check_Solvent 3. Check Solvent Start->Check_Solvent Check_Stoich 4. Check Stoichiometry Start->Check_Stoich Sol_Catalyst Is catalyst strong enough? (e.g., TFA) Check_Catalyst->Sol_Catalyst Sol_Temp Is temperature optimized? (Monitor by TLC/HPLC) Check_Temp->Sol_Temp Sol_Solvent Are reactants fully dissolved? (Consider aprotic solvents like DCE) Check_Solvent->Sol_Solvent Sol_Stoich Is amine fully consumed? (Use slight excess of aldehyde) Check_Stoich->Sol_Stoich Action_Catalyst Action: Use 50% TFA in DCE. Consider Lewis Acid (BF₃·OEt₂). Sol_Catalyst->Action_Catalyst Action_Temp Action: Start low (RT), then gradually heat while monitoring. Sol_Temp->Action_Temp Action_Solvent Action: Screen aprotic solvents (DCM, DCE). Sol_Solvent->Action_Solvent Action_Stoich Action: Use 1.1-1.2 eq. of aldehyde. Consider slow addition of reagents. Sol_Stoich->Action_Stoich

Caption: Decision tree for troubleshooting the Pictet-Spengler reaction.

Question 2: I am using a Boc-protected Tryptophan derivative, but the deprotection step with TFA is giving a low yield of the desired amine. What are the potential issues and what are some milder alternatives?

Answer: N-Boc deprotection is a standard procedure, but it can be problematic, especially with complex molecules.

  • Side Reactions from the tert-Butyl Cation:

    • Causality: The use of strong acids like TFA for Boc deprotection generates a reactive tert-butyl cation intermediate.[10] This cation can alkylate nucleophilic sites on your molecule, particularly the electron-rich indole ring, leading to undesirable by-products and reducing the yield of your desired product.[10]

    • Solution: Include a cation scavenger in the reaction mixture. Common scavengers include triethylsilane (TES) or anisole, which will preferentially react with the tert-butyl cation, preventing it from alkylating your product.

  • Acid-Labile Functional Groups:

    • Causality: If your molecule contains other acid-sensitive groups (e.g., esters, acetals), the harsh conditions of concentrated TFA can cause their cleavage, leading to a complex mixture of products.[11]

    • Solution: Switch to a milder deprotection protocol. Several effective alternatives exist that avoid the use of strong, non-volatile acids like TFA.

Method Reagents Conditions Advantages Considerations
Standard Acidolysis 20-50% TFA in DCM0°C to RT, 1-2hFast and effective for robust substrates.Harsh; generates t-Bu+ cation; TFA is difficult to remove.[10]
HCl in Dioxane 4M HCl in 1,4-Dioxane0°C to RT, 1-4hVolatile HCl is easily removed under vacuum.Dioxane is a peroxide-former and should be handled with care.[12]
Oxalyl Chloride Oxalyl Chloride in MethanolRT, 1-4hVery mild; high yields (up to 90%); tolerant of many functional groups.[11][13]The mechanism is different, proceeding through an electrophilic attack by oxalyl chloride.[13]
Thermal Deprotection Heat (e.g., 150°C)Reflux in a high-boiling solvent (e.g., Dioxane/Water)Acid-free; useful for highly sensitive substrates.Requires high temperatures which may degrade the molecule.[12]

Question 3: My final product purity by HPLC is below 95% after initial workup. What are the most effective purification strategies for this compound?

Answer: Achieving high purity is essential, and crude this compound often requires significant purification to remove process-related impurities and side products.[14]

  • Crystallization: This is the preferred method for large-scale purification as it is cost-effective and can significantly improve purity.[14][15]

    • Causality: Crystallization relies on the difference in solubility between the desired product and impurities in a given solvent system at different temperatures. As a solution cools, the less soluble compound (ideally, your product) will crystallize out, leaving impurities behind in the solvent.

    • Protocol:

      • Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture. Solvents reported for the parent compound Tadalafil, such as C2-C6 aliphatic alcohols (e.g., butanol) or mixtures of acetone and water, are excellent starting points.[14][15]

      • Slowly cool the solution to induce crystallization. Cooling to 10°C to 30°C is often effective.[15] Forcing rapid crystallization by crash-cooling can trap impurities.

      • If crystals do not form, try seeding the solution with a small crystal of pure product or gently scratching the inside of the flask.[14]

      • Collect the crystals by filtration, wash with a small amount of cold solvent (e.g., methanol, acetone, or water), and dry under vacuum.[14]

  • Flash Column Chromatography: If crystallization fails to provide the desired purity, silica gel chromatography is a viable alternative, though less scalable.

    • Causality: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.

    • Procedure: A solvent system such as a gradient of methanol in dichloromethane (DCM) is often effective for separating polar heterocyclic compounds like this compound. Monitor fractions by TLC or HPLC to combine the pure product fractions.

Frequently Asked Questions (FAQs)

Q: How do I confirm the identity and purity of my synthesized this compound? A: A combination of analytical techniques is required for full characterization and purity assessment.[1]

  • HPLC (High-Performance Liquid Chromatography): This is the primary method for quantifying purity.[16] A reversed-phase C18 column with a mobile phase of acetonitrile and water (or a buffer like ammonium acetate) is typically used.[17][18] Purity is determined by the area percentage of the main peak.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. Techniques like UPLC-MS/MS are highly sensitive.[19]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the connectivity of atoms and the absence of structural isomers or major impurities.[20]

Analytical Method Typical Parameters Purpose
RP-HPLC Column: C18 (e.g., 150 x 4.6 mm, 5 µm) Mobile Phase: Acetonitrile:Water (gradient or isocratic) Flow Rate: 1.0 mL/min Detection: UV at ~285 nmPurity assessment and quantification.[17][18]
LC-MS Ionization: Electrospray Ionization (ESI) Analysis: Full scan and MS/MS fragmentationMolecular weight confirmation and impurity identification.[19]
NMR Solvent: DMSO-d₆ or CDCl₃ Spectra: ¹H, ¹³C, COSY, HSQCUnambiguous structure elucidation.[20]

Q: What are the common impurities I should look for? A: Impurities can originate from starting materials or side reactions.[21] Potential impurities include unreacted tetrahydro-β-carboline intermediate, products of over-alkylation, or diastereomers if the stereocontrol in the Pictet-Spengler reaction was poor. A thorough analysis of the impurity profile by LC-MS is crucial.[21]

Q: How should I properly store this compound? A: As a solid, this compound should be stored in a cool, dark, and dry place. For solutions, such as a stock in DMSO, it is recommended to aliquot and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2] When stored at -20°C, use within one year; at -80°C, use within two years.[2]

References

Addressing Nortadalafil instability and degradation in analytical samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nortadalafil, the N-desmethyl analogue of Tadalafil, is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3] Its role as a key metabolite and analogue makes it a critical compound for pharmacokinetic, drug metabolism, and forensic studies. However, the integrity of analytical data for this compound is fundamentally dependent on its stability within the sample matrix from collection to analysis. Degradation can lead to inaccurate quantification, misinterpretation of results, and compromised study outcomes.

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to proactively address and troubleshoot issues related to this compound instability. As this compound-specific stability data is limited in public literature, this guide leverages established knowledge from its parent compound, Tadalafil, which shares a core structure and is expected to exhibit similar degradation profiles. Forced degradation studies on Tadalafil have shown its susceptibility to acidic, basic, and oxidative conditions.[4]

Part 1: Frequently Asked Questions (FAQs) - General Handling & Storage

Q1: What are the primary factors that can cause this compound to degrade in my samples?

A1: The primary drivers of this compound degradation, inferred from studies on Tadalafil, are pH, temperature, and the presence of oxidizing agents.[4]

  • pH-Mediated Hydrolysis: Tadalafil is known to be labile to acid hydrolysis.[5][6] The piperazine-dione ring in the molecule is susceptible to cleavage under strong acidic or basic conditions. Therefore, maintaining a neutral pH (around 7.0-7.4) is critical, especially for biological samples.

  • Oxidation: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to degradation.[4][7][8] This is a concern in matrices where reactive oxygen species may be present or if samples are inadvertently contaminated.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including hydrolysis and oxidation.[9] Long-term storage should always be at low temperatures.

  • Photostability: While Tadalafil appears relatively stable under thermal and photolytic stress in some studies[4][6], others have shown significant photodegradation under UVA light.[10] To mitigate risk, protection from light is a standard best practice.

Q2: What are the recommended storage conditions for stock solutions and biological samples containing this compound?

A2: Proper storage is the most effective preventative measure against degradation. Adherence to these conditions is crucial for ensuring sample integrity, a core principle of bioanalytical method validation.[11][12][13]

Sample Type Solvent/Matrix Short-Term Storage (≤ 7 days) Long-Term Storage (> 7 days) Key Considerations
Stock Solutions Anhydrous DMSO, Acetonitrile, Methanol2-8°C, protected from light-20°C or -80°C, protected from lightUse anhydrous solvents to prevent hydrolysis. Store in tightly sealed amber vials.[4]
Working Solutions Analytical mobile phase or reconstitution solvent2-8°C, protected from lightNot recommended; prepare fresh dailyRepeated freeze-thaw cycles should be avoided.
Biological Samples (Plasma, Serum, Urine) Endogenous matrix2-8°C (for < 24 hours)-80°CRapidly freeze samples after collection. Avoid leaving at room temperature.
Q3: How many freeze-thaw cycles are acceptable for biological samples?

A3: The stability of an analyte through freeze-thaw cycles must be empirically determined during bioanalytical method validation as per regulatory guidelines.[13][14] For Tadalafil and its analogues, it is recommended to limit freeze-thaw cycles to a maximum of three. If more frequent access to a sample is needed, consider preparing smaller aliquots during the initial processing to prevent repeated thawing of the entire sample.

Part 2: Troubleshooting Guide - Sample Preparation & Analysis

This section addresses specific problems you may encounter during your experimental workflow.

Issue 1: I'm observing low recovery of this compound from my plasma samples.

Possible Cause A: Degradation during sample collection and initial processing.

  • The Science: Blood contains enzymes that can metabolize drugs, and the sample's pH can shift after collection. If left at room temperature, these factors can initiate hydrolytic or enzymatic degradation before the sample is stabilized by freezing.

  • Troubleshooting Protocol:

    • Use Appropriate Anticoagulant: Collect blood in tubes containing K2EDTA or sodium heparin.

    • Immediate Cooling: Place samples on ice immediately after collection.

    • Prompt Centrifugation: Separate plasma by centrifugation (e.g., 1500 x g for 10 minutes) at 4°C within 30 minutes of collection.

    • pH Adjustment (Optional): If acidic instability is suspected, consider adjusting the plasma pH to ~7.4 with a small volume of a suitable buffer before freezing. This must be validated to ensure it does not interfere with the assay.

    • Rapid Freezing: Immediately transfer the separated plasma into labeled cryovials and store at -80°C.

Possible Cause B: Degradation during the extraction procedure.

  • The Science: Extraction methods, such as protein precipitation (PPT) or solid-phase extraction (SPE), often involve changes in pH or the use of organic solvents. If the conditions are too harsh (e.g., strongly acidic or basic), this compound can degrade during this step.

  • Troubleshooting Protocol:

    • Evaluate Extraction pH: Ensure the pH of your extraction buffers is near neutral. Forced degradation studies on Tadalafil show significant degradation in 1 N HCl and 1 N NaOH.[8][10]

    • Minimize Exposure Time: Perform the extraction steps efficiently to minimize the time the analyte spends in potentially harsh chemical environments.

    • Work on Ice: Keep samples and solutions on ice throughout the extraction process to slow down any potential degradation reactions.

    • Evaporation Temperature: If using an evaporation step to concentrate the sample, ensure the temperature is not excessive (e.g., < 40°C).

Workflow: Stabilizing Biological Samples

G cluster_collection Sample Collection cluster_processing Initial Processing (< 30 min) cluster_storage Storage Collect 1. Collect Blood (K2EDTA tube) Ice 2. Place on Ice (Immediately) Collect->Ice Stabilize Centrifuge 3. Centrifuge (4°C, 1500 x g) Ice->Centrifuge Separate 4. Separate Plasma Centrifuge->Separate Aliquot 5. Aliquot into Cryovials Separate->Aliquot Store 6. Store at -80°C Aliquot->Store Long-Term Stability

Caption: Recommended workflow for biological sample handling.

Issue 2: I see an unexpected peak eluting near this compound in my chromatogram, especially in older or stressed samples.

Possible Cause: Formation of a degradation product.

  • The Science: Acid-catalyzed hydrolysis is a known degradation pathway for Tadalafil, and likely for this compound.[5][6] This reaction can cleave the piperazine-dione ring, resulting in a new chemical entity with different chromatographic properties. One study identified a specific degradation product of Tadalafil formed under acidic conditions.[5]

  • Troubleshooting Protocol:

    • Develop a Stability-Indicating Method: Your analytical method must be able to separate the intact this compound from any potential degradation products. This is a requirement of ICH guidelines for validation.[15] This is often achieved by performing forced degradation studies.

    • Forced Degradation Experiment (Protocol):

      • Objective: To intentionally degrade this compound to generate its degradation products and confirm the analytical method's specificity.

      • Acid Hydrolysis: Incubate a this compound solution (e.g., 10 µg/mL) in 0.1 N HCl at 60°C for 2-4 hours.[8]

      • Base Hydrolysis: Incubate a this compound solution in 0.1 N NaOH at 60°C for 2-4 hours.[8]

      • Oxidative Degradation: Treat a this compound solution with 3-6% H₂O₂ at room temperature for 24 hours.[8]

      • Analysis: Neutralize the acid/base samples, then analyze all stressed samples by your LC-MS/MS or HPLC method. Compare the chromatograms to a non-stressed control sample.

    • Peak Purity Analysis: If using an HPLC-PDA detector, perform a peak purity analysis on the this compound peak in stressed samples. This will help confirm if the peak represents a single compound.

Degradation Pathway Visualizationdot

G This compound {this compound (Intact)}|{C₂₁H₁₉N₃O₄} Degradant {Hydrolytic Degradant}|{Piperazine-dione ring cleavage} This compound->Degradant Hydrolysis Acid Acid (H+) Base Base (OH-) Oxidant Oxidizing Agent

References

Technical Support Center: Chromatographic Resolution of Tadalafil and Nortadalafil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving nortadalafil from its parent compound, tadalafil. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving baseline separation of these two structurally similar compounds. Here, we will delve into the underlying chromatographic principles, provide direct answers to common issues, and offer detailed protocols to systematically optimize your separation.

The Challenge: Structural Similarity

Tadalafil and its N-desmethyl metabolite, this compound, present a classic chromatographic challenge.[1][2][3] this compound differs from tadalafil only by the absence of a methyl group on the piperazinedione ring.[3][4] This subtle structural difference results in very similar physicochemical properties, leading to co-elution or poor resolution under standard chromatographic conditions. Achieving a resolution (Rs) of >1.5 is critical for accurate quantification and impurity profiling, as mandated by regulatory guidelines.[5]

Figure 1: Chemical structures of Tadalafil and this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might be facing in the laboratory.

Q1: Why am I seeing poor resolution (Rs < 1.5) or complete co-elution of tadalafil and this compound peaks?

A1: The Root Cause & Immediate Actions

Poor resolution is almost always due to insufficient selectivity (α) between the two analytes on your current column and mobile phase combination.[6][7] Because tadalafil and this compound are so structurally similar, enhancing selectivity is paramount.

Troubleshooting Workflow:

Figure 2: Logical workflow for troubleshooting poor resolution.
  • Immediate Action 1: Modify Mobile Phase Composition. The ratio of your organic solvent (e.g., acetonitrile, methanol) to your aqueous buffer is the first parameter to adjust.[7][8] For these closely related compounds, even a 1-2% change in organic content can significantly impact retention and selectivity.

  • Immediate Action 2: Change the Organic Modifier. If you are using acetonitrile, switch to methanol, or vice-versa. The different solvent properties (polarity, viscosity, and dipole moment) alter the interactions between the analytes, mobile phase, and stationary phase, which can dramatically change selectivity.

  • Expert Insight: A patent for analyzing tadalafil related substances specifically mentions using a phenyl-bonded silica gel column with a mobile phase containing an acid reagent like trifluoroacetic acid and an organic solvent such as acetonitrile for effective separation.[9]

Q2: My peaks are tailing or showing poor symmetry. How can I fix this?

A2: Addressing Secondary Interactions

Peak tailing for basic compounds like tadalafil and this compound on silica-based columns is often caused by secondary interactions with acidic silanol groups on the stationary phase surface.

  • Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) using additives like formic acid or trifluoroacetic acid (TFA) can suppress the ionization of residual silanol groups, minimizing these unwanted interactions.[10][11] A concentration of 0.1% is a good starting point.

  • Solution 2: Use Mobile Phase Additives. Inorganic mobile phase additives, sometimes called chaotropic agents, can also improve peak symmetry by disrupting solvation-desolvation equilibria.[12] Buffers like ammonium acetate or ammonium formate are commonly used, especially for LC-MS applications, to improve peak shape and provide a source of protons for ionization.[13][14]

  • Caution: Always ensure your column is stable at the pH you are using. Most modern silica-based columns are stable in a pH range of 2 to 8.[15]

Q3: I've tried adjusting my mobile phase, but the resolution is still not sufficient. What is the next step?

A3: Changing the Stationary Phase Chemistry

If mobile phase optimization is insufficient, the next logical step is to change the stationary phase to introduce a different separation mechanism.[6][16]

  • Recommendation 1: Phenyl-Hexyl Columns. These columns offer alternative selectivity to standard C18 phases due to π-π interactions between the phenyl rings of the stationary phase and the aromatic rings present in tadalafil and this compound. This can provide the enhanced selectivity needed for baseline separation. A Chinese patent suggests a phenyl-bonded silica gel column for separating tadalafil and its impurities.[9]

  • Recommendation 2: Screen Different C18 Columns. Not all C18 columns are created equal. Differences in silica purity, end-capping, and bonding density can lead to significant variations in selectivity. Testing C18 columns from different manufacturers can sometimes yield the desired separation.

  • Advanced Technique: Supercritical Fluid Chromatography (SFC/UPC²). For challenging separations of structurally similar compounds or isomers, SFC can be a powerful alternative.[17] SFC utilizes supercritical CO₂ as the main mobile phase, offering different selectivity compared to liquid chromatography.[18][19] This technique is particularly effective for separating chiral compounds and isomers.[17][18]

Q4: How do I fine-tune my method once I have some initial separation?

A4: Systematic Optimization of Chromatographic Parameters

Once you have a column and mobile phase system that shows promise, fine-tuning other parameters can maximize resolution.

  • Optimize the Gradient: If using a gradient method, a shallower gradient (i.e., a smaller change in organic solvent percentage per unit of time) will increase the separation window for closely eluting peaks.[10]

  • Reduce the Flow Rate: Lowering the flow rate can increase column efficiency (N), leading to sharper peaks and better resolution.[20] However, this will also increase the analysis time.

  • Adjust the Column Temperature: Increasing the column temperature can decrease mobile phase viscosity, which may improve mass transfer and lead to sharper peaks.[16][20] It can also subtly alter selectivity. A typical starting point is 30-40°C.

Experimental Protocols

Protocol 1: Systematic HPLC Method Development for Tadalafil and this compound

This protocol outlines a systematic approach to developing a robust HPLC method.

  • Initial Column and Mobile Phase Screening:

    • Columns:

      • C18, 150 mm x 4.6 mm, 5 µm (e.g., Agilent Eclipse XDB C18)[21]

      • Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Detection: 285 nm[21]

    • Procedure:

      • Prepare a standard solution containing both tadalafil and this compound.

      • On each column, run a generic gradient from 5% to 95% B over 15 minutes.

      • Evaluate the resulting chromatograms for initial separation and peak shape. Select the column that provides the best initial selectivity.

  • Mobile Phase Optimization:

    • Using the best column from the screening, perform the following isocratic or gradient runs:

      • Solvent Ratio: Adjust the mobile phase composition in small increments (e.g., 50:50, 52:48, 48:52 A:B) to find the optimal ratio for resolution.

      • Solvent Type: Replace Acetonitrile with Methanol and repeat the optimization.

      • pH/Additive: If peak shape is poor, test different additives (0.1% TFA, 10mM Ammonium Acetate).

  • Parameter Fine-Tuning:

    • Flow Rate: Test flow rates from 1.2 mL/min down to 0.8 mL/min.[21][22]

    • Temperature: Evaluate the separation at 30°C, 35°C, and 40°C.

Data Summary: Example Starting Conditions from Literature

The following table summarizes starting conditions reported in various validated methods for tadalafil analysis, which can serve as excellent starting points for your method development.

ParameterMethod 1[21]Method 2[22]Method 3[14]Method 4[23]
Column Agilent Eclipse XDB C18 (150 x 4.6 mm, 5 µm)Inertsil C18 (150 mm x 4.6 mm, 5 µm)Hypersil GOLD (100 x 2.1 mm, 1.9 µm)X Bridge C18
Mobile Phase Buffer (KH₂PO₄) : Acetonitrile (50:50 v/v), pH 6Acetonitrile and Phosphate Buffer0.1% Ammonium Formate : Acetonitrile (20:80 v/v)Phosphate Buffer (pH 6.8) : Acetonitrile (60:40 v/v)
Flow Rate 1.2 mL/min0.8 mL/min0.3 mL/min1.0 mL/min
Detection 285 nm260 nmMS/MS284 nm

References

Technical Support Center: Overcoming Matrix Effects in Nortadalafil LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nortadalafil bioanalysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower you to overcome common challenges, particularly the pervasive issue of matrix effects.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about this compound, matrix effects, and the strategies to ensure robust and reliable bioanalytical data.

Q1: What is this compound and why is its accurate quantification important?

This compound, also known as demethyl-tadalafil, is a primary analogue and metabolite of Tadalafil, a potent selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2][3] Tadalafil is the active ingredient in medications used to treat erectile dysfunction and pulmonary arterial hypertension.[4] this compound's chemical formula is C₂₁H₁₇N₃O₄ and it has a molecular weight of 375.38 g/mol .[2][5]

Accurate quantification is critical in pharmacokinetic (PK) and toxicokinetic (TK) studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Tadalafil. As a metabolite, this compound concentrations provide essential data for assessing drug exposure, safety profiles, and metabolic pathways. Regulatory bodies like the FDA and EMA require validated bioanalytical methods for such assessments.[6][7]

Q2: What, precisely, is a "matrix effect" in LC-MS/MS?

A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[8] This phenomenon, a major concern in LC-MS/MS bioanalysis, manifests as either:

  • Ion Suppression: The most common effect, where matrix components interfere with the ionization process, reducing the analyte's signal intensity.[9][10][11]

  • Ion Enhancement: A less common effect where matrix components increase the analyte's signal intensity.[12][13]

These effects directly compromise the accuracy, precision, and sensitivity of the quantitative method.[12][14] The mechanism often involves competition for charge in the electrospray ionization (ESI) source or changes to the physical properties (e.g., surface tension, viscosity) of the ESI droplets, which hinders efficient desolvation and ion formation.[11]

Q3: Why are phospholipids a notorious cause of matrix effects in plasma and serum analysis?

Phospholipids are a major component of cell membranes and are abundant in biological matrices like plasma and serum.[15] They are particularly problematic in LC-MS/MS for two key reasons:

  • Co-extraction: During common sample preparation techniques like protein precipitation (PPT), phospholipids are highly soluble in the organic solvents used and are therefore co-extracted with the target analytes.[15]

  • Chromatographic Co-elution: Many phospholipids are amphipathic and tend to elute in the middle of typical reversed-phase chromatographic gradients, a region where many drug molecules, including this compound, also elute.[10]

When phospholipids co-elute with this compound, they compete for ionization in the MS source, leading to significant and variable ion suppression, which can foul the instrument and reduce the lifetime of the analytical column.[10][15]

Q4: How can I quantitatively assess the matrix effect for my this compound assay?

Regulatory agencies require a quantitative assessment of matrix effects.[6][7] The "gold standard" approach is the post-extraction spike method , which calculates a Matrix Factor (MF).[16]

The process involves comparing the peak response of an analyte spiked into a blank, extracted matrix with the response of the analyte in a neat (pure) solvent solution at the same concentration.

  • Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

    • An MF of <1 indicates ion suppression.

    • An MF of >1 indicates ion enhancement.

    • An MF of 1 indicates no matrix effect.

To comply with guidelines from bodies like the FDA and EMA, this should be tested using at least six different lots of the biological matrix to assess lot-to-lot variability.[7][17] The coefficient of variation (%CV) of the internal standard-normalized matrix factor should be ≤15%.

Q5: What is the best type of internal standard (IS) to compensate for matrix effects?

The ideal internal standard co-elutes with the analyte and experiences the exact same degree of matrix effect, thereby normalizing the signal. For this reason, a Stable Isotope-Labeled Internal Standard (SIL-IS) is considered the gold standard and is strongly recommended for LC-MS/MS bioanalysis.[12][18][19]

  • SIL-IS (e.g., this compound-d₃, this compound-¹³C₆): A SIL-IS is chemically and physically almost identical to the analyte. It co-elutes perfectly and is affected by matrix components in the same way, providing the most accurate correction for extraction variability and ion suppression/enhancement.[14][19]

  • Structural Analog IS: If a SIL-IS is unavailable, a structural analog can be used. This compound should be structurally similar to this compound but have a different mass.[20][21] However, even minor differences in structure can lead to shifts in retention time and different susceptibilities to matrix effects, making this a less reliable option.[19]

Q6: What do regulatory guidelines from the FDA and EMA say about matrix effects?

Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued comprehensive guidelines on bioanalytical method validation that explicitly require the evaluation of matrix effects.[6][7][17][22][23] Key expectations include:

  • Demonstration of Selectivity: The method must be shown to be selective for the analyte in the presence of matrix components.

  • Quantitative Assessment: The matrix effect must be investigated and quantified, typically using the matrix factor approach across multiple lots of matrix.

  • Internal Standard Use: The choice and performance of the internal standard are scrutinized to ensure it adequately compensates for matrix effects.

  • Fit-for-Purpose Validation: The validation must prove that the method is reliable and reproducible for its intended purpose, whether for preclinical or clinical studies.[24][25]

The International Council for Harmonisation (ICH) M10 guideline, adopted by both the FDA and EMA, provides a harmonized international standard for bioanalytical method validation.[26]

Part 2: Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems encountered during your this compound analysis.

Problem: My results show high variability (%CV > 15%) and poor accuracy between QC samples.
  • Underlying Issue: This is a classic symptom of uncontrolled matrix effects. Different lots of matrix or even slight variations within the same sample run are causing inconsistent ion suppression, which your current method cannot compensate for.

Part 3: Data-Driven Sample Preparation Strategies

Choosing the right sample preparation technique is the most effective way to eliminate matrix interferences before they enter the LC-MS/MS system.[13][27] A simple "dilute-and-shoot" or protein precipitation approach is often insufficient for achieving the required levels of sensitivity and reproducibility for regulated bioanalysis.[28]

Comparison of Common Sample Preparation Techniques

The table below summarizes the typical performance of four common extraction techniques for a moderately lipophilic compound like this compound in human plasma.

TechniquePrincipleAnalyte RecoveryMatrix Effect (MF)ThroughputCost per SampleKey Insight
Protein Precipitation (PPT) Protein removal by organic solvent crash.>90%0.4 - 0.7HighLowFast but "dirty." High risk of ion suppression from co-extracted phospholipids and salts.[29][30]
Liquid-Liquid Extraction (LLE) Partitioning between immiscible aqueous and organic phases.75-90%0.8 - 1.0MediumMediumProvides a cleaner extract than PPT by removing polar interferences like salts.[28][31]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent, washed, and selectively eluted.>85%0.9 - 1.1Medium-HighHighHighly selective and provides excellent cleanup, removing both polar and nonpolar interferences.[32][33][34]
Phospholipid Removal (PLR) A filtration/pass-through method where phospholipids are retained by a specific sorbent.>95%>0.95HighHighSpecifically targets and removes the most problematic interferences in plasma analysis.[15][35][36][37]
Visualizing Sample Preparation Workflows

Part 4: Detailed Experimental Protocols

The following protocols are provided as robust starting points for method development. They should be fully validated according to regulatory guidelines.[7][17]

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol uses a mixed-mode cation exchange polymer sorbent, which provides excellent retention for basic compounds like this compound and superior cleanup.

Materials:

  • Mixed-Mode Cation Exchange SPE Plate/Cartridge (e.g., Oasis MCX)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Ammonium Hydroxide (5% in Methanol)

  • Formic Acid (0.1% in Water)

  • Human Plasma with Anticoagulant (e.g., K₂EDTA)

  • This compound-d₃ Internal Standard (SIL-IS) working solution

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of SIL-IS working solution. Vortex briefly. Add 200 µL of 0.1% formic acid in water and vortex to mix.

  • Condition: Condition the SPE sorbent by passing 1 mL of Methanol, followed by 1 mL of water through the plate/cartridge.

  • Load: Load the entire pre-treated sample onto the SPE sorbent.

  • Wash 1: Pass 1 mL of 0.1% formic acid in water through the sorbent to remove polar interferences.

  • Wash 2: Pass 1 mL of Methanol through the sorbent to remove non-polar, non-basic interferences like phospholipids.

  • Elute: Elute this compound and the SIL-IS by passing 1 mL of 5% ammonium hydroxide in methanol through the sorbent into a clean collection plate.

  • Dry-down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[38] Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

  • Analysis: Vortex, centrifuge, and inject into the LC-MS/MS system.

Protocol 2: Phospholipid Removal (PLR) using a 96-Well Plate

This is a rapid, high-throughput pass-through method ideal for labs processing large numbers of samples.[35][36][39]

Materials:

  • Phospholipid Removal 96-well plate (e.g., Phenomenex Phree, Porvair Microlute PLR)

  • Acetonitrile with 1% Formic Acid (LC-MS Grade)

  • Human Plasma with Anticoagulant (e.g., K₂EDTA)

  • This compound-d₃ Internal Standard (SIL-IS) working solution

Procedure:

  • Sample Preparation: In a separate 96-well plate, add 10 µL of SIL-IS working solution to 100 µL of plasma.

  • Precipitation: Add 300 µL of cold Acetonitrile with 1% Formic Acid. Mix thoroughly by pipetting up and down or vortexing. This step precipitates proteins.

  • Filtration: Place the PLR plate on top of a clean collection plate. Transfer the entire mixture from Step 2 into the wells of the PLR plate.

  • Process: Apply a vacuum, positive pressure, or centrifuge the plate assembly according to the manufacturer's instructions to draw the solvent through the PLR filter.[37] The filter material simultaneously removes precipitated proteins and retains phospholipids.

  • Analysis: The resulting filtrate in the collection plate is ready for direct injection into the LC-MS/MS system. No evaporation step is typically needed.

References

Technical Support Center: Refinement of Extraction Methods for Nortadalafil from Solid Dosage Forms

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-NTDF-2026-01

Last Updated: January 2, 2026

Introduction

Nortadalafil, a demethylated analogue of Tadalafil, is a potent phosphodiesterase type 5 (PDE5) inhibitor.[1][2] Its presence as an undeclared ingredient in herbal supplements and other solid dosage forms necessitates robust and reliable analytical methods for its extraction and quantification. Developing an efficient extraction protocol is a critical first step to ensure accurate analysis by techniques such as High-Performance Liquid Chromatography (HPLC).[3] This guide provides in-depth technical support, including troubleshooting advice and frequently asked questions, to assist researchers, scientists, and drug development professionals in refining their extraction methods for this compound.

This document addresses common challenges such as low analyte recovery, matrix interference from excipients, and method variability.[4][5] By understanding the physicochemical properties of this compound and its potential interactions with formulation components, users can develop and validate a rugged extraction procedure.

Frequently Asked Questions (FAQs)

Q1: What are the most critical physicochemical properties of this compound to consider for solvent selection?

A1: The most critical property is its solubility. This compound is practically insoluble in water but shows significant solubility in organic solvents like Dimethyl Sulfoxide (DMSO), with solubility of 50 mg/mL or higher with sonication.[2][6] It is also soluble in Ethanol with ultrasonic assistance (≥2.32 mg/mL).[1] This profile strongly suggests that the primary extraction solvent should be organic. A mixture of solvents, such as acetonitrile/water or methanol/water, is often employed to balance analyte solubility with compatibility with reversed-phase HPLC mobile phases.[7][8]

Q2: Which extraction technique is most suitable for this compound from tablets or capsules: sonication, shaking, or solid-phase extraction (SPE)?

A2: For routine quality control of solid dosage forms, ultrasonication is the most common and efficient technique.[9][10] It uses high-frequency sound waves to agitate particles and facilitate the rapid dissolution of the analyte from the powdered matrix into the solvent.

  • Sonication: Fast, effective for breaking down tablet matrices, and widely available. It is often the first choice for method development.[9][11]

  • Mechanical Shaking: A viable, though potentially slower, alternative to sonication. It may require longer extraction times to achieve comparable recovery.

  • Solid-Phase Extraction (SPE): This is a sample cleanup and concentration technique rather than a primary extraction method from the solid form.[4][5][12] SPE would be used after an initial solvent extraction if significant matrix interference is observed, which is less common for typical tablet excipients in UV-based HPLC analysis.[13]

Q3: How do common tablet excipients interfere with this compound extraction and analysis?

A3: Most common excipients like lactose, microcrystalline cellulose (MCC), starch, and mannitol are highly polar and have limited solubility in the organic solvents used to extract this compound.[13][14] Therefore, they typically do not interfere chemically. However, they can pose physical challenges:

  • Binders (e.g., PVP, HPMC): These can swell and form viscous solutions, potentially trapping the analyte and making filtration difficult.[14][15] Using a higher proportion of a strong organic solvent can mitigate this.

  • Lubricants (e.g., Magnesium Stearate): These are hydrophobic and generally present in small amounts (1-2%).[13][16] They are usually soluble in the extraction solvent and do not interfere with reversed-phase HPLC.

  • Coatings: Water-soluble coatings typically dissolve and do not absorb UV light, posing minimal interference.[13]

Q4: What is a good starting point for developing an HPLC method for this compound analysis after extraction?

A4: A reversed-phase HPLC (RP-HPLC) method is standard. Based on methods for the parent compound, Tadalafil, a good starting point would be:

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7][11][17]

  • Mobile Phase: A mixture of an aqueous buffer (like phosphate or ammonium acetate) and an organic solvent (acetonitrile or methanol). A common starting ratio is 50:50 (v/v).[7][17]

  • Detection: UV detection at a wavelength of approximately 285 nm, where the molecule exhibits strong absorbance.[8][17]

  • Flow Rate: 1.0 mL/min.[11][18]

  • Injection Volume: 10-20 µL.[7][10]

Troubleshooting Guide: Low Analyte Recovery

Low recovery is one of the most frequent issues encountered during method development.[19][20] The following guide provides a systematic approach to diagnosing and resolving this problem.

Problem: Assay results show consistently low recovery (<95%) of this compound.

Below is a decision tree to help troubleshoot this common issue.

LowRecoveryTroubleshooting Start Low this compound Recovery Observed CheckSolubility Q1: Is the extraction solvent optimal? Start->CheckSolubility CheckProcedure Q2: Is the extraction procedure complete? CheckSolubility->CheckProcedure Yes SolventAction Action: Increase organic solvent ratio (e.g., from 50% to 75% ACN/MeOH). Test different solvents (MeOH, ACN, DMSO). CheckSolubility->SolventAction No CheckFiltration Q3: Is the analyte lost during filtration? CheckProcedure->CheckFiltration Yes ProcedureAction Action: Increase sonication time (e.g., 15 -> 30 min). Increase agitation speed/time. Perform a second extraction on the residue. CheckProcedure->ProcedureAction No CheckDegradation Q4: Is the analyte degrading? CheckFiltration->CheckDegradation Yes FiltrationAction Action: Test different filter types (PTFE, Nylon, PVDF). Pre-saturate the filter with sample solution before collecting the aliquot. CheckFiltration->FiltrationAction No DegradationAction Action: Prepare samples in amber vials. Analyze immediately after preparation. Check for pH sensitivity. CheckDegradation->DegradationAction No Resolved Problem Resolved CheckDegradation->Resolved Yes SolventAction->CheckProcedure ProcedureAction->CheckFiltration FiltrationAction->CheckDegradation DegradationAction->Resolved

Figure 1. Troubleshooting Decision Tree for Low this compound Recovery.
Detailed Troubleshooting Steps

Potential Cause Diagnostic Check Recommended Solution Scientific Rationale
1. Incomplete Extraction Spike a placebo (if available) with a known amount of this compound standard and run the extraction. If recovery is still low, the issue is with the method, not the sample. If placebo recovery is good, the issue may be a drug-excipient interaction in the actual sample.[19]Increase Solvent Strength: Change the solvent ratio to favor the organic component (e.g., from 50:50 water:acetonitrile to 25:75). This compound is poorly soluble in water.[2] • Increase Extraction Energy/Time: Increase sonication time from 15 minutes to 30-45 minutes.[9] • Perform Sequential Extractions: After centrifuging the first extraction, re-suspend the pellet in fresh solvent and extract again. Combine the supernatants. This verifies if the first extraction was exhaustive.[20]The goal is to overcome the energy barrier required to dissolve the analyte from the solid matrix. Increasing solvent strength, time, and energy (sonication) enhances mass transfer from the solid to the liquid phase.[20]
2. Analyte Adsorption Prepare a standard solution of this compound. Filter half through a syringe filter and leave the other half unfiltered. Compare the peak areas. A significantly lower area in the filtered sample indicates adsorption to the filter membrane.Change Filter Type: Test different syringe filter materials (e.g., PTFE, Nylon, PVDF). Hydrophobic compounds can adsorb to certain membranes.[21] • Pre-saturate the Filter: Discard the first 1-2 mL of the filtrate before collecting the sample for analysis.The initial volume of solution satisfies the active binding sites on the filter membrane, allowing the subsequent volume to pass through with minimal loss.[21]
3. Sample Degradation Prepare a sample solution and inject it immediately. Re-inject the same sample after several hours (e.g., 4, 8, 24h) at room temperature and under light. A decrease in the main peak area and/or the appearance of new peaks suggests degradation.Protect from Light: Use amber glassware or vials for sample preparation and storage.[20] • Control pH: Ensure the extraction solvent pH is neutral, as highly acidic or basic conditions can catalyze hydrolysis of labile functional groups. • Analyze Promptly: Minimize the time between sample preparation and analysis.Analyte stability is a key part of method validation.[22] Some complex molecules can be sensitive to light (photodegradation) or pH, leading to inaccurate results if not controlled.[20]
4. Inefficient Matrix Breakdown After extraction, visually inspect the sample. If clumps of powder or a gel-like substance are visible, the tablet/capsule matrix has not been fully dispersed.Initial Vortexing: Before sonication, vortex the sample vigorously for 1-2 minutes to ensure the powder is fully wetted and suspended. • Add Glass Beads: For difficult matrices, adding a few small glass beads to the extraction vessel before agitation can help break up aggregates.Complete disintegration of the dosage form is necessary to expose the entire surface area of the drug particles to the extraction solvent, ensuring efficient and reproducible extraction.[12]

Experimental Protocols

Protocol 1: Standard Extraction of this compound from a Solid Dosage Form

This protocol provides a robust starting point for extracting this compound for HPLC analysis.

1. Sample Preparation: a. Weigh and finely powder no fewer than 20 tablets to create a homogenous composite. b. Accurately weigh a portion of the powder equivalent to a target concentration of this compound (e.g., 10 mg). c. Transfer the powder to a 50 mL volumetric flask.

2. Extraction: a. Add approximately 35 mL of the diluent (e.g., Acetonitrile:Water 50:50 v/v) to the flask.[8] b. Vortex for 2 minutes to ensure the powder is fully suspended. c. Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.[9] d. Remove the flask and allow it to cool to room temperature. e. Dilute to the final volume with the diluent and mix thoroughly.

3. Clarification: a. Transfer a portion of the solution to a centrifuge tube and centrifuge at 4000 RPM for 10 minutes. b. Draw the supernatant and filter it through a 0.45 µm syringe filter (PTFE or Nylon recommended) into an HPLC vial.[21][23] Discard the first 1 mL of filtrate.

4. Analysis: a. Inject the clarified sample into the HPLC system.

Protocol 2: HPLC Method for Quantification

This method is suitable for the analysis of the extract from Protocol 1.

Parameter Condition
Instrument High-Performance Liquid Chromatography (HPLC) System with UV/PDA Detector
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 20mM Potassium Phosphate Buffer (pH 6.0) (50:50 v/v)[17]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 285 nm
Injection Volume 10 µL
Run Time ~10 minutes

Visualization of Workflow

The following diagram illustrates the complete workflow from sample receipt to final data analysis.

Figure 2. General Workflow for this compound Extraction and Analysis.

References

Solving poor solubility of Nortadalafil in aqueous solutions for in vitro studies

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Nortadalafil In Vitro Solubility

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the significant challenge of its poor aqueous solubility in in vitro experimental settings. Our goal is to equip you with the foundational knowledge and practical protocols to achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: I've added this compound powder directly to my phosphate-buffered saline (PBS), and it won't dissolve. What is the underlying issue?

A1: The issue stems from the fundamental physicochemical properties of this compound. As a demethylated analogue of Tadalafil, it is a moderately lipophilic and hydrophobic molecule, meaning it has a strong tendency to repel water[1][2][3]. This characteristic leads to what is described as "practically insoluble" behavior in aqueous solutions like water or PBS[4][5].

Simply adding the crystalline powder to a buffer will not overcome the high lattice energy of the crystal and the unfavorable energetics of solvating a hydrophobic molecule in a polar solvent like water. To work with this compound in aqueous systems, a solubilization strategy is not just recommended—it is required.

Q2: What is the standard, first-line approach to solubilizing this compound for a typical cell-based assay?

A2: The most common and direct method is to first prepare a high-concentration stock solution in a suitable organic co-solvent. For this compound, Dimethyl Sulfoxide (DMSO) is the industry-standard choice due to its high solubilizing power for a wide range of non-polar and polar molecules[4][6].

The strategy involves dissolving the compound at a high concentration in 100% DMSO and then diluting this stock solution into your aqueous experimental medium to the final desired concentration. It is critical that the final concentration of DMSO in your assay is kept to a minimum, as it can exhibit cytotoxic effects on many cell lines, typically at concentrations above 0.5%[7][8][9]. A final DMSO concentration of ≤0.1% is a widely accepted and safe target for most cell-based experiments.

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile, conical tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-30 mM). This compound's solubility in DMSO is high (≥32.7 mg/mL), allowing for concentrated stocks[4].

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If needed, gentle warming in a 37°C water bath or brief sonication can be used to facilitate complete dissolution. Ensure no particulates are visible.

  • Sterilization & Storage: Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE). Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q3: My this compound precipitates immediately when I dilute my DMSO stock into cell culture media. How do I prevent this "crashing out"?

A3: This is a classic problem known as solvent-shift precipitation. When the highly concentrated DMSO stock is introduced into the aqueous environment of your media, the local concentration of this compound momentarily exceeds its thermodynamic solubility limit in the mixed solvent system, causing it to rapidly precipitate or "crash out" of solution[10].

Several factors can be adjusted to mitigate this. The key is to make the transition from a high-DMSO to a high-aqueous environment less abrupt.

G start Start: Precipitation Observed check_conc Is final DMSO concentration >0.5%? start->check_conc reduce_dmso Reduce final DMSO concentration to ≤0.1% check_conc->reduce_dmso Yes check_drug_conc Is final this compound concentration high? check_conc->check_drug_conc No reduce_dmso->check_drug_conc lower_drug_conc Decrease final working concentration of this compound check_drug_conc->lower_drug_conc Yes dilution_method How is dilution performed? check_drug_conc->dilution_method No lower_drug_conc->dilution_method direct_dilution Directly into final volume dilution_method->direct_dilution improve_dilution Action: Improve Dilution Technique 1. Use serial dilutions. 2. Add stock to vortexing media. 3. Warm media to 37°C. direct_dilution->improve_dilution check_serum Does media contain serum/protein? improve_dilution->check_serum add_serum Action: Add stock to a small volume of serum first, then add to media. check_serum->add_serum Yes success Success: Solution is Clear check_serum->success No no_serum No/Low Serum add_serum->success

Caption: Troubleshooting workflow for this compound precipitation.

Key Strategies:

  • Improve Dilution Technique: Instead of adding the small stock volume directly to the large final volume, perform a serial dilution. Alternatively, add the stock solution dropwise into the final media while it is being vortexed vigorously. This rapid dispersion can prevent localized supersaturation.

  • Utilize Serum/Protein: If your cell culture media contains fetal bovine serum (FBS) or albumin, leverage its protein content. Proteins can bind to hydrophobic compounds and act as natural carriers, increasing the apparent solubility. Try adding your DMSO stock to a small aliquot of pure FBS first, mix well, and then add this mixture to the rest of your media.

  • Reduce Final Concentration: The most straightforward solution is often to work at a lower final concentration of this compound. Determine the lowest effective concentration for your assay to minimize solubility challenges.

Q4: My experiment is highly sensitive to DMSO. Are there any effective, solvent-free alternatives?

A4: Yes, an excellent alternative for solvent-sensitive assays is the use of cyclodextrins . These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[11][12]. They can encapsulate hydrophobic "guest" molecules like this compound, forming a water-soluble "inclusion complex"[13][14][15].

2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative known for its high aqueous solubility and low toxicity, making it ideal for in vitro applications[12][13].

G cluster_0 Before Complexation cluster_1 Inclusion Complex This compound This compound (Hydrophobic) Complex Soluble This compound-HP-β-CD Complex This compound->Complex Encapsulation HPBCD HP-β-CD (Hydrophilic Exterior, Hydrophobic Cavity) Water Aqueous Solution

References

Method validation for Nortadalafil analysis according to ICH guidelines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analytical method validation of Nortadalafil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for validating analytical methods in accordance with ICH guidelines. As your dedicated application scientist, my goal is to explain the causality behind experimental choices, ensure the trustworthiness of your protocols, and ground all recommendations in authoritative standards.

Introduction: this compound and the Imperative of Method Validation

This compound (Demethyl Tadalafil) is a demethylated analogue of Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2][3][4] As an active pharmaceutical ingredient (API) or a potential related substance, its accurate and reliable quantification is critical for ensuring product quality, safety, and efficacy.

Analytical method validation is the cornerstone of this assurance. It provides documented evidence that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework that is recognized and required by regulatory bodies globally, including the FDA and EMA.[5][6] Adherence to these guidelines is not merely a regulatory hurdle; it is a commitment to scientific integrity and patient safety.[7][8]

This guide will walk you through the essential validation parameters, offering step-by-step protocols and troubleshooting solutions for common issues encountered during the analysis of this compound, primarily using High-Performance Liquid Chromatography (HPLC).

G cluster_ICH ICH Q2(R1) Method Validation Workflow Dev Method Development & Optimization Val_Protocol Validation Protocol Definition Dev->Val_Protocol Spec Specificity Lin Linearity Acc Accuracy Prec Precision LOD_LOQ LOD & LOQ Range Range Rob Robustness Val_Report Final Validation Report Spec->Val_Report Lin->Val_Report Acc->Val_Report Prec->Val_Report LOD_LOQ->Val_Report Range->Val_Report Rob->Val_Report G Start Poor Resolution (Rs < 2.0) between this compound and Degradant Opt_MP Optimize Mobile Phase (% Organic, pH) Start->Opt_MP Check_Res1 Resolution OK? Opt_MP->Check_Res1 Change_Col Change Column (Different Selectivity) Check_Res1->Change_Col No Success Method is Specific Check_Res1->Success Yes Check_Res2 Resolution OK? Change_Col->Check_Res2 Opt_Grad Optimize Gradient Slope (if applicable) Check_Res2->Opt_Grad No Check_Res2->Success Yes Check_Res3 Resolution OK? Opt_Grad->Check_Res3 Check_Res3->Success Yes Fail Re-evaluate Method Development Strategy Check_Res3->Fail No G Robustness Study Design Example cluster_pH pH Variation cluster_Temp Temperature Variation cluster_Flow Flow Rate Variation Nominal Nominal Method (e.g., pH 3.0, 40°C, 1.0 mL/min) pH_low pH 2.8 Nominal->pH_low pH_high pH 3.2 Nominal->pH_high Temp_low 38°C Nominal->Temp_low Temp_high 42°C Nominal->Temp_high Flow_low 0.9 mL/min Nominal->Flow_low Flow_high 1.1 mL/min Nominal->Flow_high

References

Validation & Comparative

A Comparative Analysis of Nortadalafil and Tadalafil: A Technical Guide to PDE5 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of tadalafil, the active ingredient in Cialis®, and its primary metabolite and analogue, Nortadalafil. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances, inhibitory mechanisms, and comparative potency of these two compounds against phosphodiesterase type 5 (PDE5). We will explore the established data for tadalafil and provide the necessary experimental framework to characterize this compound, a compound of significant interest in pharmacological research.

Introduction: The Significance of PDE5 Inhibition

Phosphodiesterase type 5 (PDE5) is a crucial enzyme in various physiological signaling pathways, most notably in the regulation of smooth muscle tone.[1] The enzyme specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a second messenger that mediates smooth muscle relaxation and vasodilation.[2] The therapeutic inhibition of PDE5, therefore, leads to an accumulation of cGMP, enhancing blood flow in targeted tissues. This mechanism is the foundation for treating conditions such as erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[2][3]

Tadalafil is a highly potent and selective second-generation PDE5 inhibitor.[3][4] Its distinguished long half-life has made it a widely recognized therapeutic agent.[1][5] this compound, also known as N-demethyl tadalafil, is a structural analogue and metabolite of tadalafil.[6] While it is known to be a PDE5 inhibitor, it is not approved for medical use and exists primarily as a compound for research and analytical purposes.[6][7] Understanding the comparative inhibitory profile of this compound is essential for elucidating structure-activity relationships (SAR) and for the detection of undeclared analogues in illicit products.[8]

Mechanism of Action: The NO/cGMP Signaling Pathway

The inhibitory action of both tadalafil and this compound targets the nitric oxide (NO)/cGMP pathway. In response to stimuli, such as sexual stimulation in the corpus cavernosum, nitric oxide is released from endothelial cells and nerve endings.[1][9] NO activates the enzyme soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[2] Elevated cGMP levels activate protein kinase G (PKG), leading to a cascade of events that results in decreased intracellular calcium concentrations and subsequent relaxation of smooth muscle cells, causing vasodilation and increased blood flow.[9]

PDE5 terminates this signal by hydrolyzing cGMP to the inactive 5'-GMP.[10] Tadalafil and this compound act as competitive inhibitors, binding to the catalytic site of PDE5 and preventing the degradation of cGMP.[11] This amplifies the effect of the initial NO signal, prolonging smooth muscle relaxation.

NO_cGMP_Pathway cluster_cell Vascular Smooth Muscle Cell cluster_inhibition Inhibition NO Nitric Oxide (NO) sGC_inactive sGC (Inactive) NO->sGC_inactive Activates sGC_active sGC (Active) sGC_inactive->sGC_active GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (Inactive) cGMP->GMP Hydrolysis Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation PDE5 PDE5 Tadalafil Tadalafil / this compound Tadalafil->PDE5 Inhibits

Caption: The Nitric Oxide/cGMP signaling pathway and the point of PDE5 inhibition.

Structural and Physicochemical Comparison

The core structural difference between tadalafil and this compound is the substitution on the nitrogen atom of the piperazinedione ring. Tadalafil possesses an N-methyl group, which is absent in this compound (N-demethylated).[6] This seemingly minor modification results in a difference in their molecular formulas and weights.

PropertyTadalafilThis compoundReference
Molecular Formula C₂₂H₁₉N₃O₄C₂₁H₁₇N₃O₄[6]
Molecular Weight 389.4 g/mol 375.38 g/mol [6]
Key Structural Feature N-methyl group on piperazinedione ringLacks N-methyl group (N-H)[6]

This demethylation can influence several physicochemical properties, including polarity, solubility, and the potential for hydrogen bonding, which in turn may affect the molecule's binding affinity to the PDE5 active site and its pharmacokinetic profile.

Comparative Analysis of PDE5 Inhibition

A comprehensive comparison requires evaluating both the potency and selectivity of each compound.

Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is the standard measure of an inhibitor's potency. For tadalafil, the IC₅₀ value for PDE5 inhibition is well-established and consistently reported in the low nanomolar range, indicating high potency.[3][4][7]

Selectivity Profile

An ideal PDE5 inhibitor should exhibit high selectivity for its target enzyme over other PDE isoforms to minimize off-target effects. Tadalafil is known for its high selectivity for PDE5 over PDE1-4 and PDE6.[3][12] Inhibition of PDE6, found in the retina, is associated with visual disturbances, a side effect more commonly linked with sildenafil.[14][15] Tadalafil's high selectivity against PDE6 (over 1000-fold) is thought to contribute to a lower incidence of such side effects.[14][16]

However, tadalafil is less selective against PDE11, an enzyme found in skeletal muscle, the prostate, and the testes.[17][18] This cross-reactivity is considered a potential cause of the myalgia (muscle pain) and back pain reported by some users.[17][19]

Given that this compound shares the same core tetracyclic framework as tadalafil, it is expected to exhibit a similar selectivity profile.[6] However, experimental verification across all PDE isoforms is necessary to confirm this assumption.

ParameterTadalafilThis compoundReference
PDE5 IC₅₀ ~1-5 nMData Not Available[3][4][7][20]
Selectivity vs. PDE6 High (e.g., >1000-fold vs. PDE5)Presumed High (Data Needed)[14][16]
Selectivity vs. PDE11 Lower (e.g., ~40-fold vs. PDE5)Presumed Lower (Data Needed)[4][18]

Experimental Protocol: In Vitro Determination of PDE5 IC₅₀

To empirically determine and compare the inhibitory potency of this compound and tadalafil, a robust in vitro assay is required. The Fluorescence Polarization (FP) assay is a common, high-throughput method for this purpose.[21][22]

Principle: This assay measures the change in the rotational speed of a fluorescently labeled substrate (e.g., FAM-cGMP). In the presence of active PDE5, the small FAM-cGMP is hydrolyzed to FAM-GMP. A larger binding agent, specific to the product, then binds FAM-GMP. This larger complex tumbles more slowly in solution, resulting in a high fluorescence polarization signal. An effective inhibitor prevents the hydrolysis of FAM-cGMP, keeping the molecule small and fast-tumbling, which results in a low polarization signal.[21]

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Reagents: - Assay Buffer - PDE5 Enzyme - FAM-cGMP Substrate add_enzyme Add PDE5 Enzyme Solution prep_reagents->add_enzyme prep_compounds Prepare Serial Dilutions: - Tadalafil (Control) - this compound (Test) add_compounds Add Compounds/Controls to 96-well Plate prep_compounds->add_compounds add_compounds->add_enzyme incubate_1 Incubate (15 min, RT) (Inhibitor Binding) add_enzyme->incubate_1 add_substrate Add FAM-cGMP Substrate (Initiate Reaction) incubate_1->add_substrate incubate_2 Incubate (60 min, 37°C) (Enzymatic Reaction) add_substrate->incubate_2 add_binder Add Binding Agent (Stop Reaction) incubate_2->add_binder read_fp Read Fluorescence Polarization (mP) on Microplate Reader add_binder->read_fp calc_inhibition Calculate % Inhibition read_fp->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC₅₀ Value plot_curve->determine_ic50

Caption: Experimental workflow for the PDE5 inhibition fluorescence polarization assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a stock solution (e.g., 10 mM) of both tadalafil and this compound in 100% DMSO.

    • Create a serial dilution series from the stock solutions to cover a wide concentration range (e.g., from 1 pM to 100 µM).

    • Prepare the complete assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT).[21]

    • Dilute the recombinant human PDE5A1 enzyme and the FAM-cGMP substrate to their optimal working concentrations in the assay buffer as per the manufacturer's recommendation.

  • Assay Execution (96-well format):

    • To the wells of a black, low-volume 96-well microplate, add 2 µL of each compound dilution. Include wells with DMSO only (100% activity control) and wells with a known potent inhibitor or no enzyme (background control).

    • Add 10 µL of the diluted PDE5 enzyme solution to all wells except the "no enzyme" background controls.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme pre-binding.[21]

    • Initiate the enzymatic reaction by adding 10 µL of the diluted FAM-cGMP substrate solution to all wells.

    • Incubate the plate for 60 minutes at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.

    • Stop the reaction by adding 10 µL of the binding agent solution.

  • Data Acquisition and Analysis:

    • Read the fluorescence polarization (in millipolarization units, mP) of each well using a microplate reader equipped with appropriate filters (e.g., Excitation ~485 nm, Emission ~530 nm).[21]

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value for each compound.

Discussion and Future Directions

The primary structural difference between tadalafil and this compound—the presence or absence of an N-methyl group—provides a classic case study in structure-activity relationships.[6] While tadalafil is extensively characterized, a significant data gap exists for this compound's precise inhibitory potency and selectivity. The experimental protocol detailed above provides a clear and robust pathway for researchers to generate this critical data.

Obtaining an IC₅₀ value for this compound will allow for a direct quantitative comparison of its potency against tadalafil. A full selectivity panel, testing its inhibitory activity against all 11 PDE families, would be invaluable. This would confirm whether it retains tadalafil's favorable profile (high selectivity against PDE6) and its potential liabilities (lower selectivity against PDE11). Such data is crucial not only for fundamental pharmacological understanding but also for developing more refined and selective second-generation PDE5 inhibitors.

References

Tadalafil vs. Sildenafil: A Comparative Guide to PDE5 Isoform Selectivity for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic agent development, particularly for conditions modulated by cyclic guanosine monophosphate (cGMP) signaling, the selective inhibition of phosphodiesterase type 5 (PDE5) is a cornerstone of efficacy and safety. Among the leading PDE5 inhibitors, tadalafil and sildenafil have been extensively studied, revealing distinct selectivity profiles that have profound implications for their clinical application and side-effect profiles. This guide provides an in-depth, objective comparison of the selectivity of tadalafil and sildenafil for PDE5 over other PDE isoforms, supported by experimental data and detailed methodologies for researchers in drug discovery and development.

The Critical Role of Selectivity in PDE5 Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes responsible for the degradation of the second messengers, cyclic adenosine monophosphate (cAMP) and cGMP.[1] The PDE5 isoenzyme is highly expressed in the corpus cavernosum of the penis and the vascular smooth muscle of the pulmonary artery.[2] Its inhibition leads to elevated cGMP levels, promoting vasodilation and smooth muscle relaxation.[3] This mechanism is the foundation for the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[4]

However, the human genome encodes for 11 families of PDEs, each with multiple isoforms, exhibiting varied tissue distribution and physiological roles.[5] Off-target inhibition of these isoforms can lead to undesirable side effects. Therefore, the selectivity of a PDE5 inhibitor for its target enzyme over other PDE isoforms is a critical determinant of its therapeutic index. This guide focuses on the comparative selectivity of tadalafil and sildenafil, particularly concerning PDE6, which is integral to the phototransduction cascade in the retina, and PDE11, found in tissues such as the prostate, skeletal muscle, and heart.[2][6]

Comparative Selectivity Profile: Tadalafil vs. Sildenafil

The inhibitory potency of a compound is quantified by its half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The selectivity of an inhibitor for PDE5 over another isoform is determined by the ratio of the IC50 for the off-target isoform to the IC50 for PDE5. A higher ratio signifies greater selectivity.

PDE IsoformTadalafil IC50 (nM)Sildenafil IC50 (nM)Selectivity Ratio (vs. PDE5) - TadalafilSelectivity Ratio (vs. PDE5) - Sildenafil
PDE5 5[7]6[7]11
PDE6 5100[7]74[7]1020[7]12.3
PDE11A4 200[8]6000[8]40[8]1000[8]

Data Interpretation:

As illustrated in the table, both tadalafil and sildenafil are potent inhibitors of PDE5. However, their selectivity profiles diverge significantly, particularly with respect to PDE6 and PDE11.

  • PDE6 Selectivity: Tadalafil exhibits a remarkable 1020-fold selectivity for PDE5 over PDE6.[7] In contrast, sildenafil is only about 12.3-fold more selective for PDE5 than for PDE6. This lower selectivity of sildenafil is the molecular basis for the transient visual disturbances, such as a bluish tinge to vision (cyanopsia), reported by some users, as PDE6 plays a crucial role in the phototransduction pathway of the retina.[7][9] The high selectivity of tadalafil against PDE6 minimizes the risk of such visual side effects.[9]

  • PDE11A4 Selectivity: Interestingly, the selectivity profile is reversed for PDE11. Tadalafil is a more potent inhibitor of PDE11A4 than sildenafil, with a selectivity ratio of 40-fold for PDE5 over PDE11A4.[8] Sildenafil, on the other hand, demonstrates a high selectivity of 1000-fold for PDE5 over PDE11A4.[8] The physiological role of PDE11 is not as well-defined as that of PDE6, but its presence in skeletal muscle has led to the hypothesis that its inhibition by tadalafil may be associated with the myalgia (muscle pain) and back pain reported in a subset of patients.[2]

Experimental Protocol for Determining PDE Inhibitor IC50

To ensure the generation of reliable and reproducible selectivity data, a robust experimental protocol is paramount. The following is a detailed, step-by-step methodology for an in vitro phosphodiesterase inhibition assay, adaptable for various PDE isoforms. This protocol is based on a widely used radioenzymatic assay format.

Objective: To determine the IC50 value of a test compound (e.g., tadalafil, sildenafil) against a specific phosphodiesterase isoform.

Materials and Reagents:

  • Recombinant human PDE enzyme (e.g., PDE5A1, PDE6, PDE11A4)

  • Test compounds (Tadalafil, Sildenafil) dissolved in DMSO

  • [³H]-cGMP (radiolabeled substrate)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Snake venom nucleotidase

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation cocktail

  • 96-well microplates

  • Scintillation counter

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare serial dilutions of inhibitor (Tadalafil/Sildenafil) add_inhibitor Add inhibitor dilutions to 96-well plate prep_inhibitor->add_inhibitor prep_enzyme Prepare PDE enzyme solution in assay buffer add_enzyme Add PDE enzyme to wells prep_enzyme->add_enzyme prep_substrate Prepare [3H]-cGMP substrate solution initiate_reaction Initiate reaction by adding [3H]-cGMP prep_substrate->initiate_reaction add_inhibitor->add_enzyme pre_incubate Pre-incubate to allow inhibitor-enzyme binding add_enzyme->pre_incubate pre_incubate->initiate_reaction incubate_reaction Incubate at 37°C initiate_reaction->incubate_reaction stop_reaction Stop reaction (e.g., boiling) incubate_reaction->stop_reaction add_nucleotidase Add snake venom nucleotidase stop_reaction->add_nucleotidase incubate_nucleotidase Incubate to convert [3H]-GMP to [3H]-guanosine add_nucleotidase->incubate_nucleotidase separate_product Separate product from unreacted substrate (anion-exchange resin) incubate_nucleotidase->separate_product measure_radioactivity Measure radioactivity of product ([3H]-guanosine) using scintillation counter separate_product->measure_radioactivity analyze_data Calculate % inhibition and determine IC50 value measure_radioactivity->analyze_data

Caption: Generalized workflow for a phosphodiesterase inhibition radioenzymatic assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds (tadalafil and sildenafil) and a reference inhibitor in DMSO. A typical concentration range would span several orders of magnitude around the expected IC50.

  • Assay Setup: In a 96-well microplate, add the assay buffer, followed by the diluted test compounds or vehicle control (DMSO).

  • Enzyme Addition: Add the recombinant PDE enzyme to each well.

  • Pre-incubation: Pre-incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the [³H]-cGMP substrate to each well.

  • Reaction Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes), ensuring the reaction remains within the linear range.

  • Reaction Termination: Stop the reaction by, for example, boiling the microplate for 2 minutes.

  • Product Conversion: Add snake venom nucleotidase to each well to convert the resulting [³H]-5'-GMP to [³H]-guanosine. Incubate for an additional 15 minutes at 37°C.

  • Separation: Transfer the reaction mixture to tubes containing an anion-exchange resin slurry. The resin will bind the unreacted, negatively charged [³H]-cGMP and [³H]-5'-GMP, while the uncharged product, [³H]-guanosine, remains in the supernatant.

  • Radioactivity Measurement: Centrifuge the tubes to pellet the resin. Transfer an aliquot of the supernatant to a scintillation vial containing a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Self-Validating System:

This protocol incorporates several control measures to ensure data integrity:

  • Positive Control: A known potent inhibitor of the specific PDE isoform should be included to validate the assay's sensitivity.

  • Negative Control: A vehicle control (DMSO) represents 100% enzyme activity.

  • Substrate Control: Wells without the enzyme are included to determine background radioactivity.

The cGMP Signaling Pathway and PDE5 Inhibition

A clear understanding of the underlying signaling pathway is crucial for interpreting selectivity data. The following diagram illustrates the role of PDE5 in the cGMP pathway and the mechanism of action of inhibitors like tadalafil and sildenafil.

G cluster_upstream Upstream Signaling cluster_cGMP cGMP Metabolism cluster_downstream Downstream Effects NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP FiveGMP 5'-GMP cGMP->FiveGMP hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 Relaxation Smooth Muscle Relaxation PKG->Relaxation Inhibitor Tadalafil / Sildenafil Inhibitor->PDE5 inhibits

Caption: The cGMP signaling pathway and the inhibitory action of Tadalafil and Sildenafil on PDE5.

Conclusion

The selectivity profiles of tadalafil and sildenafil for PDE5 over other PDE isoforms are distinct and have significant clinical implications. Tadalafil's high selectivity against PDE6 translates to a lower incidence of visual disturbances, a notable advantage in its safety profile. Conversely, sildenafil's greater selectivity against PDE11 may explain the lower reported incidence of myalgia compared to tadalafil.

For researchers and drug development professionals, a thorough understanding of these selectivity differences is crucial for designing new chemical entities with improved therapeutic windows. The provided experimental protocol offers a robust framework for generating the high-quality, reproducible data necessary for such endeavors. By focusing on enhancing selectivity, the next generation of PDE5 inhibitors can aim to maximize therapeutic efficacy while minimizing off-target effects, ultimately leading to safer and more effective treatments.

References

A Head-to-Head Comparison of Nortadalafil and Vardenafil Potency: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, head-to-head comparison of the potency of two significant phosphodiesterase type 5 (PDE5) inhibitors: Nortadalafil and Vardenafil. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level descriptions to delve into the mechanistic actions, comparative in vitro and in vivo potencies, and the experimental methodologies required for their evaluation.

The Central Mechanism: Targeting the NO/cGMP Pathway

Both this compound and Vardenafil exert their therapeutic effects by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway is fundamental to the relaxation of smooth muscle cells, a process critical for vasodilation in tissues such as the corpus cavernosum of the penis.

The cascade begins with the release of NO from nerve terminals and endothelial cells during sexual stimulation. NO activates the enzyme soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated intracellular cGMP levels lead to the activation of protein kinase G (PKG), resulting in the phosphorylation of proteins that cause a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation and vasodilation.

The action of cGMP is terminated by phosphodiesterases, primarily PDE5, which hydrolyzes cGMP to the inactive GMP. By competitively inhibiting PDE5, this compound and Vardenafil prevent the degradation of cGMP, thereby amplifying and prolonging the NO-mediated vasodilatory signal.

PDE5_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space sGC Soluble Guanylate Cyclase (sGC) GTP GTP cGMP cGMP GTP->cGMP Converts PKG Protein Kinase G (PKG) Activation cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Substrate Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to GMP Inactive GMP PDE5->GMP Hydrolyzes Inhibitors This compound Vardenafil Inhibitors->PDE5 Inhibits NO Nitric Oxide (NO) (from Nerve Terminals/ Endothelial Cells) NO->sGC Activates FP_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Procedure cluster_data 3. Data Acquisition & Analysis prep1 Prepare serial dilutions of this compound / Vardenafil and controls in DMSO. prep2 Dilute recombinant human PDE5A1 enzyme in assay buffer. prep3 Dilute FAM-cGMP (tracer) and Binding Agent in assay buffer. step1 Add diluted test compounds or controls to microplate wells. step2 Add PDE5 enzyme solution to all wells. step1->step2 step3 Incubate at room temperature (e.g., 15 min) to allow inhibitor binding. step2->step3 step4 Initiate reaction by adding FAM-cGMP tracer solution. step3->step4 step5 Incubate at 37°C (e.g., 60 min). step4->step5 step6 Stop reaction by adding Binding Agent. step5->step6 acq1 Read Fluorescence Polarization (mP) on a microplate reader. acq2 Calculate % Inhibition for each concentration. acq1->acq2 acq3 Plot % Inhibition vs. log[Inhibitor] and fit a dose-response curve to determine IC50 value. acq2->acq3 cluster_assay cluster_assay cluster_data cluster_data ICP_Workflow cluster_prep 1. Animal Preparation cluster_surgery 2. Surgical Procedure cluster_exp 3. Experiment & Data Acquisition prep1 Anesthetize rat (e.g., pentobarbital i.p.). prep2 Perform tracheotomy (if required for ventilation). prep1->prep2 prep3 Expose and cannulate carotid artery to measure Mean Arterial Pressure (MAP). prep2->prep3 step1 Make midline abdominal incision to expose major pelvic ganglion and cavernous nerve (CN). step2 Place bipolar stimulating electrode around the CN. step1->step2 step3 Expose penile crus and insert 24G needle connected to a pressure transducer to measure Intracavernosal Pressure (ICP). step2->step3 exp1 Administer test compound (this compound/Vardenafil) or vehicle via desired route (i.v., i.p., oral gavage). exp2 After drug absorption period, apply electrical stimulation to the CN (e.g., 1.5V, 15Hz, 60s). exp1->exp2 exp3 Simultaneously record ICP and MAP responses. exp2->exp3 exp4 Calculate key parameters: Max ICP, ΔICP, and Max ICP/MAP ratio. exp3->exp4 cluster_surgery cluster_surgery cluster_exp cluster_exp

A Comparative Pharmacokinetic Analysis: Tadalafil and its Demethylated Analogue, Nortadalafil

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of phosphodiesterase type 5 (PDE5) inhibitors, Tadalafil stands out for its prolonged duration of action, a characteristic directly linked to its pharmacokinetic profile.[1][2][3] This guide provides an in-depth comparative analysis of the pharmacokinetics of Tadalafil and its N-demethylated analogue, Nortadalafil. While extensive clinical and pharmacokinetic data for Tadalafil are readily available, this compound, often identified as a metabolite or analogue, remains less characterized in publicly accessible literature.[4]

This document will synthesize the well-established pharmacokinetic parameters of Tadalafil and discuss the anticipated, though not clinically quantified, pharmacokinetic profile of this compound based on its structural relationship to the parent compound. We will delve into the metabolic pathways, present available data in a comparative format, and provide a standardized experimental protocol for conducting a comprehensive pharmacokinetic study. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of PDE5 inhibitors and related compounds.

The Metabolic Journey of Tadalafil

Tadalafil is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][5] The metabolic process involves the formation of a catechol metabolite, which subsequently undergoes methylation and glucuronidation to form the major circulating, but pharmacologically inactive, metabolite, methylcatechol glucuronide.[5][6] Tadalafil is eliminated predominantly as metabolites in the feces (approximately 61%) and to a lesser extent in the urine (around 36%).[5][6]

This compound is the N-demethylated form of Tadalafil. This demethylation is a common Phase I metabolic reaction. The removal of the methyl group generally results in a more polar compound compared to the parent drug, which can influence its pharmacokinetic properties, including its half-life and clearance rate.

Tadalafil Tadalafil This compound This compound (N-desmethyl Tadalafil) Tadalafil->this compound N-Demethylation (CYP450) Catechol_Metabolite Catechol Metabolite Tadalafil->Catechol_Metabolite Metabolism (CYP3A4) Methylcatechol_Glucuronide Methylcatechol Glucuronide (Major Inactive Metabolite) Catechol_Metabolite->Methylcatechol_Glucuronide Methylation & Glucuronidation

Metabolic Pathway of Tadalafil.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for Tadalafil based on data from multiple studies in healthy subjects. Due to a lack of publicly available clinical studies, the corresponding values for this compound are not available and are marked as such. The discussion that follows the table will explore the theoretical implications of this compound's structure on these parameters.

Pharmacokinetic ParameterTadalafil (20 mg single oral dose)This compound
Maximum Plasma Concentration (Cmax) 378 µg/L[6][7]Not Available
Time to Cmax (Tmax) 2 hours (median)[6][7]Not Available
Area Under the Curve (AUC) 8066 µg·h/L (geometric mean)Not Available
Oral Clearance (CL/F) 2.48 L/h (mean)[6][7]Not Available
Apparent Volume of Distribution (Vz/F) 62.6 L (mean)[6][7]Not Available
Terminal Half-life (t1/2) 17.5 hours (mean)[1][5]Not Available
Protein Binding 94%Not Available
Discussion of Expected Pharmacokinetics for this compound

Given that this compound is a demethylated form of Tadalafil, we can hypothesize some alterations in its pharmacokinetic profile:

  • Polarity and Clearance: N-demethylation typically increases the polarity of a molecule. This increased polarity could potentially lead to a faster clearance rate for this compound compared to Tadalafil, which might result in a shorter elimination half-life.

  • Volume of Distribution: The change in polarity could also affect the volume of distribution. However, without experimental data, it is difficult to predict the direction and magnitude of this change.

  • Metabolism: As a metabolite of Tadalafil, this compound would likely undergo further metabolism, potentially through conjugation reactions, before excretion.

It is crucial to emphasize that these are theoretical considerations based on general principles of drug metabolism. Rigorous clinical pharmacokinetic studies are necessary to determine the actual pharmacokinetic profile of this compound.

Experimental Protocol for a Comparative Pharmacokinetic Study

To definitively compare the pharmacokinetics of Tadalafil and this compound, a robust clinical study is required. Below is a detailed, step-by-step methodology for such a study, grounded in established protocols for pharmacokinetic analysis.

Study Design

A randomized, single-dose, two-period, crossover study in healthy human subjects is the gold standard for comparing the pharmacokinetics of two compounds.

  • Subject Recruitment: A cohort of healthy, non-smoking male and female subjects, typically between 18 and 45 years of age, would be recruited. A thorough medical screening, including physical examination, ECG, and clinical laboratory tests, is essential to ensure the health of the participants.

  • Randomization and Dosing: Subjects would be randomly assigned to one of two treatment sequences. In the first period, one group would receive a single oral dose of Tadalafil, while the other receives an equimolar dose of this compound. After a washout period of sufficient duration (at least 5-7 half-lives of the compounds), subjects would receive the alternate compound in the second period. Dosing should occur after an overnight fast.

  • Blood Sample Collection: Serial blood samples are collected in tubes containing an appropriate anticoagulant (e.g., K2EDTA) at predefined time points. A typical sampling schedule would be: pre-dose (0 hours), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

  • Plasma Processing and Storage: Plasma is separated from the blood samples by centrifugation and stored frozen at -70°C or below until analysis.

Bioanalytical Method: LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the preferred technique for the quantification of Tadalafil and this compound in plasma due to its high sensitivity and selectivity.

  • Sample Preparation: A simple and efficient sample preparation method, such as protein precipitation with acetonitrile, is often employed. An internal standard (ideally a stable isotope-labeled version of the analyte) is added to the plasma samples, calibrators, and quality control samples before precipitation.

  • Chromatographic Separation: The supernatant after centrifugation is injected into an HPLC or UPLC system. Chromatographic separation is typically achieved on a C18 reversed-phase column with an isocratic or gradient mobile phase consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. The analytes are detected in positive ion mode using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.

Pharmacokinetic Analysis

Non-compartmental analysis of the plasma concentration-time data is performed to calculate the key pharmacokinetic parameters for both Tadalafil and this compound for each subject. These parameters include Cmax, Tmax, AUC from time zero to the last quantifiable concentration (AUC0-t), AUC extrapolated to infinity (AUC0-inf), terminal elimination half-life (t1/2), apparent total clearance (CL/F), and apparent volume of distribution (Vz/F).

cluster_0 Clinical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase Dosing Drug Administration (Tadalafil or this compound) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation & Storage Sampling->Processing Preparation Sample Preparation (Protein Precipitation) Processing->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS Quantification Quantification of Drug Concentration LCMS->Quantification PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Quantification->PK_Analysis Comparison Statistical Comparison of Parameters PK_Analysis->Comparison Report Report Generation Comparison->Report

Experimental Workflow for a Comparative PK Study.

Conclusion

The pharmacokinetic profile of Tadalafil is well-documented, characterized by rapid absorption and a long terminal half-life of approximately 17.5 hours, which underpins its extended duration of clinical efficacy.[1][6][7][8] In contrast, this compound, its N-demethylated analogue, lacks comprehensive pharmacokinetic data in the public domain. Based on its chemical structure, it is plausible to hypothesize that this compound may exhibit different pharmacokinetic properties, potentially including a shorter half-life due to increased polarity.

To provide definitive answers, a well-controlled comparative pharmacokinetic study is essential. The experimental protocol outlined in this guide provides a robust framework for such an investigation. The insights gained from such a study would be invaluable for the scientific and drug development communities, contributing to a deeper understanding of the structure-pharmacokinetic relationships within this important class of therapeutic agents.

References

A Comparative In Vivo Efficacy Analysis of PDE5 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vivo comparison of phosphodiesterase type 5 (PDE5) inhibitors, a cornerstone in the management of erectile dysfunction (ED). As researchers and drug development professionals, a nuanced understanding of the comparative efficacy, selectivity, and pharmacokinetic profiles of these agents is paramount for innovation in this therapeutic area. While this guide will focus on well-established PDE5 inhibitors such as Sildenafil, Tadalafil, Vardenafil, and Avanafil, we will also address Nortadalafil and the current landscape of available data.

The Rationale for In Vivo Efficacy Assessment in Erectile Dysfunction Research

The development of novel therapies for erectile dysfunction necessitates robust preclinical evaluation. Animal models are critical in providing an experimental platform for controlled physiological and non-physiological assessments.[1] Rodent models, in particular, are frequently employed due to their cost-effectiveness, well-defined protocols, and the availability of genetic modifications.[1] The primary endpoint for assessing erectile function in these models is the measurement of intracavernosal pressure (ICP), which provides a quantitative and objective evaluation of penile erection.[2][3][4]

The mechanism of action for PDE5 inhibitors involves the enhancement of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[5][6] During sexual stimulation, NO is released, which in turn activates soluble guanylate cyclase (sGC) to produce cGMP.[6][7][8] Elevated cGMP levels lead to the relaxation of smooth muscle in the corpus cavernosum, facilitating blood inflow and penile erection.[5][6][8] PDE5 is the enzyme responsible for the degradation of cGMP, and its inhibition by drugs like this compound and others leads to sustained levels of cGMP and, consequently, a more robust and prolonged erectile response.[6][8]

The cGMP Signaling Pathway in Penile Erection

The following diagram illustrates the critical role of the cGMP pathway in mediating penile erection and the point of intervention for PDE5 inhibitors.

cGMP_Pathway Sexual Stimulation Sexual Stimulation NO Release NO Release Sexual Stimulation->NO Release sGC Soluble Guanylate Cyclase (sGC) NO Release->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation 5'-GMP 5'-GMP cGMP->5'-GMP Degraded by Penile Erection Penile Erection Smooth Muscle Relaxation->Penile Erection PDE5 PDE5 PDE5->5'-GMP PDE5 Inhibitors\n(e.g., this compound) PDE5 Inhibitors (e.g., this compound) PDE5 Inhibitors\n(e.g., this compound)->PDE5 Inhibits

Caption: The cGMP signaling cascade in erectile function.

Standardized In Vivo Protocol: Intracavernosal Pressure (ICP) Measurement in a Rat Model

The following protocol outlines a well-established method for assessing in vivo efficacy of PDE5 inhibitors in a rat model of erectile dysfunction. This self-validating system ensures reproducible and reliable data.

Experimental Workflow

experimental_workflow cluster_prep Animal Preparation cluster_measurement ICP and MAP Measurement cluster_stimulation Erectile Response Induction cluster_analysis Data Analysis Animal Model Select Animal Model (e.g., Sprague-Dawley Rat) Anesthesia Anesthetize Animal (e.g., Pentobarbital) Animal Model->Anesthesia Surgical Prep Surgical Preparation and Exposure of Carotid Artery and Penis Anesthesia->Surgical Prep MAP Cannulation Cannulate Carotid Artery for Mean Arterial Pressure (MAP) Surgical Prep->MAP Cannulation ICP Cannulation Cannulate Corpus Cavernosum for Intracavernosal Pressure (ICP) Surgical Prep->ICP Cannulation Data Acquisition Connect to Pressure Transducers and Data Acquisition System MAP Cannulation->Data Acquisition ICP Cannulation->Data Acquisition Drug Admin Administer PDE5 Inhibitor (e.g., this compound) or Vehicle Data Acquisition->Drug Admin Nerve Stimulation Electrical Stimulation of the Cavernous Nerve Drug Admin->Nerve Stimulation Record Response Record ICP and MAP Response Nerve Stimulation->Record Response Calculate Ratio Calculate ICP/MAP Ratio Record Response->Calculate Ratio Analyze Parameters Analyze Key Parameters (Max ICP, AUC, Duration) Calculate Ratio->Analyze Parameters

Caption: Standardized workflow for in vivo ICP measurement.

Step-by-Step Methodology
  • Animal Model Selection and Preparation:

    • Rationale: Sprague-Dawley or Wistar rats are commonly used due to their anatomical and physiological similarities to humans in terms of erectile function.[1] For studies on age-related ED, aged rats can be utilized.[9]

    • Protocol: Anesthetize the rat (e.g., with pentobarbital, 45 mg/kg, intraperitoneally).[2] Ensure adequate anesthesia throughout the procedure by monitoring reflexes. Maintain body temperature with a heating pad.

  • Surgical Procedure:

    • Rationale: Exposing the carotid artery allows for the measurement of mean arterial pressure (MAP), which is crucial for normalizing the ICP data.[2] Exposing the penile crus and cavernous nerve is necessary for ICP cannulation and electrical stimulation, respectively.[10][11]

    • Protocol:

      • Make a midline cervical incision to expose the left carotid artery.

      • Make a lower abdominal incision to expose the penis and the major pelvic ganglion, from which the cavernous nerve arises.[10][11]

  • Cannulation and Pressure Measurement:

    • Rationale: Direct cannulation of the corpus cavernosum is the gold standard for measuring ICP.[2][4][12] Heparinized saline is used to prevent blood clotting in the catheter.[2]

    • Protocol:

      • Cannulate the carotid artery with a heparinized saline-filled catheter connected to a pressure transducer to record MAP.[2]

      • Insert a 23-gauge needle connected to a pressure transducer into the corpus cavernosum of the penile crus to measure ICP.[13]

  • Drug Administration:

    • Rationale: The route of administration (e.g., intravenous, oral gavage) and the timing of administration relative to nerve stimulation are critical for determining the onset and duration of action of the PDE5 inhibitor.

    • Protocol: Administer the test compound (this compound or other PDE5 inhibitors) or vehicle at the desired dose and route.

  • Cavernous Nerve Stimulation and Data Acquisition:

    • Rationale: Electrical stimulation of the cavernous nerve mimics the physiological release of NO, inducing an erectile response.[10][13] The ICP/MAP ratio is calculated to normalize for variations in systemic blood pressure.[2]

    • Protocol:

      • Place a bipolar electrode on the cavernous nerve.[10][11]

      • Apply electrical stimulation with optimized parameters (e.g., 5V, 15Hz, 60-second duration).[2][13]

      • Record the ICP and MAP simultaneously using a data acquisition system.

Comparative In Vivo Efficacy of PDE5 Inhibitors

ParameterThis compoundSildenafilTadalafilVardenafilAvanafil
PDE5 IC50 (nM) N/A5.22[14]1.8[14]0.7[14]5.2[14]
Selectivity vs. PDE6 N/A~10-fold>700-fold[6]~15-fold>121-fold[14]
Selectivity vs. PDE11 N/A~10-fold~14-fold~10-fold>1000-fold
Onset of Action (in vivo) N/A~14 minutes[15]~16 minutes[16]~10 minutes[16]~15 minutes[17]
Duration of Action N/A~4 hours[5]Up to 36 hours[5]~4 hours[5]~6 hours[17]
Food Effect on Absorption N/ADelayed with high-fat meal[5]No significant effect[5]Delayed with high-fat meal[5]Minimal effect

Note: IC50 values represent the concentration of an inhibitor required to reduce the enzyme's activity by 50%; a lower value indicates greater potency. Selectivity is expressed as the ratio of IC50 for the off-target PDE to the IC50 for PDE5.

Discussion and Interpretation of Comparative Data

The available data highlight distinct profiles for each of the well-characterized PDE5 inhibitors.

  • Potency: Vardenafil exhibits the highest in vitro potency for PDE5 inhibition, followed by Tadalafil. Sildenafil and Avanafil have similar potencies. The lack of publicly available IC50 data for this compound prevents a direct comparison of its in vitro potency.

  • Selectivity: Tadalafil and Avanafil demonstrate superior selectivity against PDE6 compared to Sildenafil and Vardenafil.[6] Inhibition of PDE6, which is found in the retina, is associated with visual disturbances.[6] Tadalafil's unique cross-reactivity with PDE11 is of unknown clinical significance. The selectivity profile of this compound remains to be characterized.

  • Pharmacokinetics: A key differentiator among these agents is their pharmacokinetic profile. Tadalafil has a significantly longer half-life, allowing for a wider window of therapeutic efficacy.[5] Sildenafil and Vardenafil have a shorter duration of action.[5] Avanafil is characterized by a rapid onset of action.[17] The absorption of Sildenafil and Vardenafil can be affected by food, a factor that does not significantly impact Tadalafil.[5] The pharmacokinetic properties of this compound in vivo have not been reported in the available literature.

Conclusion and Future Directions

The in vivo assessment of erectile function through ICP measurement in animal models remains the gold standard for the preclinical evaluation of PDE5 inhibitors. While Sildenafil, Tadalafil, Vardenafil, and Avanafil have well-documented in vivo efficacy and distinct pharmacological profiles, there is a clear lack of publicly available data for this compound.

For researchers and drug development professionals, this represents both a challenge and an opportunity. The established in vivo models and protocols provide a clear path for the comprehensive evaluation of novel compounds like this compound. Future studies should focus on determining the in vivo efficacy of this compound, including its dose-response relationship on ICP, onset and duration of action, and its selectivity profile in direct comparison with existing PDE5 inhibitors. Such data are crucial for understanding its potential therapeutic advantages and positioning it within the current landscape of treatments for erectile dysfunction.

References

A Comparative Spectroscopic Guide to Nortadalafil and its Tadalafil Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and analytical chemistry, the structural elucidation of active pharmaceutical ingredients (APIs) and their analogues is a cornerstone of quality control, regulatory compliance, and new drug discovery. Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, is a frequent target for the development of analogues, some of which appear as undeclared adulterants in various products. Among these, Nortadalafil, the N-demethylated version of Tadalafil, is of significant interest.

This guide provides an in-depth comparison of the spectroscopic data of this compound with its parent compound, Tadalafil, and another common analogue, Aminotadalafil. By examining the nuances in their Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra, we can understand how subtle structural modifications translate into distinct analytical signatures. This understanding is critical for the unambiguous identification and characterization of these compounds.

Molecular Structures at a Glance

The key to interpreting the spectroscopic data lies in first understanding the structural differences between Tadalafil, this compound, and Aminotadalafil. The core tetracyclic framework remains constant, with modifications occurring exclusively on the piperazinedione ring.

  • Tadalafil: Features an N-methyl group.

  • This compound: The N-methyl group is replaced by a hydrogen atom (N-H).[1][2][3]

  • Aminotadalafil: The N-methyl group is replaced by an amino group (N-NH2).[4]

These seemingly minor changes have profound effects on the molecules' electronic environments and fragmentation patterns, which are readily detected by modern spectroscopic techniques.

Mass Spectrometry (MS) Analysis: Deciphering Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern. When analyzing Tadalafil and its analogues, Electrospray Ionization (ESI) in positive mode is typically employed, which generates protonated molecular ions [M+H]⁺.

The primary differentiating feature is the molecular ion peak, which directly reflects the change in molecular formula. A common fragmentation pathway for this class of compounds involves the cleavage of the bond connecting the tetracyclic core to the benzodioxole moiety, providing a characteristic fragment ion.[1]

Comparative MS Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )[M+H]⁺ (m/z)Key Fragment Ion (m/z)
Tadalafil C₂₂H₁₉N₃O₄389.4390.3268.2
This compound C₂₁H₁₇N₃O₄375.4376.0254.0
Aminotadalafil C₂₁H₁₈N₄O₄390.4391.1268.2

Data compiled from sources.[1][2][4][5][6][7]

Expert Interpretation:

The 14-dalton difference between the [M+H]⁺ ions of Tadalafil (390.3) and this compound (376.0) is a direct confirmation of the demethylation (loss of a CH₂ group).[2] Interestingly, Aminotadalafil has a molecular weight very close to Tadalafil. However, its high-resolution mass spectrometry (HRMS) data allows for the determination of its distinct elemental composition (C₂₁H₁₈N₄O₄ vs. C₂₂H₁₉N₃O₄ for Tadalafil), confirming the substitution of a methyl group (-CH₃) with an amino group (-NH₂).[2][4][8] The fragmentation patterns further support these structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment

¹H NMR spectroscopy provides the most definitive evidence for the structural differences between these analogues by mapping the chemical environment of each proton. For these specific compounds, the most informative region of the spectrum is the aliphatic region, where the signals for the substituent on the piperazinedione ring nitrogen appear.

Causality of Spectral Shifts: The choice of a deuterated solvent like DMSO-d₆ is crucial as it can solubilize the compounds and its residual solvent peak can be used for calibration.[9] The key diagnostic signals are those that appear or disappear upon modification of the N-substituent.

Comparative ¹H NMR Data Summary (Key Signals in DMSO-d₆)

Proton AssignmentTadalafil (δ, ppm)This compound (δ, ppm)Aminotadalafil (δ, ppm)Multiplicity / Integration
N-CH₃~2.92--singlet, 3H
Piperazinedione N-H-Present-singlet, 1H
Piperazinedione N-NH₂--~5.11singlet, 2H
Methylenedioxy (-O-CH₂-O-)~5.91~5.91~5.91singlet, 2H

Data compiled from sources.[2][4][10][11]

Expert Interpretation:

The most telling piece of evidence in the ¹H NMR spectrum of this compound is the complete absence of the sharp singlet around 2.92 ppm, which corresponds to the N-methyl protons in Tadalafil.[2] Concurrently, a new signal corresponding to the N-H proton appears.[2] For Aminotadalafil, the N-methyl signal is also absent, but it is replaced by a characteristic two-proton singlet for the amino group's protons.[4] The signal for the methylenedioxy protons (~5.91 ppm) serves as a useful internal reference point, as it remains largely unaffected by the modifications on the distant piperazinedione ring and can be used for quantitative purposes (qNMR).[11]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While the spectra of these three compounds are broadly similar due to their shared core structure, specific differences in the N-H stretching region are diagnostic.

Comparative IR Data Summary (Key Absorption Bands)

Functional GroupTadalafil (cm⁻¹)This compound (cm⁻¹)Aminotadalafil (cm⁻¹)
N-H Stretch (Amine/Amide)-~3300~3300
C=O Stretch (Amide)~1655~1655~1655
Aromatic C=C Stretch~1486~1486~1486

Data compiled from sources.[12][13]

Expert Interpretation:

The key differentiator in the IR spectrum is the presence of an absorption band around 3300 cm⁻¹, which is characteristic of N-H stretching.[13] This band is present in both this compound and Aminotadalafil but absent in Tadalafil. The strong absorption around 1655 cm⁻¹ corresponding to the amide carbonyl (C=O) groups and the aromatic C=C stretching band near 1486 cm⁻¹ are common to all three structures, confirming the integrity of the core pyrazino-pyrido-indole dione framework.[13]

Experimental Protocols

To ensure trustworthy and reproducible results, the following detailed protocols for the primary analytical techniques are provided. These protocols represent a self-validating system when performed with appropriate system suitability checks.

Protocol 1: LC-MS/MS Analysis

This protocol is optimized for the separation and identification of Tadalafil analogues.

  • Sample Preparation:

    • Accurately weigh and dissolve 1 mg of the sample in 10 mL of a 1:1 mixture of acetonitrile and water to create a 100 µg/mL stock solution.

    • Further dilute the stock solution with the same solvent to a final concentration of 1 µg/mL for analysis.

  • Chromatographic Conditions (UPLC/HPLC):

    • Column: Reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 25% B, linear gradient to 75% B over 7 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.[14]

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions (Triple Quadrupole or Q-TOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • IonSpray Voltage: 5.5 kV.[13]

    • Source Temperature: 500 °C.

    • Data Acquisition: Perform a full scan from m/z 100 to 500 to identify the [M+H]⁺ ion. Subsequently, perform tandem MS (MS/MS) on the suspected parent ion to obtain a fragmentation spectrum for structural confirmation.[6][7]

Protocol 2: NMR Spectroscopy

This protocol details the acquisition of a high-quality ¹H NMR spectrum for structural verification.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved, using gentle vortexing if necessary.

    • Transfer the solution to a standard 5 mm NMR tube.

  • NMR Data Acquisition (400 MHz Spectrometer or higher):

    • Experiment: Standard ¹H acquisition.

    • Solvent: DMSO-d₆.

    • Temperature: 298 K.

    • Acquisition Parameters: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibration: Calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm.[9]

    • Integrate all signals and analyze the chemical shifts (δ) and coupling constants (J).

Workflow Visualization

The logical flow for the comprehensive analysis of a suspected Tadalafil analogue can be visualized as follows:

Spectroscopic_Workflow General Analytical Workflow for Tadalafil Analogues cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Spectroscopic Analysis cluster_conclusion Phase 3: Data Interpretation Sample Unknown Sample (e.g., dietary supplement extract) Prep Sample Preparation (Dissolution, Dilution) Sample->Prep MS Mass Spectrometry (LC-MS/MS) Determine Molecular Weight & Fragmentation Prep->MS NMR NMR Spectroscopy Elucidate Proton Environment & Connectivity Prep->NMR IR Infrared Spectroscopy (FT-IR) Identify Key Functional Groups Prep->IR Analysis Comparative Data Analysis (Compare against reference spectra) MS->Analysis NMR->Analysis IR->Analysis Elucidation Structural Elucidation (Confirm Analogue Identity) Analysis->Elucidation

Caption: Workflow for the spectroscopic identification of Tadalafil analogues.

Conclusion

The structural differentiation of this compound from Tadalafil and other analogues like Aminotadalafil is straightforward when employing a multi-technique spectroscopic approach. Mass spectrometry provides clear evidence of changes in molecular weight and formula. ¹H NMR offers unambiguous proof of the modification at the piperazinedione nitrogen, serving as the gold standard for identification. Finally, IR spectroscopy confirms the presence or absence of the N-H functional group. By understanding the principles behind these techniques and the characteristic spectral signatures of each compound, researchers can confidently identify and characterize these potent PDE5 inhibitors.

References

A Comparative Guide to the Off-Target Effects of Nortadalafil and Tadalafil

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the complete pharmacological profile of a compound is paramount. While the on-target efficacy of a drug candidate is crucial, its off-target interactions often dictate its safety, tolerability, and ultimate clinical success.[1][2] This guide provides an in-depth comparison of the off-target effects of the well-established phosphodiesterase type 5 (PDE5) inhibitor, tadalafil, and its lesser-characterized analogue, nortadalafil.

This compound, also known as N-desmethyl tadalafil, is a primary analogue and metabolite of tadalafil.[3] It has gained attention primarily as an undeclared ingredient in unregulated "herbal" supplements for erectile dysfunction.[4] This illicit use underscores the critical need for a comprehensive assessment of its off-target profile compared to its parent compound, the FDA-approved drug tadalafil.[4][5]

This guide will dissect the molecular basis for off-target effects, present available comparative data, and provide detailed experimental workflows for assessing selectivity and potential liabilities.

On-Target Mechanism: The NO/cGMP Signaling Pathway

Both tadalafil and this compound exert their primary therapeutic effect by inhibiting PDE5.[3][6][7] This enzyme is a key regulator in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[8][9][10][11][12] In the presence of sexual stimulation, NO is released, activating soluble guanylate cyclase (sGC) to produce cGMP.[8][9][10] cGMP, in turn, acts as a second messenger, leading to smooth muscle relaxation, vasodilation, and, in the corpus cavernosum, penile erection.[12][13] PDE5 terminates this signal by hydrolyzing cGMP.[3][10] By inhibiting PDE5, these compounds elevate intracellular cGMP levels, thereby amplifying the pro-erectile signal.[6][14]

NO_cGMP_Pathway cluster_cell Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts  GTP GTP GTP PKG PKG cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Hydrolyzed by Relaxation Smooth Muscle Relaxation PKG->Relaxation GMP GMP PDE5->GMP Tadalafil Tadalafil / This compound Tadalafil->PDE5 Inhibits Stimulation Sexual Stimulation Stimulation->NO Triggers release of

Caption: The Nitric Oxide/cGMP signaling pathway targeted by PDE5 inhibitors.

The Criticality of Selectivity: Off-Target PDE Inhibition

The human phosphodiesterase superfamily comprises 11 distinct families (PDE1-PDE11). While structurally related, these isoforms exhibit different tissue distributions and substrate specificities (cAMP or cGMP). A lack of selectivity in a PDE5 inhibitor can lead to the modulation of unintended pathways, resulting in adverse effects.[15]

The primary off-target concerns for PDE5 inhibitors are PDE6, found in the retina, and PDE11, present in skeletal muscle, the prostate, and other tissues.

  • PDE6 Inhibition: Cross-reactivity with PDE6 can interfere with phototransduction in the retina, leading to visual disturbances such as blurred vision, a blueish tinge to vision (cyanopsia), or difficulty discriminating between blue and green.[16]

  • PDE11 Inhibition: The clinical implications of PDE11 inhibition are less understood, but tadalafil's interaction with this enzyme has been linked to myalgia (muscle pain) and back pain.[17]

Comparative Selectivity Profile
CompoundPDE5 IC50 (nM)Selectivity vs. PDE6 (Fold)Selectivity vs. PDE11 (Fold)
Tadalafil ~1-5[14]>700x~14x
This compound Data Not AvailableData Not AvailableData Not Available
Note: Selectivity data for tadalafil is aggregated from multiple sources. The exact values can vary based on assay conditions. This compound is hypothesized to have a similar profile, but this requires experimental confirmation.

The common side effects reported for tadalafil, such as headache, flushing, and indigestion, are generally attributed to the mild vasodilatory effects of PDE5 inhibition in other vascular beds.[13][19][20][21][22] More specific side effects, like vision changes or muscle aches, are linked to off-target PDE inhibition.[16][17][20][21][22]

Beyond PDEs: Broader Off-Target Profiling

A comprehensive safety assessment must extend beyond the PDE family. Key areas of concern for small molecule drugs include interactions with kinases and ion channels, particularly the hERG channel.

  • Kinase Inhibition: Unintended inhibition of protein kinases can disrupt numerous cellular signaling pathways, leading to a wide range of toxicities.

  • hERG Channel Inhibition: Blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a critical safety liability.[23] It can delay cardiac repolarization, prolong the QT interval, and lead to a life-threatening arrhythmia known as Torsades de Pointes.[24]

There is currently a lack of public data on the kinase and hERG inhibition profiles of this compound. Given its illicit use, such an assessment is a significant public health priority.

Experimental Workflows for Off-Target Assessment

To definitively compare the off-target profiles of this compound and tadalafil, a series of standardized, validated assays must be performed.

Off_Target_Workflow cluster_screening Off-Target Screening Funnel start Test Compounds (this compound, Tadalafil) pde_panel Primary Screen: PDE Selectivity Panel (PDE1-11) start->pde_panel herg_assay Safety Screen 1: hERG Channel Assay start->herg_assay kinase_panel Safety Screen 2: Kinase Panel (e.g., 400+ kinases) start->kinase_panel data_analysis Data Analysis & Comparative Profiling pde_panel->data_analysis herg_assay->data_analysis kinase_panel->data_analysis conclusion Risk Assessment & Selectivity Report data_analysis->conclusion

Caption: A typical experimental workflow for assessing off-target effects.

Protocol 1: PDE Isoform Selectivity Profiling (Biochemical Assay)

This protocol describes a common method to determine the IC50 values of an inhibitor against a panel of PDE enzymes.

Objective: To quantify the inhibitory potency of this compound and tadalafil against all 11 PDE families.

Principle: This is a competitive assay where the enzyme hydrolyzes a fluorescently-labeled substrate (e.g., FAM-cAMP/cGMP). An inhibitor competes with the substrate, reducing the rate of hydrolysis. The amount of product is quantified, often using techniques like fluorescence polarization (FP).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound and tadalafil in DMSO, typically starting from 100 µM down to picomolar concentrations.

  • Assay Plate Setup: In a 384-well microplate, add 2 µL of the diluted compounds to the respective wells. Include "no inhibitor" (DMSO only) and "maximum inhibition" (a known potent, non-selective inhibitor) controls.[25]

  • Enzyme Addition: Add a solution containing the specific recombinant human PDE isozyme (e.g., PDE1A, PDE2A, etc.) in assay buffer to each well.

  • Incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Substrate Addition & Reaction: Initiate the enzymatic reaction by adding the fluorescently labeled substrate (FAM-cGMP for PDE5, 6, 9, 11; FAM-cAMP for others). Incubate for a specific time (e.g., 60 minutes) at 37°C.[26][27]

  • Reaction Termination & Detection: Stop the reaction by adding a binding reagent that selectively binds to the hydrolyzed monophosphate product.

  • Data Acquisition: Read the plate on a fluorescence polarization plate reader.

  • Data Analysis: Convert FP values to percent inhibition. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each PDE isoform.

Protocol 2: hERG Channel Inhibition Assay (Automated Patch-Clamp)

This protocol provides a high-throughput method to assess a compound's potential to block the hERG channel.

Objective: To determine the IC50 of this compound and tadalafil for the hERG potassium channel.

Principle: Automated patch-clamp electrophysiology directly measures the flow of ions through the hERG channel in a cell line stably expressing it (e.g., HEK-293 or CHO cells).[24] A voltage protocol is applied to elicit a characteristic hERG tail current, and the reduction of this current in the presence of the test compound is measured.

Step-by-Step Methodology:

  • Cell Culture: Culture hERG-expressing cells under standard conditions (37°C, 5% CO2) to achieve optimal confluency for the assay.[28]

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate extracellular buffer solution.

  • Automated Patch-Clamp Run: a. Load the cell suspension, intracellular buffer, extracellular buffer, and compound plate onto the automated patch-clamp instrument (e.g., IonWorks Quattro, QPatch). b. The instrument will automatically capture individual cells and form a high-resistance (giga-ohm) seal. c. A pre-compound baseline current is established by applying a specific voltage-clamp pulse protocol designed to elicit the hERG tail current.[29]

  • Compound Application: The instrument perfuses the cells with the different concentrations of the test compound.

  • Post-Compound Measurement: After a set incubation time, the same voltage-clamp protocol is applied, and the resulting hERG tail current is measured.

  • Positive Control: A known hERG blocker (e.g., Dofetilide, Cisapride) is used as a positive control to validate assay performance.[24][29]

  • Data Analysis: The peak tail current at each concentration is normalized to the baseline current to calculate the percent inhibition. The IC50 value is determined by fitting the concentration-response data to a suitable model.

Conclusion and Forward Look

Tadalafil is a highly effective and selective PDE5 inhibitor, yet its clinical profile is still marked by off-target effects, primarily myalgia, which is linked to PDE11 inhibition.[17] this compound, its N-desmethyl analogue, is presumed to have a similar high selectivity for PDE5.[3][18] However, the absence of a methyl group—a seemingly minor structural modification—can subtly alter the compound's interaction with the binding pockets of off-target proteins.

Without comprehensive, publicly available experimental data, the off-target profile of this compound remains a critical knowledge gap. Its presence in unregulated supplements is a public health concern, as consumers are unknowingly exposed to a pharmacologically active substance with an uncharacterized safety profile.

For any organization involved in the development or analysis of PDE5 inhibitors, conducting the rigorous, head-to-head comparative assays outlined in this guide is not merely a matter of scientific curiosity; it is an essential step in ensuring drug safety and regulatory compliance. The resulting data would provide a clear, evidence-based assessment of this compound's potential liabilities compared to the well-documented profile of tadalafil.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Nortadalafil in a Research Setting

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the safe and compliant disposal of Nortadalafil. By moving beyond mere procedural lists, we delve into the scientific rationale behind these protocols, ensuring that safety and environmental stewardship are integrated into your laboratory's core operations. Our commitment is to provide value beyond the product, establishing a foundation of trust through scientific integrity and operational excellence.

Foundational Understanding: Hazard Profile of this compound

This compound, a demethylated analogue of Tadalafil, is a selective inhibitor of phosphodiesterase type 5 (PDE5) used for research purposes only.[1][2] While comprehensive toxicological and ecological data for this compound is limited, available Safety Data Sheets (SDS) and information on analogous compounds necessitate handling it as a potentially hazardous substance.[3] Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety and environmental responsibility.

The known and inferred hazards associated with this compound and its parent compound, Tadalafil, are summarized below. This assessment forms the basis for the stringent disposal protocols that follow.

Hazard CategoryGHS Classification & DescriptionRationale and Recommended Precautions
Acute Toxicity Tadalafil (Analogue): Harmful if swallowed, in contact with skin, or if inhaled (Acute Tox. 4).[4] Amino Tadalafil (Analogue): Harmful if swallowed (Acute Tox. 4).[5]Assume this compound has a similar toxicity profile. Always handle with appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses. Avoid generating dust or aerosols.
Skin & Eye Irritation This compound: Causes skin irritation (Skin Irrit. 2) and serious eye irritation (Eye Irrit. 2A).[3]Direct contact with skin and eyes must be avoided. In case of contact, follow first-aid measures outlined in the SDS, such as rinsing thoroughly with water.[6]
Respiratory Irritation This compound: May cause respiratory irritation (STOT SE 3).[3]Handle in a well-ventilated area or within a chemical fume hood to prevent inhalation of dust or particulates.
Reproductive Toxicity Amino Tadalafil (Analogue): Suspected of damaging fertility or the unborn child (Reproductive toxicity 2).[5]Due to the structural similarity, this compound should be handled with extreme caution by personnel who are pregnant or planning to become pregnant.
Environmental Data not available for this compound.[6] However, Active Pharmaceutical Ingredients (APIs) are a known source of environmental contamination.[7]The lack of ecotoxicity data mandates a conservative approach. This compound waste must never be disposed of down the drain or in regular trash to prevent its release into aquatic ecosystems.

The Regulatory Landscape: A Framework for Compliance

Disposal of chemical waste from laboratories is governed by a multi-tiered regulatory framework. For this compound, the primary regulations to consider are those from the Environmental Protection Agency (EPA).

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), laboratories are responsible for the proper management of hazardous waste from "cradle to grave."[8] The EPA's "Management Standards for Hazardous Waste Pharmaceuticals" (40 CFR Part 266, Subpart P) provides a specific framework for healthcare facilities, and its principles are best practice for research laboratories.[9][10] A core tenet of this rule is the absolute prohibition on sewering (i.e., flushing down a drain) hazardous waste pharmaceuticals. [11]

  • Drug Enforcement Administration (DEA): DEA regulations govern the disposal of "controlled substances."[12][13] this compound is not currently listed as a federally controlled substance. Therefore, the specific requirements for disposal via a reverse distributor and DEA Form 41 documentation do not apply.[14][15] However, institutional or state-level regulations may vary.

Core Disposal Principle: Strict Segregation and Containment

The cornerstone of safe disposal is the rigorous segregation of this compound waste streams. Under no circumstances should this compound or materials contaminated with it be mixed with general laboratory or municipal waste.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for handling various forms of this compound waste in the laboratory.

Nortadalafil_Disposal_Workflow cluster_0 Waste Generation Point cluster_3 Final Disposition Waste This compound Waste Generated Pure Unused/Expired Solid this compound Waste->Pure Solutions Aqueous/Solvent Solutions Containing this compound Waste->Solutions Contaminated Contaminated Labware (Gloves, Vials, Tips, etc.) Waste->Contaminated Empty Empty Stock Container Waste->Empty HW_Solid Hazardous Waste Container (Solid Chemical Waste) Pure->HW_Solid Place directly into container HW_Liquid Hazardous Waste Container (Liquid Chemical Waste) Solutions->HW_Liquid Pour carefully, avoid splashes HW_Contaminated Hazardous Waste Container (Solid Lab Waste) Contaminated->HW_Contaminated Collect at point of use Rinse Triple-Rinse Container Empty->Rinse Use appropriate solvent Pickup Arrange Pickup by Licensed Hazardous Waste Vendor HW_Solid->Pickup HW_Liquid->Pickup HW_Contaminated->Pickup Rinse->HW_Liquid Collect all rinsate as hazardous liquid waste Trash Regular Trash (Defaced) Rinse->Trash

Caption: Decision workflow for segregating and disposing of this compound waste streams.

Step-by-Step Disposal Protocols

Follow these detailed methodologies for managing each type of this compound waste. The causal logic is to contain the active, potentially hazardous API and prevent its release or unintended interactions.

Protocol 1: Disposal of Unused, Expired, or Off-Specification Solid this compound
  • PPE Requirement: Don a lab coat, safety glasses, and chemical-resistant gloves (nitrile is appropriate for incidental contact).

  • Container Selection: Obtain a designated hazardous waste container suitable for solid chemical waste. The container must be made of a compatible material (e.g., HDPE), be in good condition, and have a secure, leak-proof lid.[16][17]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and list "this compound" as a constituent. Ensure the accumulation start date is recorded on the label.[18]

  • Waste Transfer: Carefully transfer the solid this compound directly into the designated hazardous waste container. If possible, perform this transfer within a chemical fume hood to minimize the risk of inhalation.

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible materials.[17]

  • Final Disposal: Once the container is full, or approaching its storage time limit per institutional policy, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal vendor.[19][20] The ultimate disposal method will be high-temperature incineration.[21]

Protocol 2: Disposal of Solutions Containing this compound
  • PPE Requirement: Adhere to the same PPE standards as for solid waste.

  • Container Selection: Use a designated hazardous waste container for liquid chemical waste. Ensure it is compatible with the solvent system used (e.g., glass for organic solvents, HDPE for aqueous solutions). Never mix incompatible waste streams (e.g., acidic and basic solutions).

  • Labeling: Label the container with "Hazardous Waste" and list all chemical constituents, including solvents and this compound, with approximate percentages.

  • Waste Transfer: Carefully pour the this compound solution into the liquid waste container using a funnel to prevent spills.

  • Storage & Final Disposal: Follow the same storage and final disposal procedures as outlined in Protocol 1.

Protocol 3: Disposal of Contaminated Laboratory Consumables

This protocol applies to items with gross contamination (visible residue) or those that have come into direct contact with this compound, such as gloves, weigh boats, pipette tips, vials, and contaminated bench paper.

  • Segregation: Collect all this compound-contaminated solid waste in a dedicated, clearly labeled container or a durable, lined bag designated for hazardous solid waste.

  • Containment: Ensure the container is sealed to prevent the escape of any residual powder. This waste should be treated as hazardous solid waste.

  • Final Disposal: This waste stream must be collected by a licensed hazardous waste vendor for incineration. Do not dispose of these materials in regular or biomedical "red bag" waste.

Protocol 4: Disposal of Empty Stock Containers

An "empty" container that held a P-listed acute hazardous waste must be triple-rinsed to be considered non-hazardous.[16] While this compound is not currently P-listed, applying this best-practice standard is a prudent measure to ensure thorough decontamination.

  • PPE Requirement: Wear full PPE, including eye protection and gloves.

  • Rinsing Procedure: Perform this procedure in a fume hood. a. Select a solvent in which this compound is at least slightly soluble (e.g., methanol or acetonitrile).[6] b. Add a small amount of the solvent to the container (approx. 10% of the container's volume). c. Securely cap and shake the container to rinse all interior surfaces. d. Decant the solvent rinsate into the appropriate hazardous liquid waste container (Protocol 2). e. Repeat this rinsing process two more times for a total of three rinses.

  • Container Disposal: After triple-rinsing, the container can be considered decontaminated. Obliterate or remove the original label to prevent confusion. The container may then be discarded in the regular laboratory glass or solid waste stream, depending on its material.

Chemical Deactivation: An Informational Note

Studies on the degradation of the parent compound, Tadalafil, have shown its susceptibility to breakdown under specific stress conditions, such as refluxing in hydrochloric acid.[22] While these chemical degradation pathways are of academic interest, they are not recommended for routine laboratory disposal. The process of chemical deactivation can introduce new hazards, require specialized equipment, and generate complex waste streams that still require professional disposal. The most direct, compliant, and safest method for laboratory-scale waste is the segregation and vendor-incineration approach detailed above.

By adhering to these scientifically grounded and regulation-aligned procedures, your laboratory can ensure the safe handling and disposal of this compound, protecting your personnel and the environment while upholding the highest standards of scientific integrity.

References

Navigating the Safe Handling of Nortadalafil: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Procedural Guide for Researchers and Drug Development Professionals

Note to the Reader: The compound "Nortadalafil," also known as Demethyltadalafil, is an analogue of the well-established phosphodiesterase type 5 (PDE5) inhibitor, Tadalafil.[1][2] While specific comprehensive safety data for this compound is not as widely available as for its parent compound, its structural similarity and shared mechanism of action necessitate a cautious and rigorous approach to handling. This guide, therefore, leverages the established safety protocols for Tadalafil and other potent active pharmaceutical ingredients (APIs) to provide a robust framework for personal protective equipment (PPE) when working with this compound.

The 'Why' Behind the 'How': Understanding the Risks

Before delving into specific PPE recommendations, it is crucial to understand the potential hazards associated with this compound. As a potent API, the primary risks to laboratory personnel are through inhalation of airborne particles (aerosols), direct skin contact, and accidental ingestion.[3][4] The Safety Data Sheet (SDS) for this compound indicates it is harmful if swallowed and may cause skin, eye, and respiratory irritation.[5][6] Furthermore, it is suspected of damaging fertility or the unborn child.[6] Given these risks, a multi-layered approach to protection is essential, combining engineering controls with appropriate PPE.

Core Principles of Protection: A Multi-Faceted Approach

The selection of PPE is not a one-size-fits-all solution. It is dictated by a risk assessment of the specific procedure being performed. The hierarchy of controls should always be prioritized, with engineering controls (such as fume hoods and ventilated enclosures) serving as the primary barrier. PPE should be considered the final, critical layer of defense.

Recommended Personal Protective Equipment for Handling this compound

The following table outlines the recommended PPE for various laboratory activities involving this compound.

Activity Risk Level Recommended PPE Rationale
Weighing and Aliquoting (Solid) High- Disposable lab coat or gown- Double-gloving with nitrile gloves- N100, R100, or P100 disposable filtering facepiece respirator[7]- Safety glasses with side shields or gogglesHigh risk of generating and inhaling airborne particulates. Double gloving minimizes the risk of contamination during doffing.
Solution Preparation Medium- Disposable lab coat- Nitrile gloves- Safety glasses with side shieldsLower risk of aerosolization compared to handling solids, but splash hazards exist.
In Vitro / In Vivo Dosing Medium-High- Disposable lab coat or gown- Nitrile gloves- Safety glasses with side shields- Surgical mask (if splash risk is high)Potential for splashes and aerosol generation, especially with certain administration techniques.
General Laboratory Operations Low- Standard lab coat- Nitrile gloves- Safety glassesBasic protection against incidental contact.

A Step-by-Step Guide to Donning and Doffing PPE

Proper technique in putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.

Donning (Putting On) PPE:
  • Lab Coat/Gown: Put on the lab coat or gown and fasten it completely.

  • Respirator/Mask: If required, put on the respirator or mask, ensuring a proper fit and seal.

  • Eye Protection: Put on safety glasses or goggles.

  • Gloves: Don the first pair of gloves, ensuring they cover the cuffs of the lab coat. If double-gloving, put the second pair on over the first.

Doffing (Taking Off) PPE:
  • Outer Gloves (if double-gloved): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.

  • Lab Coat/Gown: Unfasten the lab coat or gown. Roll it downwards from the shoulders, turning it inside out to contain any contaminants. Dispose of it in the designated waste receptacle.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Eye Protection: Remove safety glasses or goggles by handling the earpieces.

  • Respirator/Mask: Remove the respirator or mask by the straps, avoiding touching the front.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[8]

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe_selection PPE Selection cluster_ppe_components PPE Components cluster_disposal Disposal start Start: Handling this compound risk_assessment Assess Task-Specific Risks: - Aerosol Generation? - Splash Potential? - Quantity Handled? start->risk_assessment high_risk High Risk (e.g., Weighing Solid) risk_assessment->high_risk High medium_risk Medium Risk (e.g., Solution Prep) risk_assessment->medium_risk Medium low_risk Low Risk (General Handling) risk_assessment->low_risk Low ppe_high Respirator (N100/P100) Double Gloves Gown Eye Protection high_risk->ppe_high ppe_medium Lab Coat Nitrile Gloves Eye Protection medium_risk->ppe_medium ppe_low Lab Coat Nitrile Gloves Safety Glasses low_risk->ppe_low disposal Follow Proper Doffing Procedure & Dispose in Designated Hazardous Waste ppe_high->disposal ppe_medium->disposal ppe_low->disposal

Caption: Decision workflow for selecting appropriate PPE for handling this compound.

Disposal Plan: A Critical Final Step

All disposable PPE used when handling this compound, as well as any contaminated materials, must be treated as hazardous waste.[9][10]

Operational Plan for Disposal:

  • Segregation: All contaminated items (gloves, gowns, pipette tips, etc.) should be placed in a designated, clearly labeled hazardous waste container.

  • Containment: The hazardous waste container should be a durable, leak-proof bag or bin with a secure lid.

  • Labeling: The container must be labeled with the contents (e.g., "Hazardous Waste: this compound Contaminated Materials").

  • Storage: Store the sealed waste container in a designated, secure area away from general laboratory traffic.

  • Final Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

By adhering to these guidelines, researchers and drug development professionals can handle this compound with a high degree of safety, minimizing exposure risks and ensuring a secure laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nortadalafil
Reactant of Route 2
Nortadalafil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.